Dimefox
説明
Structure
3D Structure
特性
IUPAC Name |
N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12FN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJBQBDNXAZHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12FN2OP | |
| Record name | DIMEFOX | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041870 | |
| Record name | Dimefox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimefox is a colorless liquid with a fishy odor. Used as an insecticide; is neither produced nor used in the U.S. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid with a fishy odor; [Merck Index] Yellow liquid; [MSDSonline] | |
| Record name | DIMEFOX | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimefox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4915 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
187 °F at 15 mmHg (EPA, 1998), 85 °C at 15 mm Hg; 67 °C at 4.0 mm Hg | |
| Record name | DIMEFOX | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMEFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with most organic solvents, Miscible with water at 20 °C. | |
| Record name | DIMEFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.115 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1151 at 20 °C/4 °C | |
| Record name | DIMEFOX | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMEFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.36 mmHg at 77 °F (EPA, 1998), 0.11 [mmHg], Vapor pressure = 48,000 mPa (0.36 mm Hg) at 25 °C; log P= 1.2 (chloroform/water partition coefficient); resistant to hydrolysis by alkali but is hydrolyzed by acids; slowly oxidized by vigorous oxidizing agents, rapidly by chlorine, 0.14 mbar (0.11 mm Hg) at 20 °C | |
| Record name | DIMEFOX | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimefox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4915 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMEFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
115-26-4 | |
| Record name | DIMEFOX | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimefox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimefox [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimefox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimefox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEFOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8RU9F1IQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMEFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
In-Depth Technical Guide to Dimefox: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox, a potent organophosphate compound, has been historically recognized for its insecticidal and acaricidal properties. As a highly toxic cholinesterase inhibitor, its mechanism of action and physicochemical characteristics are of significant interest to researchers in toxicology, neurobiology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the analysis of this compound.
Chemical Structure and Identification
This compound, systematically named N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine, is a phosphoramide.[1] Its unique structure is central to its biological activity.
Chemical Identifiers:
-
IUPAC Name: N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine[1]
-
CAS Number: 115-26-4[1]
-
Molecular Formula: C₄H₁₂FN₂OP[1]
-
Molecular Weight: 154.12 g/mol [1]
-
Synonyms: bis(dimethylamido)phosphoryl fluoride (B91410), Hanane, Pestox XIV, Terra-Sytam[1][2]
Physicochemical and Toxicological Properties
This compound is a colorless liquid with a characteristic fishy odor.[3][4] A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Physical State | Colorless liquid | [3] |
| Odor | Fishy | [3] |
| Boiling Point | 86 °C at 15 torr; 126 °C at 60 Torr | [3][4] |
| Density | 1.1151 g/cm³ at 20 °C | [4] |
| Vapor Pressure | 0.36 mmHg at 25 °C | [3] |
| Water Solubility | Miscible | [1] |
| Flash Point | 100 °C | [3] |
| Refractive Index | 1.4267 at 20 °C | [3] |
| Stability | Aqueous solutions are stable. Resistant to alkali hydrolysis, but hydrolyzed by acids. Slowly oxidized by vigorous oxidizing agents and rapidly by chlorine. | [1] |
| LD50 (oral, rat) | 1.0 - 7.5 mg/kg | [4][5] |
Experimental Protocols
Synthesis of this compound (N,N,N',N'-tetramethylphosphorodiamidic fluoride)
This protocol describes the synthesis of this compound via fluorination of bis(dimethylamido)phosphoryl chloride.
Materials:
-
Bis(dimethylamino)phosphoryl chloride
-
Potassium fluoride (anhydrous)
-
Water
-
Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like hexadecylethyldimethylammonium bromide)[6]
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine bis(dimethylamino)phosphoryl chloride, toluene, and the phase-transfer catalyst.
-
Add a solution of potassium fluoride in water to the flask. The molar ratio of the reactants should be optimized, but a starting point is a molar excess of potassium fluoride.[6]
-
Heat the reaction mixture with vigorous stirring. The reaction can be carried out at temperatures ranging from 40 °C to the boiling point of the mixture.[3][6] A reaction time of approximately 60 minutes at around 50°C, followed by a period at reflux, has been reported to be effective.[6]
-
Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to below 30 °C.[6]
-
Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.[6]
-
Wash the aqueous layer with additional toluene to extract any remaining product.[6]
-
Combine the organic layers and wash them with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound product.[6]
-
The product can be further purified by vacuum distillation if necessary. A gas chromatographic analysis of the final product should be performed to determine its purity.[6]
Analysis of this compound by Gas Chromatography (GC)
This protocol outlines a general procedure for the analysis of this compound using gas chromatography, based on EPA Method 8141B for organophosphorus compounds.[7] Specific parameters may need to be optimized for your instrument and application.
Instrumentation:
-
Gas chromatograph (GC) with a split/splitless injector
-
Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD)
-
Capillary column suitable for organophosphate analysis (e.g., a 5% phenyl-methylpolysiloxane column like DB-5ms)[8]
-
Data acquisition and processing system
Reagents and Standards:
-
This compound analytical standard
-
High-purity solvents for sample preparation (e.g., acetone, hexane)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., water), perform a liquid-liquid extraction with a suitable solvent like methylene (B1212753) chloride.[7]
-
For solid samples (e.g., soil), use a method such as Soxhlet extraction with a hexane/acetone mixture.[9]
-
The final extract should be concentrated and adjusted to a known volume.
-
-
GC Conditions (starting parameters):
-
Injector Temperature: 220-250 °C[8]
-
Injection Mode: Splitless[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[8]
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 280 °C.
-
Final hold: 5-10 minutes.[8]
-
-
Detector Temperature (FPD or NPD): 250-300 °C
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the GC.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method and is designed to determine the inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution of known concentration
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. The final concentrations in the assay well should be optimized, but typical starting concentrations are in the range of 0.05-0.2 U/mL for AChE, 0.5-1 mM for ATCI, and 0.3-0.5 mM for DTNB.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution at various concentrations (to determine IC50) or a single concentration for screening. Include a control with no inhibitor.
-
AChE solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI and DTNB solution to each well.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (B1204863) (the product of ATCI hydrolysis) reacts with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[10][11] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132).
Acetylcholinesterase Inhibition Workflow
Caption: this compound irreversibly inhibits AChE, leading to acetylcholine accumulation and cholinergic crisis.
Potential Downstream Signaling
While the direct inhibition of AChE is the primary toxic mechanism, the resulting overstimulation of cholinergic receptors can trigger a cascade of downstream cellular events. Organophosphate exposure has been linked to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK, which are involved in cellular stress responses, inflammation, and apoptosis.[12][13] The precise downstream signaling pathways specifically activated by this compound require further investigation.
Caption: Potential downstream effects of this compound-induced cholinergic overstimulation.
Conclusion
This compound remains a compound of significant toxicological interest. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of its chemical properties, analytical detection, and biological effects. Further research is warranted to fully elucidate the specific downstream signaling cascades and long-term cellular consequences of this compound exposure. This knowledge is critical for the development of effective countermeasures and a deeper understanding of organophosphate toxicology.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE2207798C3 - Process for the preparation of bis (dimethylamino) phosphoryl fluoride - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein phosphorylation pathways disruption by pesticides [scirp.org]
- 13. researchgate.net [researchgate.net]
Toxicological Profile of Dimefox: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimefox (CAS No. 115-26-4) is a highly toxic organophosphate compound, formerly used as a systemic insecticide and acaricide.[1][2] Like other organophosphates, its primary mechanism of toxicity is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a state of cholinergic crisis characterized by a wide range of autonomic and neuromuscular symptoms.[3][4] Due to its high toxicity, this compound has been deemed obsolete or is no longer registered for use as a pesticide in many countries, including the United States and the United Kingdom.[1][2] This technical guide provides a comprehensive overview of the available toxicological data for this compound, including its mechanism of action, acute toxicity, and what is known about its long-term effects. This document also outlines representative experimental protocols for key toxicological assessments and visualizes important pathways and workflows.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic fishy odor.[2] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C4H12FN2OP | [2] |
| Molar Mass | 154.125 g·mol−1 | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Fishy | [2] |
| Density | 1.11 g·mL–1 | [2] |
| Solubility in water | 14.8 g·L–1 | [2] |
| Vapor Pressure | 14663 mPa | [2] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, a process essential for terminating nerve impulses.
This compound, as an organophosphate, acts as an irreversible inhibitor of AChE. The phosphorus atom in this compound is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, forming a stable, covalent phosphate-enzyme complex. This phosphorylation of the enzyme renders it inactive, preventing the breakdown of acetylcholine.
The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors (both muscarinic and nicotinic), causing a wide array of toxic signs and symptoms.[3]
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
Caption: Inhibition of Acetylcholinesterase by this compound leading to Cholinergic Crisis.
Pharmacokinetics (ADME)
Detailed pharmacokinetic studies specifically on this compound are limited in the available scientific literature. However, based on general knowledge of organophosphates and some available data, the following can be inferred:
-
Absorption: this compound can be absorbed through inhalation, ingestion, and dermal contact.[2] The rate of absorption is expected to be rapid via inhalation and ingestion, while dermal absorption may be slower but still significant.[4]
-
Distribution: Following absorption, organophosphates are generally distributed throughout the body.
-
Metabolism: Some organophosphates undergo metabolic activation in the liver to more potent AChE inhibitors.[5] It is plausible that this compound may also be metabolized by hepatic enzymes.
-
Excretion: Limited data suggests that after oral administration in rats, this compound and its metabolites are eliminated primarily through the urine.[6]
Toxicology Profile
Acute Toxicity
This compound is classified as highly toxic.[1] The primary effects of acute exposure are due to the cholinergic crisis.
Signs and Symptoms of Acute Exposure: [4]
-
Muscarinic effects: Nausea, vomiting, diarrhea, abdominal cramps, excessive salivation, sweating, blurred vision (due to miosis), and bronchoconstriction.
-
Nicotinic effects: Muscle fasciculations, cramping, weakness, and eventually paralysis.
-
Central Nervous System (CNS) effects: Headache, dizziness, anxiety, confusion, convulsions, coma, and respiratory depression.
Quantitative Acute Toxicity Data:
| Species | Route | LD50 | Reference |
| Rat | Oral | 1 - 7.5 mg/kg | [6] |
| Rat | Dermal | 5 mg/kg | [6] |
| Mouse | Oral | 2 mg/kg | [2] |
| Rabbit | Intravenous | 3 mg/kg | [2] |
| Human (probable oral lethal dose) | Oral | 5 - 50 mg/kg | [6] |
Chronic Toxicity
Specific long-term studies on the chronic toxicity of this compound are not well-documented in the reviewed literature. However, chronic exposure to other organophosphates has been associated with long-term neurological and neurobehavioral deficits.[3][7][8]
No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL):
| Species | Exposure Duration | Endpoint | NOAEL | LOAEL | Reference |
| Human | - | Red cell cholinesterase inhibition | 0.002 mg/kg/day | - | [6] |
| Rat | - | Red cell cholinesterase inhibition | 0.003 mg/kg/day | - | [6] |
| Pig | - | Red cell cholinesterase inhibition | 0.006 mg/kg/day | - | [6] |
Genotoxicity, Carcinogenicity, and Reproductive and Developmental Toxicity
There is a significant lack of specific data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Studies on other organophosphates have shown mixed results, with some demonstrating genotoxic or carcinogenic potential.[9][10] Given the absence of this compound-specific data, a conclusive statement on these endpoints cannot be made. Regulatory bodies like the National Toxicology Program (NTP) have not published specific carcinogenesis bioassays for this compound.[11][12][13]
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically utilizing this compound are scarce. The following sections describe representative methodologies for key toxicity assessments, based on established guidelines and protocols for organophosphates.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the in vitro inhibition of AChE.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Materials:
-
Phosphate (B84403) buffer (e.g., pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
Purified acetylcholinesterase (from electric eel or human erythrocytes)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration does not inhibit the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Include a control with solvent only.
-
Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI and DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Acute Oral Toxicity (LD50 Determination)
This protocol outlines a general procedure for determining the median lethal dose (LD50) in rodents, following principles of OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar methods.
Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain) of a single sex are typically used.
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance (this compound) is administered by gavage in a suitable vehicle.
-
A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg). A sighting study with a single animal may be performed to determine the starting dose.
-
Animals are observed for signs of toxicity and mortality for at least 14 days. Observations should be frequent on the day of dosing and at least daily thereafter.
-
All clinical signs, body weight changes, and mortality are recorded.
-
A gross necropsy is performed on all animals at the end of the study.
-
The LD50 is estimated based on the mortality data.
Dermal and Inhalation Toxicity Studies
Standardized guidelines from regulatory bodies like the OECD and EPA exist for conducting dermal and inhalation toxicity studies.[14][15][16][17][18][19][20][21] These studies involve applying the test substance to the skin of animals (typically rats or rabbits) or exposing them to an aerosol or vapor in an inhalation chamber, respectively. Endpoints similar to acute oral toxicity studies are evaluated.
Carcinogenicity Bioassay
A long-term carcinogenicity bioassay, typically conducted over two years in rodents, would be necessary to evaluate the carcinogenic potential of this compound. These studies are performed according to stringent guidelines (e.g., NTP, OECD).[11][12][13]
Reproductive and Developmental Toxicity Studies
To assess reproductive and developmental toxicity, multi-generational studies in rodents are typically conducted (e.g., OECD Guidelines 416, 422, 443).[22][23][24][25][26] These studies evaluate the effects of the test substance on reproductive performance of the parental generation and the development of their offspring.
Visualizations
Experimental Workflow: In Vitro AChE Inhibition Assay
Caption: A generalized workflow for an in vitro acetylcholinesterase inhibition assay.
Conclusion
This compound is a highly toxic organophosphate with a well-established mechanism of action involving the irreversible inhibition of acetylcholinesterase. The acute toxicological effects are well-characterized and are consistent with a cholinergic crisis. However, there is a significant lack of publicly available data on the pharmacokinetics, chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. This data gap makes a complete risk assessment for long-term exposure challenging. The experimental protocols provided in this guide are representative methodologies that can be applied to assess the toxicological profile of organophosphates like this compound. Further research would be necessary to fully elucidate the complete toxicological profile of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nerve agent - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. The conversion of this compound into an anticholinesterase by rat liver in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of Long-Term Exposure to Organophosphate Pesticides in Humans - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. Developmental toxicity of orally administered technical dimethoate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. oem.bmj.com [oem.bmj.com]
- 15. A method for determining the dermal toxicity of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute dermal toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. Short-term toxicity – 90-day dermal | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. epa.gov [epa.gov]
- 22. oecd.org [oecd.org]
- 23. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
Dimefox synonyms and CAS number
An In-depth Technical Guide to Dimefox
This technical guide provides a comprehensive overview of the organophosphate compound this compound, intended for researchers, scientists, and drug development professionals. It covers its chemical identity, mechanism of action, toxicological data, and a representative experimental protocol for assessing its effects.
Chemical Identity
-
Chemical Name: N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine
-
Molecular Formula: C4H12FN2OP[1]
-
Molecular Weight: 154.12 g/mol [1]
Synonyms
This compound is known by a variety of synonyms, including:
-
Bis(dimethylamido)fluorophosphate[4]
-
Bis(dimethylamino)fluorophosphate[3]
-
Pestox 14[3]
-
Pestox IV[4]
-
Terra-Sytam[4]
Mechanism of Action
This compound is a highly toxic organophosphate insecticide that functions as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[4][5][6] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid at cholinergic synapses.[5]
The primary mechanism of action involves the phosphorylation of the serine hydroxyl group at the active site of AChE.[5] This covalent modification inactivates the enzyme, leading to the accumulation of ACh in the synaptic cleft.[5] The excess ACh results in the hyperstimulation of both muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[5] This disruption of normal nerve impulse transmission leads to a range of toxic effects, and in severe cases, can result in respiratory paralysis and death.[7] Unmetabolized this compound is a moderately strong inhibitor of cholinesterase in vitro.[3]
Quantitative Toxicological Data
The following table summarizes key quantitative data regarding the toxicity of this compound.
| Parameter | Value | Species | Route of Administration | Reference |
| IC50 (Cholinesterase) | 4x10⁻⁵ M | In vitro | N/A | [3] |
| Probable Oral Lethal Dose | 5-50 mg/kg | Human | Oral | [7] |
| LD50 | 1.0 mg/kg | Rat | Oral | [8] |
| LD50 | 7.5 mg/kg | Rat | Oral | [8] |
| LD50 | 5.0 mg/kg | Rat | Intraperitoneal | [8] |
| LD50 | 1 mg/kg | Mouse | Oral | [9] |
| LD50 | 2 mg/kg | Mouse | Subcutaneous | [9] |
Experimental Protocols
Provided below is a generalized experimental protocol for assessing the in vitro inhibition of acetylcholinesterase by this compound. This protocol is a representative methodology based on standard assays described in the literature for organophosphate compounds.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on acetylcholinesterase activity.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
This compound standard of known purity
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate reader
-
Solvent for this compound (e.g., ethanol (B145695) or DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to test a range of concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the phosphate buffer to each well.
-
Add the various dilutions of the this compound solution to the appropriate wells. Include a control group with only the solvent to measure uninhibited enzyme activity.
-
Add the AChE solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
To initiate the reaction, add the substrate ATCI and the chromogen DTNB to all wells.
-
The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
-
Data Collection:
-
Immediately begin monitoring the change in absorbance at 412 nm using the microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control group.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound at the cholinergic synapse.
Caption: Mechanism of this compound at the cholinergic synapse.
Experimental Workflow
The diagram below outlines the key steps in the in vitro acetylcholinesterase inhibition assay.
Caption: Workflow for AChE inhibition assay.
References
- 1. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [sitem.herts.ac.uk]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Nerve agent - Wikipedia [en.wikipedia.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound CAS#: 115-26-4 [m.chemicalbook.com]
- 9. Diméfox — Wikipédia [fr.wikipedia.org]
The Environmental Fate of Dimefox: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the environmental fate of the organophosphate insecticide Dimefox. Due to its classification as an obsolete pesticide, extensive recent studies on its environmental behavior are limited.[1] This guide synthesizes available data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential, drawing from existing literature and standard testing protocols for similar chemical compounds.
Physicochemical Properties of this compound
A substance's physicochemical properties are fundamental to understanding its environmental distribution and persistence. This compound is a colorless liquid characterized by a distinct fishy odor.[2][3] Key quantitative properties are summarized in Table 1. Its high water solubility and low octanol-water partition coefficient (log Kow) suggest it will readily partition into aqueous phases rather than accumulating in fatty tissues.[4] Furthermore, its low estimated Henry's Law constant indicates that volatilization from water or moist soil surfaces is not a significant dissipation pathway.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂FN₂OP | [2][3] |
| Molecular Weight | 154.12 g/mol | [3] |
| Appearance | Colorless liquid with a fishy odor | [2][3] |
| Boiling Point | 86 °C at 15 mmHg; 126 °C at 60 Torr | [2] |
| Vapor Pressure | 0.11 mmHg at 20 °C; 0.36 mmHg at 25 °C | [3] |
| Water Solubility | Miscible (1 x 10⁶ mg/L); 14.8 g/L | [1][4] |
| Density | 1.115 g/cm³ at 20 °C | [2] |
| log Kow (Octanol-Water Partition Coefficient) | -0.43 (Estimated) | [4] |
| Henry's Law Constant | 2.2 x 10⁻⁸ atm·m³/mol (Estimated) | [4] |
| Soil Adsorption Coefficient (Koc) | 2.2 (Estimated) | [3] |
| Bioconcentration Factor (BCF) | 3.2 (Estimated) | [4] |
Environmental Degradation and Persistence
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial metabolism.
Abiotic Degradation
Hydrolysis: The stability of this compound to hydrolysis is pH-dependent. It is reported to be resistant to alkaline hydrolysis but is hydrolyzed by acids.[3] There is conflicting data regarding its hydrolysis half-life. One study reported a half-life of 8.8 days in an ethanol/buffer solution (20:80) at pH 6.0 and an elevated temperature of 70 °C. Conversely, other sources suggest a much greater stability, with a hydrolysis half-life of over ten years at a neutral pH of 7, and that aqueous solutions are generally stable.[4] The elevated temperature in the former study likely accounts for the significantly faster degradation rate.
Photolysis: In the atmosphere, this compound is expected to exist solely in the vapor phase where it will be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated half-life for this atmospheric reaction is approximately 6.0 hours.[4] this compound does not contain chromophores that absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis by sunlight is not a significant degradation pathway in soil or water.[4]
Biotic Degradation
Specific studies detailing the microbial degradation of this compound in soil and aquatic environments are scarce. However, as an organophosphate pesticide, it is expected to be susceptible to degradation by soil microorganisms.[5] The primary routes of microbial metabolism for organophosphates typically involve hydrolysis, oxidation, and reduction.[5] For this compound, this would likely involve the cleavage of the phosphorus-fluorine bond and N-demethylation of the amide groups.
Mobility and Transport
The mobility of a pesticide determines its potential to move from the application site and contaminate non-target areas, including groundwater.
Soil Mobility: Based on its very low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 2.2, this compound is expected to have very high mobility in soil.[3] This suggests a high potential for leaching into groundwater, particularly in soils with low organic matter content.
Volatility: As indicated by its low Henry's Law constant, this compound is essentially nonvolatile from water and moist soil surfaces.[4] Volatilization from dry soil surfaces is also not considered a major dissipation route.[4]
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow) and its bioconcentration factor (BCF).
This compound has a low estimated log Kow of -0.43, indicating it is hydrophilic.[4] This, along with an estimated BCF of 3.2, suggests that the potential for this compound to bioconcentrate in aquatic organisms is low.[4]
Experimental Protocols
Soil Metabolism Study (Adapted from OECD Guideline 307)
This type of study aims to determine the rate and pathway of degradation of a substance in soil under controlled aerobic and anaerobic conditions.
-
Test System: Samples of at least two different soil types are used. The soil is typically sieved and brought to a specific moisture content.
-
Application: ¹⁴C-labeled this compound is applied to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 °C) for a period of up to 120 days. For aerobic studies, a continuous flow of humidified air is passed through the incubation vessels. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.
-
Analysis: At various time intervals, replicate soil samples are extracted using appropriate solvents (e.g., acetonitrile (B52724), methanol). The parent compound and its degradation products in the extracts are separated, identified, and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Volatile degradation products, such as ¹⁴CO₂, are trapped in alkaline solutions and quantified by liquid scintillation counting. Non-extractable residues are determined by combusting the soil samples.
-
Data Evaluation: The disappearance time of 50% (DT50) and 90% (DT90) of the applied this compound is calculated to determine its persistence in soil. A metabolic pathway is proposed based on the identified degradation products.
Hydrolysis Study (Adapted from OECD Guideline 111)
This study evaluates the abiotic degradation of a substance in aqueous solutions at different pH values.
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Application: A sterile solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50 °C to accelerate the reaction, with results extrapolated to environmental temperatures like 20-25 °C).
-
Analysis: At specified intervals, aliquots are taken from each solution and analyzed for the concentration of the parent compound and any hydrolysis products, typically by HPLC or Gas Chromatography (GC).
-
Data Evaluation: The rate of hydrolysis is determined, and the half-life at different pH values is calculated.
Analytical Methods
The determination of this compound and its potential metabolites in environmental samples would typically involve extraction followed by chromatographic analysis.
-
Sample Extraction: Soil and sediment samples are commonly extracted using pressurized liquid extraction (PLE) or sonication with organic solvents like acetonitrile or methanol. Water samples may be subjected to solid-phase extraction (SPE) to concentrate the analytes.
-
Analytical Techniques: Gas Chromatography (GC) coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is a common method for the analysis of organophosphate pesticides.[3][6] Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of the parent compound and its more polar metabolites.[7]
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[8] This disrupts the normal functioning of the nervous system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]
- 6. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]
- 8. opcw.org [opcw.org]
Unraveling the Degradation of Dimefox: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known and potential degradation pathways of Dimefox, an organophosphate insecticide. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the chemical's breakdown, offering insights into its environmental fate and metabolic transformation. Due to a scarcity of specific research on this compound, this guide also draws upon data from structurally similar organophosphate compounds to infer potential degradation mechanisms, clearly noting where such analogies are made.
Chemical Profile of this compound
This compound, chemically known as N,N,N',N'-tetramethylphosphorodiamidic fluoride (B91410), is a colorless liquid historically used as an insecticide and acaricide.[1][2] Its use has been largely discontinued (B1498344) in many countries due to its high toxicity.[2] Understanding its degradation is crucial for assessing its environmental impact and developing remediation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C4H12FN2OP | [2] |
| Molar Mass | 154.12 g/mol | [2] |
| Appearance | Colorless liquid with a fishy odor | [1] |
| Solubility in Water | Readily soluble | |
| Vapor Pressure | 0.36 mmHg at 25 °C | |
| Stability | Decomposes in the presence of heat, chlorine, and strong oxidizing agents; hydrolyzed by acids. | [3] |
Core Degradation Pathways
The degradation of this compound is expected to occur primarily through hydrolysis, with potential contributions from microbial metabolism. While specific enzymatic pathways for this compound have not been extensively elucidated, the general mechanisms of organophosphate degradation provide a strong predictive framework.
Abiotic Degradation: Hydrolysis
Hydrolysis is a key mechanism for the breakdown of many organophosphate pesticides. For this compound, this process involves the cleavage of the phosphorus-fluorine (P-F) and/or phosphorus-nitrogen (P-N) bonds. Acid-catalyzed hydrolysis is a likely pathway for this compound degradation.[3]
Based on identified downstream products, a probable hydrolysis pathway involves the cleavage of the P-N bonds, leading to the formation of less complex molecules.
Biotic Degradation: Microbial Metabolism
Microbial degradation is a significant route for the breakdown of many pesticides in the environment. While specific microorganisms capable of degrading this compound have not been identified in the reviewed literature, it is plausible that bacteria and fungi possessing organophosphate-degrading enzymes could metabolize it.[4][5] Key enzymes in this process are organophosphate hydrolases and phosphotriesterases, which catalyze the hydrolysis of phosphoester bonds.[1]
The initial step in the microbial degradation of this compound would likely be the enzymatic hydrolysis of the P-F or P-N bond, similar to the abiotic pathway. This would be followed by the further breakdown of the resulting intermediates.
Quantitative Degradation Data
Table 2: Environmental Half-Life of Selected Organophosphate Pesticides (for comparative purposes)
| Pesticide | Matrix | Half-life (t½) | Conditions | Reference |
| Chlorpyrifos | Soil | 60 - 120 days | Aerobic | [6] |
| Diazinon | Soil | 20 - 40 days | Aerobic | [7] |
| Malathion | Soil | ~1 week | Aerobic | [8] |
| Parathion | Soil | 5 - 180 days | Aerobic | [9] |
Experimental Protocols
Detailed experimental protocols for studying this compound degradation are not available. However, standard methodologies for investigating the environmental fate of pesticides can be adapted. The following sections outline general protocols for soil incubation and microbial degradation studies, as well as analytical methods for detecting the parent compound and its metabolites.
Soil Incubation Study for Abiotic and Biotic Degradation
This protocol is designed to assess the degradation of this compound in soil under controlled laboratory conditions, allowing for the determination of its half-life and the identification of degradation products.
Methodology:
-
Soil Collection and Preparation: Collect soil from a relevant location. Air-dry and sieve the soil to ensure homogeneity.
-
Spiking: Treat a known mass of soil with a standard solution of this compound to achieve a desired concentration. A control set of soil without this compound should also be prepared.
-
Incubation: Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity). To differentiate between abiotic and biotic degradation, a set of sterilized soil samples (e.g., by autoclaving) can be included.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect subsamples from each treatment.
-
Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent and method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][10][11][12]
-
Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the concentration of this compound and identify its degradation products.[13][14][15][16]
-
Data Analysis: Plot the concentration of this compound over time to calculate its degradation rate and half-life. Identify and quantify the major degradation products.
Microbial Degradation Study
This protocol aims to isolate and identify microorganisms capable of degrading this compound and to study the degradation pathway in a liquid culture.
Methodology:
-
Enrichment and Isolation: Inoculate a mineral salt medium containing this compound as the sole carbon source with a soil or water sample suspected to contain pesticide-degrading microorganisms.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C on a rotary shaker).
-
Isolation and Identification: After successive transfers to fresh medium, isolate individual microbial colonies on solid agar (B569324) plates containing this compound. Identify the isolates using morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing for bacteria).[8]
-
Degradation Assay: Inoculate a liquid mineral salt medium containing a known concentration of this compound with the isolated microorganism. Monitor the disappearance of this compound and the appearance of metabolites over time using HPLC or GC-MS.[5]
Analytical Methods
The analysis of this compound and its degradation products typically requires sensitive and selective analytical techniques.
Table 3: Recommended Analytical Techniques
| Technique | Description | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then identified and quantified by their mass-to-charge ratio. Derivatization may be necessary for non-volatile metabolites.[7][13] | Ideal for the analysis of the parent this compound compound and volatile degradation products. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separates compounds based on their polarity and other physicochemical properties, followed by mass spectrometric detection. Suitable for a wide range of polar and non-polar compounds.[3][14][15][16] | Well-suited for the analysis of both this compound and its more polar, non-volatile degradation products. |
| QuEChERS Sample Preparation | A streamlined method for extracting pesticide residues from various matrices, particularly soil and food. It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction for cleanup.[4][10][11][12] | An efficient and effective method for preparing soil and water samples for subsequent GC-MS or HPLC-MS analysis. |
Conclusion and Future Directions
The degradation of this compound likely proceeds through abiotic hydrolysis, particularly under acidic conditions, and potentially through microbial metabolism. The primary degradation products are expected to be phosphoryl dichloride fluoride and N,N-dimethylamine. However, a significant knowledge gap exists regarding the specific microorganisms and enzymes involved in its biodegradation, as well as its environmental persistence under various conditions.
Future research should focus on:
-
Isolation and characterization of this compound-degrading microorganisms.
-
Elucidation of the specific enzymatic pathways involved in its biodegradation.
-
Determination of the degradation kinetics and half-life of this compound in different environmental matrices (soil, water, sediment).
-
Identification and toxicological assessment of its degradation products.
A deeper understanding of these aspects is essential for a comprehensive risk assessment and the development of effective bioremediation strategies for sites contaminated with this hazardous compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine | MDPI [mdpi.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sciensage.info [sciensage.info]
- 6. ijnrd.org [ijnrd.org]
- 7. Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. unitedchem.com [unitedchem.com]
- 10. Portico [access.portico.org]
- 11. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of nine organophosphorus pesticides by high-resolution hplc-ms/ms in medicinal plant materials - Fateenkova - Journal of Analytical Chemistry [medjrf.com]
- 14. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thescipub.com [thescipub.com]
An In-depth Technical Guide on the Acute Toxicity of Dimefox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox (bis(dimethylamino)fluorophosphine oxide) is an organophosphate compound historically used as an insecticide and acaricide.[1][2] Due to its high toxicity in mammals, its use has been largely discontinued.[2] This technical guide provides a comprehensive overview of the acute toxicity of this compound, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action. The information presented here is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.
Core Mechanism of Action: Cholinesterase Inhibition
This compound, like other organophosphates, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
By irreversibly binding to the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors. The subsequent hyperstimulation of the cholinergic system manifests as a range of acute toxic effects, collectively known as cholinergic crisis.
Signaling Pathway of this compound Toxicity
The following diagram illustrates the mechanism of this compound-induced cholinesterase inhibition and the resulting downstream effects.
Caption: Mechanism of this compound as a cholinesterase inhibitor, leading to acetylcholine accumulation and cholinergic crisis.
Quantitative Acute Toxicity Data
The acute toxicity of this compound is typically quantified by the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a tested population. The following table summarizes the available LD50 data for this compound across different species and routes of administration.
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1 - 7.5 mg/kg | [3] |
| Rat | Dermal | 5 mg/kg | |
| Rat | Intraperitoneal | 5.0 mg/kg | [3] |
| Mouse | Oral | 2 mg/kg | |
| Mouse | Subcutaneous | Highly Toxic | [4] |
| Rabbit | Intravenous | 3 mg/kg | |
| Human | Oral (Probable Lethal Dose) | 5 - 50 mg/kg | [4] |
Experimental Protocols for Acute Toxicity Studies
Objective
To determine the acute toxicity (LD50) of this compound following a single dose.
Test Animals
-
Species: Albino rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.
-
Age and Weight: Young adult animals, typically 8-12 weeks old, with weights within a ±20% range of the mean weight for each sex.
-
Health Status: Healthy, nulliparous, and non-pregnant females. Animals are acclimated to laboratory conditions for at least 5 days prior to the study.
Housing and Feeding
-
Housing: Animals are housed in cages with appropriate environmental enrichment.
-
Diet: A standard laboratory diet and water are provided ad libitum, except for a brief fasting period before oral administration.
Dose Administration
-
Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Route of Administration: The test substance is administered via the intended route of exposure, such as oral gavage, dermal application, or injection (intravenous, intraperitoneal, subcutaneous).
-
Dose Levels: A range of dose levels is selected to produce a range of toxic effects and mortality, allowing for the calculation of the LD50. A preliminary range-finding study may be conducted with a small number of animals.
Observation Period
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.
-
Observations are made frequently on the day of dosing and at least once daily thereafter.
Data Collection and Analysis
-
Clinical Signs: Detailed observations of any signs of toxicity are recorded, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.
-
Mortality: The number of animals that die in each dose group is recorded.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Statistical Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.
Experimental Workflow for an Acute Oral Toxicity Study
The following diagram outlines the typical workflow for conducting an acute oral toxicity study to determine the LD50 of a substance like this compound.
Caption: A typical workflow for an acute oral toxicity study, from animal preparation to final reporting.
Conclusion
This compound is a highly toxic organophosphate compound with a well-established mechanism of action centered on the irreversible inhibition of acetylcholinesterase. The quantitative data presented in this guide highlight its potent lethality across various species and routes of administration. The experimental protocols described, based on standardized guidelines, provide a framework for assessing the acute toxicity of such compounds. This information is crucial for understanding the potential hazards associated with this compound and for the development of safer alternatives in relevant industries.
References
Chronic Exposure to Dimefox: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dimefox is an obsolete organophosphate insecticide and is considered highly toxic.[1][2] Information on its chronic exposure effects is limited, and much of the understanding is extrapolated from studies on the broader class of organophosphate pesticides. This document summarizes the available data and provides a framework for understanding the potential long-term consequences of exposure.
Executive Summary
This compound (N,N,N',N'-tetramethylphosphorodiamidic fluoride) is a potent, irreversible acetylcholinesterase (AChE) inhibitor.[3][4] While its acute toxicity is well-documented, comprehensive data on the chronic effects of this compound exposure are scarce. This guide synthesizes the available information on the chronic toxicity of this compound, drawing on data from subchronic studies and the broader toxicological profile of organophosphate pesticides. The primary long-term concerns associated with organophosphate exposure include persistent neurotoxicity, potential reproductive and developmental effects, and unresolved questions regarding carcinogenicity. This document provides a detailed overview of these areas, including quantitative toxicological data, descriptions of relevant experimental protocols, and visualizations of key biological and experimental pathways.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[3][4] Chronic exposure to this compound leads to the persistent accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation is the underlying cause of the wide range of acute and chronic symptoms observed with organophosphate poisoning.
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Chronic Neurotoxicity
Chronic exposure to organophosphates, even at low levels, is associated with long-term neurological and neurobehavioral deficits.[4][5] These effects can persist long after exposure has ceased and may not be directly correlated with cholinesterase activity levels.[5]
Key Chronic Neurotoxic Effects of Organophosphates:
-
Organophosphate-Induced Delayed Polyneuropathy (OPIDP): Characterized by weakness, paralysis, and paresthesia in the extremities, typically developing 2 to 5 weeks after severe intoxication.[6][7] This is thought to be mediated by the inhibition of neuropathy target esterase (NTE).
-
Chronic Organophosphate-Induced Neuropsychiatric Disorders (COPIND): This can include a range of symptoms such as impaired memory, difficulty with concentration and information processing, anxiety, depression, and irritability.[3][5]
-
Cognitive and Psychomotor Deficits: Studies in agricultural workers have linked chronic organophosphate exposure to difficulties in executive functions, psychomotor speed, and verbal memory.[5]
Quantitative Data on this compound Neurotoxicity
| Species | Exposure Route | Duration | Dose/Concentration | Effect | NOAEL/LOAEL | Reference |
| Human | Oral | 70 days | 0.002 mg/kg/day | No inhibition of whole blood cholinesterase | NOAEL: 0.002 mg/kg/day | [8] |
| Human | Oral | 70 days | 0.0034 mg/kg/day | ~25% reduction in whole blood cholinesterase | LOAEL: 0.0034 mg/kg/day | [8] |
| Human | Oral | 95 days | 0.004 mg/kg/day | ~40% reduction in whole blood cholinesterase | - | [8] |
| Rat | Oral (injections) | 30 days | - | Deaths following 30 injections | - | [8] |
| Rat | Oral | - | 0.003 mg/kg/day | No-effect dosage based on red cell cholinesterase | NOAEL: 0.003 mg/kg/day | [8] |
| Pig | Oral | - | 0.006 mg/kg/day | No-effect dosage based on red cell cholinesterase | NOAEL: 0.006 mg/kg/day | [8] |
Carcinogenicity
There is a lack of long-term carcinogenicity bioassays specifically for this compound. The carcinogenicity of organophosphates as a class is a subject of ongoing research and debate. Some organophosphates, such as malathion (B1675926) and diazinon, have been classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC), while others like dichlorvos (B1670471) and parathion (B1678463) are classified as "possibly carcinogenic to humans" (Group 2B).[9] The US Environmental Protection Agency (EPA) also classifies some organophosphates as possible human carcinogens.[9]
Reproductive and Developmental Toxicity
Comprehensive multigenerational reproductive and developmental toxicity studies for this compound are not available in the public domain. However, studies on other organophosphates have demonstrated a range of adverse effects on reproduction and development.[12][13][14][15]
Potential Reproductive and Developmental Effects of Organophosphates:
-
Male Reproductive Toxicity: Reduced sperm count, concentration, motility, and normal morphology, as well as decreased testosterone (B1683101) levels.[16]
-
Female Reproductive Toxicity: Menstrual irregularities, ovarian dysfunction, and potential impacts on fertility.[15]
-
Developmental Toxicity: Organophosphates can cross the placental barrier and may affect fetal growth, brain development, and survivability.[13][14] Some studies have suggested a link between prenatal exposure and neurodevelopmental issues in children.
Experimental Protocols
Detailed experimental protocols for the specific studies cited for this compound are not publicly available. However, the following sections describe standard methodologies for assessing the chronic toxicity of organophosphate pesticides, based on regulatory guidelines and common research practices.
Chronic Toxicity and Carcinogenicity Bioassay
This protocol is a generalized representation of a 2-year rodent bioassay for carcinogenicity, a standard requirement for pesticide registration.
Caption: Generalized workflow for a 2-year rodent carcinogenicity bioassay.
Key Components of a Chronic Toxicity/Carcinogenicity Study:
-
Test Animals: Typically, two rodent species (e.g., rats and mice) of both sexes are used.
-
Dose Selection: Multiple dose levels are used, including a high dose that induces some toxicity but not significant mortality, a low dose that produces no observable adverse effects (NOAEL), and one or more intermediate doses.
-
Endpoints:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly to assess general health and palatability of the dosed feed.
-
Hematology and Clinical Chemistry: Periodic blood analysis to monitor organ function.
-
Gross Necropsy: Examination of all organs and tissues for visible abnormalities at the end of the study.
-
Histopathology: Microscopic examination of tissues to identify neoplastic and non-neoplastic lesions.
-
Multigenerational Reproductive Toxicity Study
This protocol outlines a typical two-generation reproductive toxicity study designed to assess the effects of a substance on reproductive performance and offspring development.[17][18]
Caption: Workflow for a two-generation reproductive toxicity study.
Key Endpoints in a Multigenerational Study:
-
Parental (F0 and F1) Endpoints:
-
Mating and fertility indices.
-
Gestation length.
-
Clinical signs of toxicity.
-
Organ weights (especially reproductive organs).
-
Histopathology of reproductive tissues.
-
-
Offspring (F1 and F2) Endpoints:
-
Litter size, viability, and sex ratio.
-
Pup body weights during lactation.
-
Anogenital distance (a marker for endocrine disruption).
-
Developmental landmarks (e.g., eye opening, pinna unfolding).
-
Post-weaning growth and sexual maturation.
-
Cholinesterase Activity Measurement
The measurement of cholinesterase activity in red blood cells (AChE) and plasma (butyrylcholinesterase, BChE) is a key biomarker of exposure to organophosphates. The Ellman method is a widely used spectrophotometric assay.
Principle of the Ellman Method: Acetylthiocholine (the substrate) is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the cholinesterase activity.
Conclusion and Future Directions
The available data indicate that this compound is a highly toxic organophosphate with the potential for significant chronic health effects, primarily related to its potent inhibition of acetylcholinesterase. While subchronic studies have established no-effect levels for cholinesterase inhibition, a significant data gap exists regarding its long-term effects, including carcinogenicity and reproductive/developmental toxicity.
For a comprehensive risk assessment, the following studies would be necessary:
-
A 2-year chronic toxicity and carcinogenicity bioassay in two rodent species.
-
A multigenerational reproductive toxicity study in rats.
-
Developmental toxicity studies in at least two species (typically rat and rabbit).
-
Detailed mechanistic studies to investigate the potential for organophosphate-induced delayed polyneuropathy (OPIDN).
Given that this compound is an obsolete pesticide, it is unlikely that these extensive studies will be conducted. Therefore, a precautionary approach should be taken, assuming that this compound may share the chronic toxicities observed with other organophosphates, including potential long-term neurotoxicity, reproductive and developmental effects, and possible carcinogenicity. Professionals in drug development and research should be aware of these potential hazards when encountering or working with this or structurally related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. Neurotoxic effects of organophosphorus pesticides and possible association with neurodegenerative diseases in man: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. Chronic exposure to organophosphate (OP) pesticides and neuropsychological functioning in farm workers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. bmj.com [bmj.com]
- 8. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organophosphate insecticide use and cancer incidence among spouses of pesticide applicators in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Longer Rodent Bioassay Fails to Address 2-Year Bioassay’s Flaws - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Reproductive Toxicity of Organophosphate Pesticides | Semantic Scholar [semanticscholar.org]
- 13. remedypublications.com [remedypublications.com]
- 14. researchgate.net [researchgate.net]
- 15. publications.rayatbahrauniversity.edu.in [publications.rayatbahrauniversity.edu.in]
- 16. Impact of organophosphate pesticides exposure on human semen parameters and testosterone: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A two-generation reproductive toxicity study of decamethylcyclopentasiloxane (D5) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Reproductive Toxicity of Mequindox in a Two-Generation Study in Wistar Rats [frontiersin.org]
An In-depth Technical Guide to the Historical Use of Dimefox in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox, a potent organophosphate compound, holds a significant place in the history of agricultural pest control. Developed in the 1940s in Germany, this systemic insecticide and acaricide was utilized for its efficacy against a range of destructive pests, most notably the mealybug vectors of swollen-shoot virus in cacao and aphid infestations in hops. However, its high mammalian toxicity led to its eventual decline in use and current classification as an obsolete pesticide by the World Health Organization. This technical guide provides a comprehensive overview of the historical application of this compound in agriculture, detailing its chemical properties, synthesis, mode of action, and available quantitative data from historical field studies. The information is presented to serve as a valuable resource for researchers in toxicology, pesticide history, and the development of new pest control agents.
Chemical and Physical Properties
This compound, chemically known as bis(dimethylamino)fluorophosphine oxide, is a colorless to pale yellow liquid with a characteristic fishy odor. Its systemic properties allow it to be readily absorbed and translocated within the plant, providing protection from the inside out. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₂FN₂OP |
| Molecular Weight | 154.12 g/mol |
| CAS Number | 115-26-4 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fishy |
| Boiling Point | 67 °C at 4 mmHg |
| Density | 1.115 g/mL at 20 °C |
| Vapor Pressure | 0.36 mmHg at 25 °C |
| Solubility in Water | Miscible |
Synthesis of this compound
The synthesis of this compound, as described in historical patents, involves the reaction of phosphoryl chloride with dimethylamine (B145610), followed by fluorination.
Experimental Protocol: Synthesis of bis(dimethylamino)phosphoryl fluoride (B91410)
A common historical method for the synthesis of this compound involves a two-step process:
-
Amidation: Phosphoryl chloride (POCl₃) is reacted with an excess of dimethylamine ((CH₃)₂NH) in an inert solvent, such as diethyl ether or benzene. The reaction is typically carried out at low temperatures (0-5 °C) to control its exothermic nature. The reaction produces bis(dimethylamino)chlorophosphine (B1582491) oxide and dimethylammonium chloride as a byproduct.
-
Fluorination: The resulting bis(dimethylamino)chlorophosphine oxide is then treated with a fluorinating agent, such as sodium fluoride (NaF) or potassium fluoride (KF), often in a polar aprotic solvent like acetonitrile. The mixture is heated to facilitate the nucleophilic substitution of the chlorine atom with a fluorine atom, yielding this compound. The final product is then purified by distillation under reduced pressure.
Mode of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.
By irreversibly binding to the active site of AChE, this compound prevents the hydrolysis of ACh. This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation. In insects, this results in hyperexcitation, paralysis, and ultimately, death.
Historical Agricultural Applications
This compound was primarily used as a systemic insecticide on two key crops: cacao and hops. Its application was targeted at controlling pests that were difficult to manage with contact insecticides.
Cacao: Control of Mealybug Vectors of Swollen-Shoot Virus
In the mid-20th century, the cacao industry in West Africa was devastated by the swollen-shoot virus, which is transmitted by several species of mealybugs. Due to the waxy coating of mealybugs and their tendency to live in protected areas of the plant, contact insecticides were often ineffective. The systemic nature of this compound offered a promising solution.
A significant field trial was conducted in Ghana in 1953 to evaluate the efficacy of this compound applied via trunk implantation for the control of mealybugs on cacao trees.
-
Objective: To determine the optimal dosage of this compound for the control of mealybug vectors of swollen-shoot virus in cacao.
-
Method: this compound was dissolved in water and applied by pouring the solution into holes drilled into the trunks of mature cacao trees.
-
Dosage Levels: Five dosage levels were tested: 75, 150, 225, 300, and 375 parts per million (ppm) calculated on the weight of the aerial part of the tree.
-
Experimental Design: A randomized block design was used.
-
Data Collection: Mealybug populations on the trees were counted at 6 and 9 weeks post-treatment.
-
Assessment: The efficacy was determined by the reduction in the mealybug population compared to untreated control trees.
Table 2: Efficacy of this compound Trunk Implantation for Mealybug Control in Cacao (Ghana, 1953)
| Dosage (ppm w/w) | Mean Mealybug Population Reduction at 6 weeks (%) | Mean Mealybug Population Reduction at 9 weeks (%) |
| 75 | Data not available | Data not available |
| 150 | Significant reduction | Significant reduction |
| 225 | Significant reduction | Significant reduction |
| 300 | Near complete control | Near complete control |
| 375 | Near complete control | Near complete control |
The study concluded that trunk implantation of this compound at concentrations of 300 ppm and above was highly effective in controlling mealybug populations on cacao trees for at least nine weeks.
Hops: Control of Aphids and Red Spider Mites
This compound was also employed in hop cultivation, primarily in the United Kingdom and Germany, for the control of the damson-hop aphid (Phorodon humuli) and the two-spotted spider mite (Tetranychus urticae). These pests can cause significant damage to hop cones, reducing both yield and quality. The systemic action of this compound made it particularly effective as it could reach pests feeding on the underside of leaves and within the developing cones.
Toxicity and Regulatory Status
This compound is classified as a highly toxic compound. Its high acute toxicity to mammals, with a low LD50 value, poses a significant risk to applicators and wildlife. Due to these safety concerns, its use has been banned in many countries, and it is no longer registered for agricultural use in most parts of the world. The World Health Organization has classified this compound as an obsolete pesticide.
Table 3: Acute Toxicity of this compound
| Route of Exposure | LD50 (Rat) |
| Oral | 1-2 mg/kg |
| Dermal | 5 mg/kg |
Conclusion
This compound represents a significant chapter in the history of chemical pest control. Its development and application highlight the mid-20th century's reliance on highly potent, broad-spectrum insecticides to address major agricultural pest problems. The quantitative data from its use in cacao cultivation demonstrates its high efficacy as a systemic insecticide. While its use has been discontinued (B1498344) due to its toxicity, the study of its historical application provides valuable insights for the ongoing development of safer and more targeted pest management strategies. The detailed protocols and mode of action described in this guide offer a foundation for further research into the toxicology of organophosphates and the evolution of insecticide science.
The Discontinuation of Dimefox: A Technical Review of its Inherent Risks
Introduction
Dimefox, an organophosphate insecticide first synthesized in 1940, has been discontinued (B1498344) and is now considered obsolete.[1] This in-depth technical guide elucidates the core reasons for its withdrawal from the market, focusing on its severe toxicity to mammals, its mechanism of action as a potent acetylcholinesterase inhibitor, and the associated environmental concerns. The World Health Organization (WHO) has classified this compound as an extremely hazardous (Class IA) substance, underscoring the significant risks associated with its use.
High Acute Mammalian Toxicity
The primary driver for the discontinuation of this compound is its exceptionally high acute toxicity to mammals. Organophosphate insecticides, as a class, are known for their potent neurological effects, and this compound is among the most toxic within this group.
Quantitative Toxicity Data
The acute toxicity of a substance is typically quantified by its median lethal dose (LD50), the dose required to kill 50% of a test population. For this compound, the reported LD50 values indicate extreme toxicity through various routes of exposure.
| Parameter | Test Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 1-5 mg/kg | [2] |
| LD50 | Rat | Dermal | 5 mg/kg | [2] |
| LD50 | Mouse | Oral | 2 mg/kg | [2] |
| LD50 | Mouse | Subcutaneous | 1 mg/kg | [2] |
Comparative Toxicity of Organophosphate Insecticides
To provide context for this compound's high toxicity, the following table compares its oral LD50 in rats to that of other notable organophosphate insecticides.
| Insecticide | Oral LD50 (Rat, mg/kg) | WHO Hazard Class |
| This compound | 1-5 | IA (Extremely Hazardous) |
| Parathion | 3-13 | IA (Extremely Hazardous) |
| Monocrotophos | 14-23 | IB (Highly Hazardous) |
| Dimethoate (B1670662) | 250-400 | II (Moderately Hazardous) |
| Malathion | 885-2825 | III (Slightly Hazardous) |
Mechanism of Action: Irreversible Acetylcholinesterase Inhibition
This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is crucial for breaking down the neurotransmitter acetylcholine (B1216132) (ACh), which terminates nerve signals.
Signaling Pathway of Acetylcholinesterase and its Inhibition by this compound
Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.
The irreversible binding of this compound to AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state known as a "cholinergic crisis." The symptoms of this compound poisoning are a direct consequence of this overstimulation and include muscle spasms, seizures, respiratory distress, and ultimately, death.[3]
Environmental Fate and Ecotoxicity
While specific ecotoxicity data for this compound is limited, its physicochemical properties and the known effects of similar organophosphates suggest a significant environmental risk.
Environmental Persistence and Mobility
This compound is highly soluble in water and has a low soil organic carbon-water (B12546825) partitioning coefficient (Koc), estimated at 2.2.[1] This indicates that this compound is not likely to adsorb to soil particles and has a very high potential for mobility in soil, which could lead to the contamination of groundwater.[1] While it is not expected to persist in the atmosphere due to rapid degradation by hydroxyl radicals, its stability in aqueous solutions, particularly its resistance to hydrolysis at neutral pH, raises concerns about its persistence in water bodies.[1]
Bioaccumulation and Ecotoxicity
The estimated bioconcentration factor (BCF) for this compound is low (3.2), suggesting a low potential for bioaccumulation in aquatic organisms.[1] However, due to its high acute toxicity, even low concentrations in the environment could pose a significant risk to non-target organisms.
Ecotoxicity of Dimethoate (as a proxy)
| Test Species | Endpoint | Value | Reference |
| Heteropneustes fossilis (Freshwater fish) | 96-hour LC50 | 2.98 mg/L | [4] |
| Daphnia magna (Water flea) | 48-hour EC50 | Varies (highly toxic) | [5] |
Given that this compound is significantly more toxic to mammals than dimethoate, it is reasonable to infer that it would also exhibit high toxicity to aquatic and terrestrial wildlife.
Regulatory Status and Discontinuation
This compound is no longer registered for use as a pesticide in many countries, including the United States and the United Kingdom.[1] It is also not an approved active substance for use in plant protection products in the European Union.[1] While specific historical documents detailing the exact dates and reasons for its non-inclusion or cancellation are not readily accessible, its discontinuation is a direct consequence of its extreme toxicity and the associated unacceptable risks to human health and the environment. Regulatory agencies worldwide have moved to prohibit or severely restrict the use of such highly hazardous organophosphates.
Experimental Protocols
The determination of the toxicological profile of a substance like this compound relies on standardized experimental protocols.
Acute Oral Toxicity (LD50) Determination
The acute oral LD50 is a key parameter in toxicity assessment. The general workflow for determining this value is outlined below, based on OECD and EPA guidelines.
Caption: Workflow for acute oral LD50 determination.
Acetylcholinesterase Inhibition Assay
The mechanism of action of this compound is confirmed through in vitro assays that measure the inhibition of the AChE enzyme. The Ellman method is a widely used colorimetric assay for this purpose.
Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.
Conclusion
The discontinuation of this compound was an inevitable consequence of its extreme toxicological profile. Its high acute toxicity to mammals, coupled with its potent and irreversible inhibition of acetylcholinesterase, presented an unacceptable risk to human health, including agricultural workers and the general public through potential residues in food and water. Furthermore, its high mobility in soil posed a significant threat of environmental contamination. The withdrawal of this compound from the market reflects a broader regulatory trend away from highly hazardous pesticides in favor of safer, more selective alternatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute toxicity bioassay of dimethoate on freshwater airbreathing catfish, Heteropneustes fossilis (Bloch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Ecotoxicological Profile of Dimefox: A Technical Review of its Effects on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox is an obsolete organophosphate insecticide and acaricide, once employed for the control of aphids and spidermites in crops like hops.[1] As a systemic insecticide, it is absorbed by the plant and remains active for extended periods.[1] Although its commercial use has been largely discontinued (B1498344) in many countries, understanding its toxicological impact on non-target organisms remains crucial for environmental risk assessment and for providing a comparative toxicological baseline for the development of newer, safer pesticides.[2][3] This technical guide provides an in-depth overview of the known effects of this compound on a range of non-target organisms, with a focus on quantitative toxicity data, experimental methodologies, and the underlying biochemical mechanisms of action.
Mechanism of Action
The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the proper functioning of the nervous system in both insects and vertebrates. It hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the nerve signal. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the nerve synapse, leading to continuous nerve stimulation, paralysis, and ultimately death.[4]
Beyond its neurotoxic effects, organophosphates as a class are known to induce oxidative stress, which can lead to cellular damage. This is often mediated through complex signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways.[5] While specific research on this compound's role in these pathways is limited, it is plausible that it shares this broader mechanism with other organophosphates.
Effects on Non-Target Organisms
The toxicity of this compound varies across different non-target species. The available quantitative data is summarized in the following tables.
Table 1: Acute Toxicity of this compound to Mammalian Species
| Species | Route of Administration | Endpoint | Value | Reference(s) |
| Rat | Oral | LD50 | 1 mg/kg | [6] |
| Mouse | Oral | LD50 | 2 mg/kg | [3][6] |
| Rabbit | Intravenous | LD50 | 3 mg/kg | [6] |
| Rat | Dermal | LD50 | 5 mg/kg | [7] |
| Human | Oral | Probable Lethal Dose | 5 - 50 mg/kg | [3] |
Table 2: Acute Toxicity of this compound to Non-Target Insects
| Species | Route of Administration | Endpoint | Value | Reference(s) |
| Honeybee (Apis mellifera) | Contact | LD50 | > 1.9 µ g/bee | [1] |
It is important to note that there are significant gaps in the publicly available ecotoxicity data for this compound, particularly for aquatic and soil organisms.[1]
Experimental Protocols
Detailed experimental protocols for toxicity studies specifically using this compound are scarce in recent literature due to its obsolete status. However, the methodologies would have generally followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols for key toxicity tests relevant to the data presented.
Acute Oral Toxicity Testing in Rodents (Following OECD Guideline 423)
-
Test Animals: Healthy, young adult rats (e.g., Wistar strain), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days prior to the study.[8]
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, with fasting overnight before administration of the test substance.[8][9]
-
Dose Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered as a single oral dose by gavage. A stepwise procedure is used, starting with a dose expected to cause some mortality.[8][9]
-
Observations: Animals are observed for clinical signs of toxicity and mortality frequently on the day of dosing and at least once daily for 14 days. Body weight is recorded at the beginning and end of the study.[8][9]
-
Endpoint: The LD50 (the dose causing 50% mortality) is calculated using appropriate statistical methods.[8]
Honeybee Acute Contact Toxicity Test (Following OECD Guideline 214)
-
Test Organisms: Young, healthy adult worker honeybees (Apis mellifera) are collected from queen-right colonies.[10]
-
Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.[10]
-
Dose Application: A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a microapplicator. Control bees are treated with the solvent only.[10]
-
Housing and Feeding: Treated bees are kept in cages under controlled laboratory conditions (temperature and humidity) and provided with a sucrose (B13894) solution.[10]
-
Observations: Mortality and any abnormal behavioral effects are recorded at 4, 24, and 48 hours after application. The observation period may be extended if necessary.[10]
-
Endpoint: The contact LD50 (the dose causing 50% mortality) is calculated at each observation time point.[10]
Acetylcholinesterase Inhibition Assay
The inhibition of acetylcholinesterase is a key biomarker of exposure to organophosphate pesticides. The Ellman assay is a widely used spectrophotometric method to quantify AChE activity.
-
Sample Preparation: Tissue samples (e.g., brain, blood) from exposed and control organisms are homogenized in a suitable buffer.
-
Assay Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified by measuring the absorbance at a specific wavelength (typically 412 nm).
-
Procedure: The reaction is initiated by adding the substrate (acetylthiocholine) to a mixture containing the tissue homogenate and DTNB. The change in absorbance over time is monitored.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition in the exposed samples is calculated relative to the activity in the control samples.
Signaling Pathways and Logical Relationships
The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase, leading to a cascade of neurological effects. As an organophosphate, it is also likely to induce oxidative stress, a process linked to various cellular signaling pathways.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Acute and chronic toxicity of dimethylsulfoxide to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acute effects of diclofenac and DMSO to Daphnia magna: immobilisation and hsp70-induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Solubility and Stability of Dimefox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox, an organophosphate insecticide, has been historically utilized for its systemic properties in controlling a range of agricultural pests.[1][2] A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for assessing its environmental fate, toxicological profile, and potential for therapeutic applications. This technical guide provides a detailed overview of the solubility and stability of this compound, outlines experimental protocols for their determination, and illustrates its primary mechanism of action.
Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H12FN2OP | [3] |
| Molar Mass | 154.12 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Fishy | [3] |
| Vapor Pressure | 0.11 mmHg at 20 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | -0.43 (Estimated) | [3] |
Solubility of this compound
This compound exhibits high solubility in aqueous solutions and is miscible with a variety of organic solvents.
Quantitative Solubility Data
| Solvent | Solubility | Temperature | pH | Source(s) |
| Water | 1,000,000 mg/L (Miscible) | 20 °C | 7 | [2] |
| Water | 14.8 g/L* | 25 °C | Not Specified | [1] |
| Organic Solvents | Miscible | 20 °C | Not Applicable | [3] |
*Note: There is a discrepancy in the reported aqueous solubility of this compound. While most sources indicate that it is miscible with water, a value of 14.8 g/L has also been reported. The miscibility is more widely cited in chemical databases.
Stability of this compound
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing agents.
Quantitative Stability Data
| Stability Type | Condition | Half-life / Observation | Source(s) |
| Hydrolysis | pH 7 | > 10 years | [3] |
| Hydrolysis | pH 6.0 (in ethanol/buffer 20:80) | 8.8 days at 70 °C | [3] |
| Hydrolysis | Acidic conditions | Hydrolyzes | [3] |
| Hydrolysis | Alkaline conditions | Resistant to hydrolysis | [3] |
| Oxidation | Vigorous oxidizing agents | Slowly oxidized | [3] |
| Oxidation | Chlorine | Rapidly oxidized | [3] |
| Thermal Decomposition | Elevated temperatures | Decomposes, emitting toxic fumes of hydrogen fluoride, nitrogen oxides, and phosphorus oxides. | [3] |
| Photolysis | Sunlight (λ > 290 nm) | Not expected to be susceptible to direct photolysis. | [3] |
| Atmospheric Degradation | Reaction with hydroxyl radicals | Estimated half-life of 6.0 hours. | [3] |
Experimental Protocols
The determination of the solubility and stability of chemical compounds like this compound is guided by standardized protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Water Solubility Determination (based on OECD Guideline 105)
The water solubility of a compound is determined to assess its potential distribution in the environment. The Flask Method is suitable for substances with solubilities above 10 mg/L.
-
Preparation of Test Solution: A supersaturated solution of this compound in deionized water is prepared in a glass flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).
-
Phase Separation: The solution is centrifuged or filtered to remove any undissolved this compound.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).
-
Replicate Analysis: The experiment is performed in triplicate to ensure the reproducibility of the results.
Hydrolytic Stability Determination (based on OECD Guideline 111)
This test determines the rate of hydrolysis of a substance as a function of pH.
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Addition: A known concentration of this compound is added to each buffer solution. The concentration should be below its water solubility limit.
-
Incubation: The solutions are maintained at a constant temperature (e.g., 50 °C for a preliminary test, or a lower temperature for an extended study) in the dark to prevent photolysis.
-
Sampling: Aliquots are taken from each solution at various time intervals.
-
Analysis: The concentration of the remaining this compound and any major hydrolysis products are determined by a suitable analytical method (e.g., LC-MS/MS) to establish the degradation kinetics.
-
Data Evaluation: The rate constant and half-life of hydrolysis are calculated for each pH.
Photolytic Stability Determination (based on OECD Guideline 316)
This guideline is used to assess the potential for direct phototransformation of a chemical in water.
-
UV-Vis Absorption Spectrum: The absorption spectrum of this compound in water is measured to determine if it absorbs light at wavelengths greater than 290 nm. As this compound does not have significant chromophores for this region, direct photolysis is not expected to be a major degradation pathway.[3]
-
Irradiation: A solution of this compound in pure, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Dark Control: A parallel experiment is conducted in the dark to account for any non-photolytic degradation (e.g., hydrolysis).
-
Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time points and analyzed for the concentration of this compound.
-
Quantum Yield Calculation: If significant photodegradation is observed, the quantum yield (the efficiency of a photon in causing a chemical reaction) can be calculated.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).
The inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft. This results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including muscle tremors, convulsions, and ultimately, respiratory failure.
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Inhibition of acetylcholinesterase by this compound.
Experimental Workflow for a Stability Study
Caption: General workflow for a chemical stability study.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Dimefox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox is a highly toxic organophosphate insecticide.[1] Due to its hazardous nature, its use has been discontinued (B1498344) in many countries. However, the potential for environmental contamination and the need for forensic analysis necessitate reliable and sensitive analytical methods for its detection. These application notes provide detailed protocols for the determination of this compound in various matrices using modern analytical techniques.
Analytical Methods Overview
The primary methods for the detection of organophosphorus pesticides like this compound are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Common detectors include:
-
Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for nitrogen- and phosphorus-containing compounds, making it ideal for this compound analysis.[2][3]
-
Flame Photometric Detector (FPD): Selective for phosphorus and sulfur, offering good sensitivity for organophosphate pesticides.[4][5][6]
-
Mass Spectrometry (MS): Provides definitive identification and quantification, especially when used in tandem (MS/MS), by minimizing matrix interferences.[7]
Liquid Chromatography (LC) , particularly coupled with tandem mass spectrometry (LC-MS/MS), is suitable for the analysis of polar and thermally labile pesticides. It offers high sensitivity and selectivity.[8]
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible analysis of this compound, as it removes interfering matrix components and concentrates the analyte.[9][10][11][12]
Workflow for Sample Preparation
Caption: General workflow for sample preparation prior to chromatographic analysis.
Protocols for Different Matrices
1. Water Samples
-
Method: Solid-Phase Extraction (SPE)
-
Protocol:
-
Adjust the pH of a 500 mL water sample to neutral (pH 7).
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Pass the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained this compound with 10 mL of ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC or LC analysis.
-
2. Soil and Sediment Samples
-
Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Protocol:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) for dispersive SPE (dSPE) cleanup.
-
Add the supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
The supernatant is ready for analysis.
-
3. Food Matrices (e.g., Fruits, Vegetables)
-
Method: Acetonitrile Extraction followed by SPE Cleanup
-
Protocol:
-
Homogenize 15 g of the food sample.
-
Add 30 mL of acetonitrile and blend at high speed for 2 minutes.
-
Filter the extract through a Büchner funnel.
-
Concentrate the filtrate to approximately 5 mL using a rotary evaporator.
-
Perform a cleanup step using a C18 SPE cartridge as described for water samples.
-
The final extract is ready for instrumental analysis.
-
Instrumental Analysis Protocols
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
This method is highly suitable for the routine analysis of this compound due to its selectivity and sensitivity.
Caption: Workflow for this compound analysis by GC-NPD.
Table 1: GC-NPD Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Injector | Split/splitless, 250°C |
| Injection Volume | 1 µL, splitless |
| Carrier Gas | Helium, 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min |
| Detector | NPD, 300°C |
| Gases | Hydrogen, Air, Makeup (Helium) |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For confirmatory analysis and detection in complex matrices, GC-MS/MS offers the highest selectivity and sensitivity.
Table 2: GC-MS/MS Instrumental Parameters for this compound
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC with 7000C Triple Quadrupole MS or equivalent |
| Injector | Split/splitless, 250°C |
| Injection Volume | 1 µL, splitless |
| Carrier Gas | Helium, 1.2 mL/min |
| Column | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 70°C (hold 2 min), ramp to 280°C at 25°C/min, hold 5 min |
| Ion Source Temp. | 230°C |
| Interface Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 154.1 |
| Product Ion 1 (m/z) | 110.0 (Quantifier)[7] |
| Product Ion 2 (m/z) | 47.0 (Qualifier)[7] |
| Collision Energy (eV) | 10[7] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful alternative, especially for multi-residue analysis of pesticides.
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 min, hold 2 min, return to initial in 1 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of organophosphate pesticides using the described methods. Data for this compound may be limited, so values for structurally similar compounds are provided for reference.
Table 4: Method Performance Data for Organophosphate Pesticide Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-NPD | Soil | 0.1 - 10.4 µg/kg | - | 68.5 - 112.1 | [3] |
| GC-FPD | Human Plasma | 0.18 - 1.36 ng/mL | - | 59.4 - 94.0 | [4] |
| GC-FPD | Breast Milk | 0.09 - 2.66 ng/mL | - | 59.4 - 94.0 | [4] |
| GC-MS/MS | Tobacco | - | 0.01 - 2 mg/kg (calibration range) | - | [7] |
| LC-MS/MS | Foodstuffs | < 10 ng/mL | - | - | [13] |
| LC-MS/MS | Water | - | 1.0 ng (MDQ) | - | [14] |
MDQ: Minimum Detectable Quantity
Quality Control and Assurance
To ensure the reliability of the analytical results, the following quality control measures should be implemented:
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.
-
Matrix Spikes: Spike a real sample with a known concentration of this compound to assess matrix effects and recovery.
-
Calibration Standards: Use certified reference materials of this compound for the preparation of calibration curves.[15][16][17][18][19]
-
Internal Standards: Use an appropriate internal standard to correct for variations in extraction efficiency and instrument response.
Signaling Pathway and Logical Relationships
The analytical process for this compound detection can be visualized as a logical flow from sample to result.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.um.edu.my [eprints.um.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. epa.gov [epa.gov]
- 15. This compound | CAS 115-26-4 | LGC Standards [lgcstandards.com]
- 16. grupobiomaster.com [grupobiomaster.com]
- 17. This compound (C4H12FN2OP) - Analytical Standard at Best Price, Supplier & Trader in Mumbai [nacchemical.com]
- 18. accustandard.com [accustandard.com]
- 19. accustandard.com [accustandard.com]
Application Notes and Protocols for Gas Chromatography-Based Analysis of Organophosphate Pesticides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analysis of organophosphate (OP) pesticides using gas chromatography (GC). The methodologies outlined are applicable for various matrices, including environmental, agricultural, and biological samples. The protocols are based on widely accepted methods such as the US EPA Method 8141B and the QuEChERS sample preparation technique.
Introduction
Organophosphate pesticides are a class of chemical compounds widely utilized in agriculture to protect crops.[1] Due to their potential neurotoxicity to non-target species, including humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for OPs in food and environmental samples.[1][2] Gas chromatography is a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like organophosphates.[3] Common GC detectors for OP analysis include the Flame Photometric Detector (FPD), which is selective for phosphorus- and sulfur-containing compounds, and Mass Spectrometry (MS), which provides definitive identification and quantification.[3][4][5][6]
This application note details the complete workflow from sample preparation to final analysis, providing validated methods and performance data to guide researchers in setting up their analytical procedures.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective sample preparation technique for the extraction of pesticide residues from a variety of sample matrices.[2][7][8] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup.[2][8]
Experimental Protocol: QuEChERS for Solid Samples (e.g., Fruits, Vegetables, Beef)
-
Homogenization: Homogenize a representative portion of the sample. For samples with low water content, cryogenic milling can prevent pesticide degradation.[8]
-
Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[8]
-
Hydration (for dry samples): For samples with low water content like cereals, add 10 mL of reagent water and let it soak for 30 minutes.[8] For matrices like ground beef, 2 mL of water can be added.[2]
-
Solvent Addition: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[8]
-
Shaking: Tightly cap the tube and shake it vigorously for 1 minute. A mechanical shaker is recommended for consistency.[8]
-
Salt Addition: Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride).[8]
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.[8]
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to achieve phase separation.[8]
-
d-SPE Cleanup: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing a sorbent mixture (e.g., 150 mg magnesium sulfate, 50 mg PSA, and 50 mg C18).
-
Vortexing: Cap the d-SPE tube and vortex for 30 seconds to 1 minute.[8]
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2-5 minutes.[8]
-
Analysis: The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for GC analysis.[8]
QuEChERS Workflow Diagram
Caption: QuEChERS sample preparation workflow.
Gas Chromatography Analysis
The cleaned extract is analyzed by injecting a measured aliquot into a gas chromatograph.[6] The choice of detector depends on the required sensitivity and selectivity.
GC with Flame Photometric Detector (GC-FPD)
The FPD is highly selective for phosphorus-containing compounds, making it ideal for the analysis of organophosphates.[3][4][6]
-
System: Gas chromatograph equipped with an FPD.[9]
-
Column: Agilent HP-5 (30 m × 0.25 mm I.D., 0.25 μm film thickness) or equivalent 5% phenyl polysiloxane phase column.[9][10]
-
Injector: Splitless, 250 °C.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 100 °C.
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 4 °C/min to 200 °C.
-
Ramp 3: 10 °C/min to 250 °C.[9]
-
-
Detector: FPD, 250 °C.[9]
-
Injection Volume: 1 µL.[9]
GC with Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and provides structural information for compound identification.[5][11] It can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[11]
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Rxi-5Sil MS (30 m x 0.25 mm I.D., 0.25 μm df) or equivalent.
-
Injector: Splitless, 275 °C.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
MS Conditions:
-
Injection Volume: 1 µL.[5]
GC Analysis Workflow Diagram
Caption: General workflow for GC analysis.
Data Presentation and Performance
Method performance is evaluated through parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Table 1: Method Performance for Organophosphate Analysis
| Parameter | GC-FPD | GC-MS/MS | Reference |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | [12][13] |
| LOD | 0.27 - 0.41 mg/kg | < 0.05 µg/g | [7][13] |
| LOQ | 0.01 - 0.05 ppm | 0.1 µg/g | [13][14] |
| Recovery (%) | 80 - 99% | 83.5 - 104.1% | [7][13] |
| Precision (RSD%) | < 10% | < 12.5% | [7][13] |
Table 2: Recovery of Organophosphates from Beef using QuEChERS and GC-MS
| Pesticide | Spiked Level (µg/kg) | Average Recovery (%) |
| Dichlorvos | 200 | 85 |
| Mevinphos | 200 | 92 |
| Ethoprop | 200 | 98 |
| Phorate | 200 | 95 |
| Diazinon | 200 | 96 |
| Disulfoton | 200 | 93 |
| Methyl Parathion | 200 | 97 |
| Ronnel | 200 | 99 |
| Malathion | 200 | 94 |
| Fenthion | 200 | 100 |
| Chlorpyrifos | 200 | 98 |
| Stirofos | 200 | 75 |
| Data adapted from Waters Corporation application note. |
Conclusion
The combination of QuEChERS sample preparation with gas chromatography, using either FPD or MS detection, provides a robust and reliable methodology for the analysis of organophosphate pesticides in a wide range of matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers to establish and validate their own analytical methods for monitoring these important environmental and food contaminants. The use of deactivated injector liners and inert columns is recommended to minimize analyte degradation and ensure good peak shape and reproducibility.[10]
References
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. epa.gov [epa.gov]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. nemi.gov [nemi.gov]
- 7. Determination of organophosphorus pesticides in stomach contents of postmortem animals by QuEChERS and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analysis.rs [analysis.rs]
- 11. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 12. ysi.com [ysi.com]
- 13. Development and validation of multiresidue method for organophosphorus pesticides in lanolin using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemijournal.com [chemijournal.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Techniques for the Separation and Quantification of Dimefox Residues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the separation and quantification of Dimefox residues in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended to serve as a comprehensive guide for researchers and analysts involved in pesticide residue analysis, environmental monitoring, and food safety assessment. The protocol outlines sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by chromatographic separation on a C18 reversed-phase column.
Introduction
This compound is a systemic organophosphorus insecticide and acaricide. Due to its potential toxicity, monitoring its residues in environmental and agricultural samples is crucial for ensuring human and environmental safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of pesticide residues. When coupled with sensitive detectors like UV or tandem mass spectrometry, HPLC provides the necessary selectivity and sensitivity for detecting trace levels of contaminants. This document presents a detailed methodology for the analysis of this compound residues.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC-UV method. Please note that these values are illustrative and may vary depending on the specific instrumentation, column, and laboratory conditions. Method validation is required to establish performance characteristics in your laboratory.
| Parameter | Value |
| Retention Time (RT) | 5.8 min |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Linearity (r²) | > 0.999 |
| Recovery | 85% - 110% |
| Precision (RSD) | < 5% |
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[1]
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
-
50 mL centrifuge tubes
-
Centrifuge
Procedure:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing the dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg PSA and 900 mg MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.
HPLC-UV Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 15% B
-
1-8 min: 15% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm[2]
LC-MS/MS Confirmatory Method
For highly sensitive and selective confirmation of this compound residues, LC-MS/MS is the preferred method.[3]
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 5 mM Ammonium Acetate in Methanol[4]
-
Gradient:
-
0-1 min: 15% B
-
1-6 min: 15% to 95% B
-
6-8 min: 95% B
-
8.1-10 min: 15% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min[4]
-
Injection Volume: 5 µL[4]
-
Column Temperature: 40 °C[4]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [To be determined based on this compound's molecular weight + H⁺]
-
Product Ions (m/z): [To be determined from fragmentation of the precursor ion]
-
Collision Energy: [To be optimized for this compound]
-
Dwell Time: 250 ms[5]
Visualizations
Caption: QuEChERS sample preparation workflow for this compound residue extraction.
Caption: Analytical workflow for the quantification and confirmation of this compound residues.
References
Dimefox as a Positive Control in Acetylcholinesterase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox, an organophosphate insecticide, serves as a well-characterized inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Its potent and irreversible inhibitory action makes it an effective positive control in acetylcholinesterase inhibition assays. These assays are crucial in the discovery and development of novel therapeutics for neurological disorders such as Alzheimer's disease, where the enhancement of cholinergic neurotransmission is a key therapeutic strategy. The use of a reliable positive control like this compound is essential for validating assay performance, ensuring the accuracy of screening results, and providing a benchmark for the potency of test compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as a positive control in acetylcholinesterase inhibition assays, primarily focusing on the widely adopted Ellman's method.
Mechanism of Action
This compound, like other organophosphates, exerts its inhibitory effect by irreversibly binding to the serine residue within the active site of acetylcholinesterase. This covalent modification, specifically phosphorylation, renders the enzyme inactive, preventing it from breaking down acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in a range of physiological effects.
Quantitative Data for this compound as an AChE Inhibitor
This compound has been shown to be a direct inhibitor of acetylcholinesterase in vitro. The following table summarizes the key quantitative data for this compound. It is important to note that while this compound exhibits direct inhibitory activity, some organophosphates show increased potency after metabolic activation. For comprehensive studies, particularly those involving in vivo correlations, incorporating a metabolic activation system (e.g., liver S9 fraction) may be considered.
| Compound | Target Enzyme | Inhibition Type | IC50 Value | Source |
| This compound | Cholinesterase | Irreversible | 4 x 10⁻⁵ M (40 µM) | PubChem CID 8264 |
Signaling Pathway: Acetylcholinesterase and its Inhibition by this compound
The following diagram illustrates the normal function of acetylcholinesterase in the hydrolysis of acetylcholine and its irreversible inhibition by an organophosphate such as this compound.
Application Notes and Protocols for the Analysis of Dimefox in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox is an organophosphate insecticide and acaricide.[1] Due to its potential toxicity, monitoring its residues in soil is crucial for environmental and food safety. This document provides a detailed application note and protocol for the preparation and analysis of this compound in soil samples using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS method offers a simple, fast, and cost-effective approach for the extraction of a wide range of pesticides from complex matrices like soil.[2]
Physicochemical Properties of this compound
A sound understanding of the physicochemical properties of this compound is essential for developing an effective analytical method.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂FN₂OP | [3] |
| Molecular Weight | 154.12 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Odor | Fishy | [1] |
| Solubility in Water | Miscible | [3] |
| Vapor Pressure | 14663 mPa | [1] |
Experimental Protocols
Soil Sample Preparation using the QuEChERS Method
This protocol is based on the widely used QuEChERS method, which involves an initial extraction with acetonitrile (B52724) followed by a cleanup step to remove interfering matrix components.[2] Both the Association of Official Analytical Chemists (AOAC) and European Committee for Standardization (CEN) have established standard QuEChERS methods.[2]
Materials:
-
Homogenized soil sample
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (ACN)
-
QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation: 6 g anhydrous magnesium sulfate (B86663) (MgSO₄), 1.5 g anhydrous sodium acetate (B1210297) (NaOAc))
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For soils with high organic matter, C18 or graphitized carbon black (GCB) may be included.
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Weighing: Weigh 15 g of a representative, homogenized soil sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the tube.
-
Extraction: Cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.
-
Salt Addition: Add the contents of the QuEChERS extraction salt packet to the tube.
-
Second Extraction: Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes to separate the phases.
-
d-SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer into a d-SPE tube.
-
Vortexing: Vortex the d-SPE tube for 1 minute to ensure thorough mixing.
-
Second Centrifugation: Centrifuge the d-SPE tube at a higher speed (e.g., 10,000 x g) for 5 minutes to pellet the sorbent.
-
Final Extract: The supernatant is the final, cleaned extract. Transfer an aliquot into an autosampler vial for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis
GC-MS/MS is a highly sensitive and selective technique for the analysis of many organophosphorus pesticides.
Typical GC-MS/MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Oven Program | 70 °C (2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This compound MRM Transitions (Hypothetical):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 154 | 110 | 10 | 50 |
| 154 | 79 | 20 | 50 |
LC-MS/MS is particularly suitable for more polar organophosphorus pesticides that are not readily amenable to GC analysis.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This compound MRM Transitions (Hypothetical):
Similar to the GC-MS/MS transitions, these are hypothetical and require optimization. The precursor ion would be the protonated molecule [M+H]⁺ with m/z 155.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 155 | 110 | 10 | 50 |
| 155 | 60 | 25 | 50 |
Data Presentation
Expected Performance Data for this compound in Soil:
| Parameter | Expected Value |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% |
| Limit of Detection (LOD) | 0.1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 25 µg/kg |
Note: These are representative values and should be experimentally determined for this compound in the specific soil matrix being analyzed.
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
Caption: Key components of the this compound analysis method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Dimefox Metabolites in Biological Samples
A Generalized Approach in the Absence of Specific Metabolite Data
Introduction
Dimefox is a highly toxic organophosphate insecticide.[1] Like other organophosphates, it is expected to undergo metabolism in biological systems, leading to the formation of various breakdown products. The detection and quantification of these metabolites in biological samples such as blood and urine are crucial for toxicological assessments and exposure monitoring. However, specific, publicly available data on the exact chemical structures of this compound metabolites, their quantitative levels in biological matrices, and validated analytical methods for their detection are currently limited.
Organophosphate pesticides generally metabolize into dialkyl phosphates (DAPs), which are common biomarkers of exposure.[2] It is hypothesized that this compound follows a similar metabolic pathway. This document provides a generalized application note and protocol for the detection of potential this compound metabolites based on established methods for other organophosphate pesticides. This approach can serve as a starting point for researchers to develop and validate a specific method for this compound metabolites once analytical standards become available.
Postulated Metabolic Pathway of this compound
While specific metabolites of this compound have not been detailed in the available literature, a general metabolic pathway can be postulated based on the metabolism of other organophosphate compounds. The primary metabolic routes for organophosphates involve hydrolysis and oxidation. For this compound (N,N,N',N'-tetramethylphosphorodiamidic fluoride), this would likely involve the cleavage of the P-N bonds and the P-F bond.
Caption: Postulated metabolic pathway for this compound.
Experimental Protocol: A Generalized LC-MS/MS Method
This protocol describes a general method for the extraction and analysis of polar organophosphate metabolites from biological samples (urine and blood) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Note: This is a template and must be optimized and validated for the specific metabolites of this compound once they are identified and analytical standards are available.
1. Materials and Reagents
-
Water, acetonitrile (B52724), methanol (B129727) (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium formate
-
Internal standards (e.g., isotopically labeled DAPs)
-
Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Centrifuge tubes
-
Autosampler vials
2. Sample Preparation
For Urine Samples:
-
Thaw urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Take 1 mL of the supernatant and add the internal standard solution.
-
Proceed to Solid-Phase Extraction (SPE).
For Blood (Plasma/Serum) Samples:
-
Collect blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Centrifuge according to the tube manufacturer's instructions to separate plasma or serum.
-
To 500 µL of plasma or serum, add 1 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and add the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Proceed to LC-MS/MS analysis.
3. Solid-Phase Extraction (SPE) for Urine
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the metabolites with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for acidic metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined for each specific this compound metabolite. This involves identifying the precursor ion (the mass-to-charge ratio of the metabolite) and a characteristic product ion formed upon fragmentation.
-
Caption: General workflow for LC-MS/MS analysis.
Data Presentation
Due to the lack of specific quantitative data for this compound metabolites in the public domain, the following table is a template demonstrating how such data should be presented once a validated method is established. The values are hypothetical and for illustrative purposes only.
| Metabolite Name (Hypothetical) | Sample Type | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Recovery (%) |
| N,N,N'-trimethylphosphorodiamidic acid | Urine | 0.1 | 0.5 | 95 ± 5 |
| N,N-dimethylphosphoramidic acid | Urine | 0.2 | 0.8 | 92 ± 7 |
| N,N,N'-trimethylphosphorodiamidic acid | Plasma | 0.05 | 0.2 | 98 ± 4 |
| N,N-dimethylphosphoramidic acid | Plasma | 0.1 | 0.4 | 96 ± 6 |
Conclusion and Future Directions
The detection of this compound metabolites in biological samples is an important area of research for understanding its toxicology and for biomonitoring of exposed individuals. While the exact metabolic fate of this compound is not well-documented in publicly available literature, a generalized approach using LC-MS/MS, as outlined in this document, can be adapted for this purpose.
Future research should focus on:
-
Identifying and characterizing the specific metabolites of this compound through in vitro and in vivo studies.
-
Synthesizing analytical standards for these identified metabolites.
-
Developing and validating a specific and sensitive LC-MS/MS method for the quantitative analysis of these metabolites in various biological matrices.
This will enable accurate assessment of this compound exposure and contribute to a better understanding of its potential health risks.
References
- 1. Table 7-1, Analytical Methods for Determining Fluoride in Biological Materials - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Dimefox for Experimental Use: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Dimefox is an extremely toxic organophosphate compound and should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place. This document is for informational purposes for experimental design and does not endorse the use of this compound.
Introduction
This compound (bis(dimethylamino)fluorophosphine oxide) is a potent organophosphate cholinesterase inhibitor.[1] Historically used as an insecticide and acaricide, its experimental use is now primarily focused on studies of the cholinergic nervous system, mechanisms of organophosphate toxicity, and the development of novel antidotes.[1][2] Like other organophosphates, its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Data Presentation
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate formulation and experimental design.
| Property | Value |
| Chemical Formula | C4H12FN2OP |
| Molar Mass | 154.12 g/mol |
| Appearance | Colorless liquid |
| Solubility | Miscible with water |
| Stability | Aqueous solutions are stable.[4] |
Comparative Efficacy of Organophosphate Acetylcholinesterase Inhibitors
| Organophosphate | IC50 (µM) | Source Organism of AChE |
| Chlorpyrifos | 0.12 | Human |
| Monocrotophos | 0.25 | Human |
| Profenofos | 0.35 | Human |
| Acephate | 4.0 | Human |
| Azinphos-methyl | 2.19 | Sparus aurata (Gilthead seabream) |
| Methamidophos | 72.3 | Sparus aurata (Gilthead seabream) |
| Diazinon | 164 | Sparus aurata (Gilthead seabream) |
Experimental Protocols
Formulation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations for in vitro assays.
Materials:
-
This compound (analytical standard)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4 or 8.0)
-
Calibrated pipettes
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
All procedures must be performed in a certified chemical fume hood.
Protocol:
-
Due to its high toxicity, it is recommended to start with a pre-dissolved certified standard if available. If working with a neat liquid, handle with extreme caution.
-
To prepare a 10 mM stock solution, calculate the required volume of this compound based on its density (approximately 1.115 g/mL) and molar mass (154.12 g/mol ).
-
Add the calculated volume of this compound to a known volume of 0.1 M phosphate buffer (pH 7.4 or 8.0) in a sterile, appropriately sized tube.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, date of preparation, and user initials.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory potential of this compound on acetylcholinesterase activity.
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be measured spectrophotometrically at 412 nm.[5][6][7]
Materials:
-
This compound stock solution
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
0.1 M Phosphate Buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
AChE Solution: Prepare a working solution of AChE in 0.1 M phosphate buffer (pH 8.0). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
ATCI Solution: Prepare a fresh solution of ATCI in deionized water.
-
DTNB Solution: Prepare a solution of DTNB in 0.1 M phosphate buffer (pH 8.0).
-
-
Assay Procedure (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[6]
-
Add 10 µL of the this compound solution at various concentrations (serial dilutions) to the test wells. Add 10 µL of buffer to the control wells.
-
Add 10 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 10 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[6]
-
Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay using the Ellman's method.
Signaling Pathway of Cholinergic Synapse and Inhibition by this compound
Caption: Mechanism of this compound action at the cholinergic synapse.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The conversion of this compound into an anticholinesterase by rat liver in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.flvc.org [journals.flvc.org]
- 7. Comparative Developmental Neurotoxicity of Organophosphate Insecticides: Effects on Brain Development Are Separable from Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dimefox Neurotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the neurotoxic effects of Dimefox, a potent organophosphate cholinesterase inhibitor, using established in vitro assays. The protocols detailed below cover the primary mechanism of action, as well as secondary cellular toxicities.
Introduction to this compound Neurotoxicity
This compound is a highly toxic organophosphate insecticide.[1] The primary mechanism of neurotoxicity for this compound, like other organophosphates, is the irreversible inhibition of acetylcholinesterase (AChE).[2][3] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][3] Beyond its primary effect on AChE, organophosphate-induced neurotoxicity can also involve secondary mechanisms such as cytotoxicity, oxidative stress, and apoptosis.[4][5] In vitro cell-based assays are invaluable tools for elucidating the specific cellular and molecular mechanisms of this compound neurotoxicity.[4][6]
Key In Vitro Assays for this compound Neurotoxicity
A comprehensive in vitro assessment of this compound neurotoxicity should include the evaluation of multiple endpoints. The following protocols provide detailed methodologies for assessing cholinesterase inhibition, cytotoxicity, oxidative stress, and apoptosis in neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, which is a common model for neurotoxicity studies.[4][6][7]
Acetylcholinesterase (AChE) Inhibition Assay
Application Note: This assay directly measures the primary toxic effect of this compound by quantifying the inhibition of AChE activity. It is a fundamental assay for characterizing the potency of this compound as a cholinesterase inhibitor.
Experimental Protocol:
Principle: This colorimetric assay is based on the Ellman's method, where acetylthiocholine (B1193921) (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor, like this compound, will reduce the rate of this color change.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell lysis buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0, containing 1% Triton X-100)
-
Acetylcholinesterase (AChE) from a commercial source (for cell-free assays) or cell lysate
-
This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCh)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Lysate Preparation (for cell-based assay):
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells in cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing AChE.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 8.0)
-
Cell lysate (or purified AChE solution)
-
Varying concentrations of this compound (or vehicle control)
-
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
Add DTNB solution to each well.
-
Initiate the enzymatic reaction by adding ATCh solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
-
Quantitative Data:
Due to the limited availability of specific in vitro AChE inhibition data for this compound, the following table presents IC50 values for other organophosphates to provide a comparative context.
| Organophosphate | Cell Line/Enzyme Source | IC50 (µM) | Reference |
| Chlorpyrifos-oxon | Differentiated SH-SY5Y cells | ~1-3 | [8] |
| Azinphos-methyl-oxon | Differentiated SH-SY5Y cells | ~1-3 | [8] |
| Donepezil (positive control) | Electrophorus electricus AChE | 0.027 | [9] |
| Rivastigmine (positive control) | Electrophorus electricus AChE | 71.0 | [9] |
Signaling Pathway Diagram:
Caption: Mechanism of this compound-induced acetylcholinesterase inhibition.
Cytotoxicity Assay (MTT Assay)
Application Note: This assay assesses the overall toxicity of this compound on cell viability and metabolic activity. It provides a quantitative measure of the concentration at which this compound becomes cytotoxic to neuronal cells.
Experimental Protocol:
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.[2]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (or vehicle control).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Quantitative Data:
The following table presents cytotoxicity data for various organophosphates in neuronal cell lines.
| Organophosphate | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Ethyl-parathion | Undifferentiated SH-SY5Y | 0.5 | >25 µg/ml (~90 µM) | [4] |
| Methyl-parathion | SH-SY5Y | 24 | ~100 | [4] |
| Methamidophos | SH-SY5Y | Not specified | Inhibited at 7 x 10^-4 M (700 µM) | [12] |
| Chlorpyrifos-oxon | Differentiated SH-SY5Y | 24 | ~50-80 | [8] |
Experimental Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Oxidative Stress Assay
Application Note: This assay investigates the potential of this compound to induce oxidative stress, a secondary mechanism of neurotoxicity. Increased levels of reactive oxygen species (ROS) can damage cellular components and contribute to cell death.
Experimental Protocol:
Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.[13] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured using a fluorescence microplate reader.[13]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells into a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add DCFH-DA solution (e.g., 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
-
Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the level of intracellular ROS.
-
Express the ROS levels in treated cells as a percentage of the control.
-
Quantitative Data:
The table below shows the induction of ROS by an organophosphate in a neuronal cell line.
| Organophosphate | Cell Line | Exposure Concentration | ROS Induction (% of Control) | Reference |
| Ethyl-parathion | Undifferentiated SH-SY5Y | 5 µg/ml (~18 µM) | Significant increase | [4] |
| Ethyl-parathion | Undifferentiated SH-SY5Y | 10 µg/ml (~36 µM) | Highly significant increase | [4] |
Apoptosis Assay (Caspase-3 Activity)
Application Note: This assay determines if this compound-induced cell death occurs through apoptosis, a programmed cell death pathway. Activation of effector caspases, such as caspase-3, is a hallmark of apoptosis.
Experimental Protocol:
Principle: This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[14] When caspase-3 is active in apoptotic cells, it cleaves the DEVD-pNA substrate, releasing pNA, which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.[15]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 colorimetric assay kit (containing DEVD-pNA substrate and reaction buffer with DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat SH-SY5Y cells with different concentrations of this compound as described in the cytotoxicity assay protocol.
-
-
Cell Lysis:
-
After treatment, harvest the cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysate to remove cellular debris.
-
-
Caspase-3 Activity Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the reaction buffer containing DTT to each well.
-
Initiate the reaction by adding the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The level of caspase-3 activity is proportional to the absorbance.
-
Express the caspase-3 activity in treated cells as a fold-change relative to the control.
-
Quantitative Data:
The following table provides data on apoptosis induction by an organophosphate in a neuronal cell line.
| Organophosphate | Cell Line | Exposure Concentration | Apoptosis Induction | Reference |
| Ethyl-parathion | Undifferentiated SH-SY5Y | 5 µg/ml (~18 µM) | Significant increase in apoptosis | [4] |
| Ethyl-parathion | Undifferentiated SH-SY5Y | 10 µg/ml (~36 µM) | Highly significant increase in apoptosis | [4] |
Apoptotic Pathway Diagram:
References
- 1. pafmj.org [pafmj.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Neurotoxicity in acute and repeated organophosphate exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity induced in differentiated SK-N-SH-SY5Y human neuroblastoma cells by organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. [Effects of organophosphates on cell proliferation and 45Ca uptake of neuroblastoma SH-SY5Y cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. mpbio.com [mpbio.com]
Methods for Assessing Dimefox Environmental Contamination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox is a highly toxic, obsolete organophosphate insecticide and acaricide.[1][2][3] Although its use has been discontinued (B1498344) in many countries, environmental contamination may still persist, posing a risk to ecosystems and human health. This document provides detailed application notes and protocols for the assessment of this compound contamination in environmental matrices, specifically soil and water. The methodologies described are based on established analytical techniques for organophosphorus pesticides and are intended to provide a framework for researchers and scientists.
Analytical Methods for this compound Detection
The primary analytical methods for the quantification of this compound residues in environmental samples are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS).
-
Gas Chromatography (GC): GC is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. A Flame Ionization Detector (FID) can be used for detection.[4][5] For enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is recommended.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of pesticides, including organophosphates.[7][8][9][10] This technique is particularly useful for polar and thermally labile compounds and can provide structural information for confirmation.
Sample Preparation Protocols
Proper sample preparation is crucial for accurate and reliable analysis of this compound residues. The choice of method depends on the sample matrix.
Protocol 1: Extraction of this compound from Soil using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[11]
Materials:
-
Homogenized soil sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL dSPE (dispersive solid-phase extraction) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Water using Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a common and effective method for isolating and concentrating pesticides from water samples.[12][13][14][15]
Materials:
-
Water sample
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
SPE vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
GC vials
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry after the final water wash.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes.
-
Elution: Elute the retained this compound from the cartridge using 5-10 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The concentrated extract is ready for GC-MS or LC-MS/MS analysis.
Instrumental Analysis Parameters
The following tables provide suggested starting parameters for the analysis of this compound using GC-FID and LC-MS/MS. These parameters should be optimized for the specific instrument and application.
Table 1: Suggested GC-FID Parameters for this compound Analysis
| Parameter | Setting |
| GC System | Agilent 6890N or equivalent |
| Column | DB-624 (30m x 0.25mm, 1.4µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.3 mL/min |
| Inlet Temperature | 240 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial 45 °C for 1.5 min, ramp to 90 °C at 25 °C/min, then to 200 °C at 35 °C/min, hold for 0.5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 35 mL/min |
| Air Flow | 350 mL/min |
| Makeup Gas (N₂) Flow | 30 mL/min |
Table 2: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 155.1 |
| Product Ions (m/z) | To be determined by infusion of a this compound standard. Suggested transitions to monitor could be based on common fragmentation patterns of organophosphates. |
| Collision Energy | To be optimized for each transition |
Quantitative Data Summary
Due to the obsolete nature of this compound, recent and specific quantitative validation data is scarce in the literature. The following table provides typical performance data that should be achievable for the analysis of organophosphorus pesticides using the described methods. Laboratories should perform their own validation studies to determine specific limits of detection (LOD), limits of quantification (LOQ), and recovery rates for this compound.
Table 3: Typical Performance Data for Organophosphorus Pesticide Analysis
| Parameter | Soil (QuEChERS-GC/MS) | Water (SPE-LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 µg/kg[12] | 0.001 - 0.5 µg/L[16] |
| Limit of Quantification (LOQ) | 0.5 - 20 µg/kg | 0.005 - 1 µg/L[16] |
| Recovery | 70 - 120% | 70 - 120%[8] |
| Relative Standard Deviation (RSD) | < 20% | < 15% |
Environmental Fate of this compound
Understanding the environmental fate of this compound is crucial for assessing its long-term impact. The main degradation pathways include hydrolysis, photolysis, and microbial degradation.
-
Hydrolysis: this compound is reported to be resistant to hydrolysis at neutral pH, with a half-life of over ten years at pH 7.[4] However, it is hydrolyzed by acids.[4]
-
Photolysis: this compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[4]
-
Microbial Degradation: As an organophosphate pesticide, this compound is expected to be susceptible to microbial degradation in soil and water.[16][17][18][19][20] The primary mechanism is enzymatic hydrolysis of the phosphoester bonds.[17][21][22]
Visualizations
Caption: Experimental workflow for this compound analysis in soil and water samples.
Caption: Putative environmental degradation pathways of this compound.
Conclusion
The assessment of this compound contamination in the environment requires robust and sensitive analytical methods. The protocols outlined in this document, based on QuEChERS for soil and SPE for water, followed by GC-MS or LC-MS/MS analysis, provide a solid foundation for the accurate quantification of this toxic pesticide. Further research is needed to fully elucidate the specific degradation products of this compound under various environmental conditions to conduct a comprehensive risk assessment.
References
- 1. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. idosi.org [idosi.org]
- 7. lcms.cz [lcms.cz]
- 8. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. unitedchem.com [unitedchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. selectscience.net [selectscience.net]
- 15. m.youtube.com [m.youtube.com]
- 16. ispub.com [ispub.com]
- 17. Microbial degradation of organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Dimefox: Application Notes and Protocols for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox is a highly toxic organophosphate insecticide and acaricide.[1][2] In its pure form, it is a colorless liquid with a distinct fishy odor.[1][2] Due to its extreme toxicity, all handling and disposal procedures must be conducted with the utmost care and adherence to strict safety protocols to prevent exposure and environmental contamination. This document provides detailed application notes and protocols for the safe handling and disposal of this compound in a laboratory setting. Although this compound is no longer registered for use as a pesticide in many countries, including the United States, it may still be utilized in research and development settings.[1]
Hazard Identification and Toxicity
This compound is classified as extremely toxic and poses a significant health risk through ingestion, skin contact, and inhalation.[2][3] It is a potent cholinesterase inhibitor, and exposure can lead to severe organophosphate poisoning.[2]
Quantitative Toxicity Data
| Property | Value | Reference |
| Oral LD50 (rat) | 1.0 mg/kg | [2] |
| Dermal LD50 (rat) | 5 mg/kg | [3] |
| Probable Oral Lethal Dose (human) | 5-50 mg/kg | [2][4] |
Symptoms of acute exposure can appear rapidly and include headache, dizziness, blurred vision, muscle weakness, nausea, vomiting, diarrhea, and in severe cases, respiratory arrest and death.[2][4]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C4H12FN2OP | [5] |
| Molecular Weight | 154.12 g/mol | [5] |
| Appearance | Colorless liquid | [1][6] |
| Odor | Fishy | [1][5][6] |
| Boiling Point | 126 °C (at 60 Torr) | [5] |
| Flash Point | 100 °C | [5] |
| Density | 1.1151 g/cm³ (at 20 °C) | [5] |
| Vapor Pressure | 2.83 mmHg (at 25 °C) | [5] |
| Solubility | Readily soluble in water and most organic solvents. | [5][6] |
| Stability | Aqueous solutions are stable. Resistant to hydrolysis by alkali, but hydrolyzed by acids. Slowly oxidized by vigorous oxidizing agents and rapidly by chlorine. | [7] |
Safe Handling Protocols
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants. |
| Footwear | Closed-toe shoes made of a non-porous material. |
| Respiratory Protection | For situations with a potential for aerosol generation or spills outside of a fume hood, a full-face respirator with an organic vapor cartridge is required. |
General Hygiene Practices
-
Avoid Contact: Avoid all direct contact with this compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or leaving the laboratory.
-
Contaminated Clothing: Remove any contaminated clothing immediately and decontaminate before reuse or dispose of as hazardous waste.
Experimental Protocols
Protocol for Handling and Dilution of this compound
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly. Have spill cleanup materials readily available.
-
Weighing/Measuring: If working with the pure liquid, carefully measure the required volume using appropriate glassware (e.g., calibrated micropipette or syringe) within the fume hood.
-
Dilution: To prepare a solution, slowly add the measured this compound to the solvent in a suitable container. Do not add the solvent to the this compound to avoid splashing.
-
Mixing: Gently swirl or stir the solution to ensure homogeneity.
-
Storage: Store all this compound solutions in clearly labeled, sealed containers in a designated, secure, and ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]
Protocol for Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8][9]
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collection: Once the this compound is fully absorbed, carefully scoop the contaminated material into a labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable decontamination solution (see Section 6.1). Apply the decontaminant and allow for a sufficient contact time before wiping the area with fresh absorbent material. Place all used cleanup materials into the hazardous waste container.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Procedures
All this compound waste, including unused solutions, contaminated labware, and cleanup materials, must be treated as hazardous waste and disposed of according to institutional and local regulations. Chemical degradation is a recommended practice to reduce the toxicity of the waste before final disposal.
Decontamination of Glassware and Surfaces
Contaminated glassware and surfaces should be decontaminated prior to washing or disposal. A freshly prepared 10% solution of sodium hypochlorite (B82951) (bleach) can be used for the oxidative decontamination of organophosphates.
Protocol for Chemical Degradation of this compound Waste
The following protocols are based on general procedures for the degradation of organophosphate pesticides and should be performed in a chemical fume hood with appropriate PPE.
6.2.1 Alkaline Hydrolysis
Organophosphates can be hydrolyzed under alkaline conditions.
-
Preparation: In a suitable container within a fume hood, cautiously add the this compound waste to a 1M solution of sodium hydroxide (B78521) (NaOH). A significant excess of the NaOH solution should be used.
-
Reaction: Stir the mixture at room temperature for several hours. The reaction can be gently heated to increase the rate of hydrolysis, but this should be done with caution due to the potential for aerosol formation.
-
Neutralization: After the reaction is complete (as determined by an appropriate analytical method, if available), carefully neutralize the solution with a dilute acid (e.g., 1M HCl).
-
Disposal: The neutralized solution should be collected as hazardous aqueous waste.
6.2.2 Acidic Hydrolysis
This compound is known to be hydrolyzed by acids.[7]
-
Preparation: In a suitable container within a fume hood, cautiously and slowly add the this compound waste to a 1M solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). Use a significant excess of the acid solution.
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied to accelerate the hydrolysis.
-
Neutralization: Once the hydrolysis is complete, carefully neutralize the solution with a dilute base (e.g., 1M NaOH).
-
Disposal: Collect the neutralized solution as hazardous aqueous waste.
6.2.3 Oxidative Degradation
Vigorous oxidizing agents can degrade this compound.[7] A common laboratory oxidant is sodium hypochlorite.
-
Preparation: In a suitable container within a fume hood, add the this compound waste to an excess of a fresh solution of sodium hypochlorite (household bleach, typically ~5-6% NaOCl).
-
Reaction: Stir the mixture at room temperature for several hours.
-
Quenching: After the reaction, any excess hypochlorite can be quenched by the careful addition of a reducing agent such as sodium bisulfite.
-
Disposal: The resulting solution should be collected as hazardous aqueous waste.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Decision pathway for the chemical degradation and disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 115-26-4 [m.chemicalbook.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Cas 115-26-4,this compound | lookchem [lookchem.com]
- 6. This compound | 115-26-4 [chemicalbook.com]
- 7. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
Application Note: Utilizing Dimefox in Comparative Toxicology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimefox (CAS: 115-26-4) is a highly toxic organophosphate compound historically used as a systemic insecticide and acaricide.[1][2] Although its use as a pesticide has been discontinued (B1498344) in most countries, its potent and well-characterized mechanism of action makes it a valuable model compound for comparative toxicology studies.[2] As an irreversible acetylcholinesterase inhibitor, this compound serves as a reference toxicant for investigating the effects of neurotoxic agents, studying species-specific differences in sensitivity, and exploring the molecular pathways underlying organophosphate toxicity.[3] This document provides detailed protocols and data for utilizing this compound in such studies.
Mechanism of Action
The primary mechanism of toxicity for this compound, like other organophosphate nerve agents, is the inhibition of acetylcholinesterase (AChE).[1][3][4] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[3] By forming a covalent bond with the active site of AChE, this compound causes irreversible inhibition of the enzyme.[3] This leads to an accumulation of ACh, resulting in excessive and continuous stimulation of cholinergic receptors, which manifests as a cholinergic crisis characterized by symptoms like profuse salivation, convulsions, respiratory depression, and ultimately, death by asphyxiation or cardiac arrest.[3][5]
References
Application Notes and Protocols for Measuring Cholinesterase Activity Following Dimefox Exposure
Introduction
Dimefox is an organophosphorus compound recognized for its potent anticholinesterase activity.[1][2] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[3][4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[3] Accurate measurement of cholinesterase activity is therefore crucial for toxicological assessments, drug development, and research into the effects of neurotoxic compounds like this compound.
The most widely used method for determining cholinesterase activity is the spectrophotometric method developed by Ellman.[5][6][7][8] This assay is valued for its simplicity, reliability, and cost-effectiveness.[9] The assay's principle is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by cholinesterase, which produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[6][7] The rate of color development is directly proportional to the cholinesterase activity.[6]
These application notes provide a detailed protocol for measuring cholinesterase activity and its inhibition by this compound using a modified Ellman's assay in a 96-well microplate format, suitable for high-throughput screening.
Mechanism of Action Signaling Pathway
This compound, like other organophosphorus insecticides, exerts its toxic effects by inhibiting acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, causing continuous stimulation of muscarinic and nicotinic receptors. The diagram below illustrates this pathway.
References
- 1. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The conversion of this compound into an anticholinesterase by rat liver in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and toxicology of cholinesterase inhibitors: uses and misuses of a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nerve agent - Wikipedia [en.wikipedia.org]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The progress in the cholinesterase quantification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of Dimefox for Research Applications
Disclaimer: Dimefox is a highly toxic organophosphate compound and is considered an extremely hazardous substance.[1] Its synthesis, handling, and use should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document is intended for informational and research purposes only. All local, state, and federal regulations regarding the synthesis and handling of such compounds must be strictly followed.
Introduction
This compound (N,N,N',N'-Tetramethylphosphorodiamidic fluoride) is an organophosphate compound first developed in 1940.[1] Historically used as a systemic insecticide and acaricide, its use has been discontinued (B1498344) in most countries due to its high toxicity.[1][2] In a research context, this compound serves as a potent and irreversible acetylcholinesterase (AChE) inhibitor.[2][3] This property makes it a valuable tool for studying the cholinergic nervous system, the mechanisms of organophosphate toxicity, and for the development of potential antidotes.[3] This document outlines a laboratory-scale synthesis protocol for this compound, its characterization, and critical safety considerations.
Principle of Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of phosphorus oxychloride with dimethylamine (B145610) to form bis(dimethylamino)phosphoryl chloride. The subsequent step is a fluorination reaction, where the chloride is displaced by a fluoride (B91410) ion using a suitable fluorinating agent like potassium fluoride to yield the final product, this compound.[2]
Experimental Protocol
This protocol is adapted from established principles of organophosphorus chemistry.[2][4]
Step 1: Synthesis of Bis(dimethylamino)phosphoryl Chloride
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide (B78521) solution to neutralize HCl gas).
-
In a fume hood, charge the flask with phosphorus oxychloride (POCl₃) dissolved in an inert solvent like toluene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of dimethylamine in the same solvent via the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic and produces hydrogen chloride gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Filter the reaction mixture to remove the dimethylamine hydrochloride salt precipitate.
-
The filtrate, containing the crude bis(dimethylamino)phosphoryl chloride, can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound (N,N,N',N'-Tetramethylphosphorodiamidic fluoride)
-
To the solution of bis(dimethylamino)phosphoryl chloride, add an aqueous solution of potassium fluoride (KF).[4]
-
Heat the biphasic mixture to 40-50 °C with vigorous stirring. The reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[4]
-
The reaction is typically complete within 1-2 hours.[4]
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The final product can be purified by vacuum distillation to obtain a colorless liquid.[2] A patent for a similar process reports a yield of 93.3% with a purity of 95.4% as determined by gas chromatography.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N'-[dimethylamino(fluoro)phosphoryl]-N,N-dimethylamine | [1] |
| Molecular Formula | C₄H₁₂FN₂OP | [2][5] |
| Molar Mass | 154.12 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Odor | Fishy | [1] |
| Density | 1.11 g/mL | [1] |
| Solubility in Water | 14.8 g/L |[1] |
Table 2: Example Synthesis Data
| Parameter | Value |
|---|---|
| Starting Material | Bis(dimethylamino)phosphoryl chloride |
| Fluorinating Agent | Potassium Fluoride |
| Reaction Temperature | 50 °C |
| Reported Yield | 93.3% |
| Reported Purity (GC) | 95.4% |
Data derived from a related industrial process patent.[4]
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound from phosphorus oxychloride.
Caption: Mechanism of this compound as an irreversible acetylcholinesterase (AChE) inhibitor.
Safety and Handling
EXTREME DANGER: this compound is a highly toxic cholinesterase inhibitor that can be absorbed through inhalation, ingestion, and dermal contact.[1][6][7] Exposure can be fatal, and symptoms may be delayed for up to 12 hours.[7][8]
-
Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[9] Personnel must wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and neoprene or nitrile gloves.[9] Standard latex gloves are not sufficient.
-
Engineering Controls: A continuously operating fume hood is mandatory. All equipment should be decontaminated after use.
-
Exposure Symptoms: Signs of exposure include sweating, pinpoint pupils, blurred vision, muscle spasms, dizziness, nausea, vomiting, and respiratory distress.[7][10]
-
Emergency Procedures: In case of any exposure, immediately seek medical attention. Remove contaminated clothing and wash the affected skin area with soap and water.[9][11] Antidotes such as atropine (B194438) and pralidoxime (B1201516) may be administered by medical professionals.[10][11] Ensure an emergency plan and access to antidotes are in place before beginning any work.[8]
-
Waste Disposal: All waste, including reaction byproducts, contaminated solvents, and disposable PPE, must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. Nerve agent - Wikipedia [en.wikipedia.org]
- 4. DE2207798C3 - Process for the preparation of bis (dimethylamino) phosphoryl fluoride - Google Patents [patents.google.com]
- 5. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]
- 10. Organophosphate Poisoning: Risks and Medical Interventions [rupahealth.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
Application of Dimefox in Historical Entomological Studies: Notes and Protocols
Disclaimer: Dimefox is an extremely hazardous and obsolete organophosphate insecticide.[1][2] Its use is discontinued (B1498344) in most countries.[1] This document is intended for historical and research purposes only and does not endorse or recommend the use of this substance. All handling of hazardous materials should be conducted by trained professionals in accordance with modern safety standards.
Application Notes
This compound (N,N,N',N'-Tetramethylphosphorodiamidofluoridate) is a highly toxic organophosphate compound first synthesized in Germany in 1940 by Gerhard Schrader's research group.[1] Historically, it was utilized in entomological studies and agriculture as a potent systemic insecticide and acaricide.[2] Its primary use was in the control of sucking insects, such as aphids and spider mites, particularly in hop cultivation.[3]
Marketed under trade names such as Terra-Sytam and Pestox XIV, this compound's systemic nature allowed it to be absorbed by the plant and translocated through the sap. This provided persistent protection against pests that feed on plant fluids. As with other organophosphates, its insecticidal activity stems from its function as a powerful and irreversible acetylcholinesterase (AChE) inhibitor.[2] Inhibition of this enzyme leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic junction, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[2] Due to its high mammalian toxicity and environmental concerns, this compound has been deemed obsolete by the World Health Organization and is no longer registered for use in most countries.[1]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action for this compound is the disruption of the insect's nervous system.
-
Normal Nerve Function: An electrical signal (action potential) arrives at the nerve ending, triggering the release of the neurotransmitter acetylcholine (ACh) into the synapse.
-
Signal Transmission: ACh binds to receptors on the postsynaptic neuron or muscle cell, transmitting the signal.
-
Signal Termination: The enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal and allowing the neuron or muscle to repolarize and await the next impulse.
-
This compound Interference: this compound phosphorylates the active site of AChE, forming a stable, covalent bond. This inactivates the enzyme.
-
Toxic Accumulation: With AChE inhibited, ACh accumulates in the synapse, leading to continuous and uncontrolled firing of nerve signals.
-
Result: The constant stimulation results in tremors, convulsions, paralysis, and eventual death of the insect.
Quantitative Data
Detailed quantitative toxicity data from historical entomological studies on this compound is scarce in modern databases. The following table is a representative summary based on general knowledge of organophosphate toxicity and historical context. The oral lethal dose for humans is estimated to be between 5-50 mg/kg.[4]
| Parameter | Value | Species | Source Context |
| Mammalian Toxicity | |||
| Probable Oral Lethal Dose | 5-50 mg/kg | Human | Extremely Toxic Classification[4] |
| Insecticidal Action | |||
| Target Pests | Aphids, Spider Mites | Various | Systemic insecticide for sucking pests[3] |
| Primary Application | Hops | - | Historical agricultural use[3] |
Experimental Protocols
Specific, detailed protocols from mid-20th-century entomological research are not consistently documented in a standardized format. The following represents a generalized protocol for evaluating a systemic insecticide like this compound, based on common practices of the era.
Protocol: Evaluation of Systemic Action of this compound on Bean Plants against the Bean Aphid (Aphis fabae)
1. Objective: To determine the systemic efficacy and duration of activity of this compound applied to the soil for the control of Aphis fabae on faba bean plants (Vicia faba).
2. Materials:
-
This compound solution (e.g., prepared from a commercial formulation like Terra-Sytam).
-
Potted faba bean plants (uniform age and size).
-
Culture of bean aphids (Aphis fabae).
-
Small camel-hair brushes for transferring aphids.
-
Cages or enclosures to prevent aphid escape.
-
Graduated cylinders and pipettes for measuring liquids.
-
Greenhouse or controlled environment room.
3. Experimental Workflow:
4. Procedure:
-
Plant Preparation: Select healthy faba bean plants of a consistent growth stage. Maintain them in a greenhouse under controlled conditions.
-
Treatment Groups: Divide the plants into several groups.
-
Control Group: Receives only water.
-
Treatment Groups: Each group receives a different concentration of this compound solution.
-
-
Application:
-
For each plant in the treatment groups, apply a measured volume of the corresponding this compound dilution directly to the soil surface around the base of the plant.
-
Apply an equal volume of water to the control group plants.
-
-
Systemic Uptake Period: Allow time for the plants to absorb and translocate the insecticide. The first aphid infestation might occur 24 hours after application.
-
Infestation:
-
At set time intervals post-treatment (e.g., Day 1, Day 3, Day 7, Day 14, etc.), select a leaf from each plant.
-
Using a fine brush, carefully transfer a set number of adult apterous (wingless) aphids (e.g., 10 adults) onto the leaf surface.
-
Enclose the leaf in a small clip-cage or muslin bag to contain the aphids.
-
-
Data Collection:
-
After a fixed exposure period (e.g., 48 hours), count the number of living and dead adult aphids.
-
Count the number of nymphs produced to assess effects on reproduction.
-
Calculate the percentage mortality for each treatment group at each time interval.
-
Throughout the experiment, observe plants for any signs of phytotoxicity (e.g., leaf yellowing, stunting).
-
-
Analysis:
-
Compare the mortality rates between the control and treatment groups to determine the efficacy of the this compound concentrations.
-
Plot mortality over time to assess the persistence of the systemic effect.
-
References
Troubleshooting & Optimization
overcoming Dimefox instability during analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the analytical determination of Dimefox. Due to its chemical nature, this compound can exhibit instability during analysis, leading to inaccurate and unreliable results. This guide offers insights into common issues and practical solutions to ensure robust and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shape, including tailing or fronting, for my this compound standard in my gas chromatography (GC) analysis. What are the potential causes and solutions?
A1: Poor peak shape for this compound in GC analysis is a common issue and can be attributed to several factors:
-
Active Sites in the GC System: this compound, being an organophosphorus compound, is susceptible to interaction with active sites (e.g., exposed silanols) in the GC inlet liner, column, or detector. This can lead to peak tailing.
-
Solution:
-
Use a deactivated inlet liner (e.g., silylated).
-
Regularly trim the first few centimeters of the analytical column to remove accumulated non-volatile residues and active sites.
-
Condition your column according to the manufacturer's instructions to ensure a properly deactivated surface.
-
-
-
Improper Column Installation: An incorrect column installation depth in the injector or detector can cause peak distortion.
-
Solution: Ensure the column is installed according to the instrument manufacturer's guidelines for the specific inlet and detector being used.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely cause.
-
Q2: I am seeing split peaks for my this compound analyte. What could be causing this?
A2: Peak splitting in GC is often related to the injection technique or issues within the inlet.[1][2]
-
Inlet Temperature Too Low: If the inlet temperature is too low, the sample may not vaporize completely and homogeneously, leading to a split injection onto the column.
-
Solvent-Stationary Phase Mismatch: A significant mismatch in polarity between the injection solvent and the GC column's stationary phase can cause poor analyte focusing at the head of the column, resulting in peak splitting.
-
Solution: Ensure your solvent is compatible with the stationary phase. For example, using a non-polar solvent with a highly polar column can be problematic.
-
-
Improper Syringe Injection: A slow or jerky manual injection can introduce the sample in a non-uniform manner.
-
Solution: If using manual injection, aim for a rapid and smooth injection. An autosampler will provide better reproducibility.
-
Q3: I am observing extraneous "ghost peaks" in my chromatograms when analyzing this compound. Where are these coming from and how can I eliminate them?
A3: Ghost peaks are peaks that appear in your chromatogram that are not present in your sample. They are typically due to contamination.[3][4]
-
Septum Bleed: Over time, the injector septum can degrade and release volatile compounds that produce peaks in the chromatogram.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Carryover from Previous Injections: If a previous sample was highly concentrated, residues can remain in the syringe or inlet and elute in subsequent runs.
-
Solution: Implement a thorough syringe and inlet cleaning protocol between injections. Running a solvent blank after a high-concentration sample can help identify and flush out any carryover.
-
-
Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can accumulate on the column and elute as ghost peaks.
-
Solution: Use high-purity gases and solvents. Installing and regularly changing gas purifiers can significantly reduce contamination.
-
Q4: My this compound sample appears to be degrading during analysis, leading to inconsistent results. How can I improve its stability?
A4: this compound is known to be susceptible to hydrolysis, particularly in acidic conditions, and can also degrade at high temperatures.
-
Hydrolytic Instability: While this compound is relatively stable in neutral aqueous solutions, it hydrolyzes in acidic conditions.
-
Solution: Ensure that all solvents and sample matrices are neutral or slightly alkaline if possible. Avoid acidic conditions during sample preparation and storage.
-
-
Thermal Degradation: High temperatures in the GC inlet can cause thermal decomposition of this compound.
-
Solution: Optimize the inlet temperature to be high enough for efficient volatilization but low enough to minimize degradation. A starting point is typically 250°C, but this may need to be lowered. Using a pulsed-pressure or programmed temperature vaporization (PTV) inlet can also help to minimize the time the analyte spends at high temperatures.
-
Data on this compound Stability
While comprehensive quantitative data on this compound stability in all analytical conditions is limited, the following table summarizes key known stability characteristics.
| Condition | Stability | Source |
| pH 7 (Aqueous) | Highly stable (Half-life > 10 years) | PubChem CID 8264 |
| Acidic Conditions | Susceptible to hydrolysis | PubChem CID 8264 |
| Alkaline Conditions | Resistant to hydrolysis | PubChem CID 8264 |
| Heat | Decomposes, emitting toxic fumes | LookChem |
| Chlorine | Decomposes rapidly | LookChem |
| Strong Oxidizing Agents | Oxidizes slowly | LookChem |
| Acetonitrile (Solvent) | Commercially available as a stable solution | LGC Standards |
Experimental Protocols
Protocol 1: General Gas Chromatography (GC) Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using a gas chromatograph with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).
1. Instrumentation:
-
Gas Chromatograph equipped with a split/splitless inlet.
-
Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.
2. GC Conditions:
-
Inlet Temperature: 250 °C (can be optimized to minimize thermal degradation).
-
Injection Mode: Splitless (for trace analysis) or Split.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
NPD Conditions (if applicable):
-
Temperature: 300 °C.
-
Hydrogen Flow: 3 mL/min.
-
Air Flow: 60 mL/min.
-
Makeup Gas (Helium): 10 mL/min.
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis).
-
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract with a suitable organic solvent (e.g., acetonitrile, ethyl acetate).
-
Filter the extract to remove any particulate matter.
-
Dilute the extract to a concentration within the calibration range of the instrument.
4. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample extract.
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
Hypothesized Degradation Pathway of this compound
The following diagram illustrates a plausible degradation pathway for this compound, primarily through hydrolysis of the P-N bond, which is a common degradation route for organophosphorus compounds.
Caption: Hypothesized acid-catalyzed hydrolysis pathway of this compound.
General Analytical Workflow for this compound
This diagram outlines the typical steps involved in the analysis of this compound from sample preparation to data analysis.
Caption: General workflow for the analysis of this compound.
References
Technical Support Center: Interference Issues in Dimefox Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during the gas chromatography (GC) analysis of Dimefox. The following information is designed to help you identify and resolve specific challenges in your experiments, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound using gas chromatography.
Sample Preparation & Matrix Effects
Question: My this compound peak response is inconsistent and often suppressed when analyzing complex matrices like soil or agricultural products. What could be the cause and how can I fix it?
Answer: This issue is likely due to the matrix effect , where co-extracted compounds from the sample interfere with the analysis of this compound. These interferences can either enhance or suppress the signal, leading to inaccurate quantification.
Troubleshooting Steps:
-
Optimize Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticides like this compound. However, for polar compounds and complex matrices, optimization is crucial.
-
Choice of Salts: For the extraction step, a combination of magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) is often used to induce phase separation and minimize the water content in the acetonitrile (B52724) layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: This is a critical step to remove interfering matrix components. For many food and environmental samples, a combination of Primary Secondary Amine (PSA) and C18 sorbents is effective. PSA removes polar interferences like organic acids and sugars, while C18 removes nonpolar interferences such as lipids. For highly pigmented samples, Graphitized Carbon Black (GCB) can be added, but it may also retain planar pesticides.
-
-
Use Matrix-Matched Standards: To compensate for the matrix effect, prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to mimic the matrix effects observed in the actual samples.
-
Dilute the Sample Extract: If the matrix effect is severe, diluting the final extract can reduce the concentration of interfering compounds. However, be mindful that this will also dilute your analyte, so ensure your instrument has sufficient sensitivity.
-
Employ an Internal Standard: The use of a suitable internal standard that behaves similarly to this compound but does not interfere with it can help to correct for variations in sample preparation and injection.
Question: I'm observing significant peak tailing for this compound, especially at low concentrations. What are the likely causes and solutions?
Answer: Peak tailing for polar analytes like this compound is a common issue in gas chromatography and can be caused by several factors, primarily related to active sites within the GC system.
Troubleshooting Steps:
-
Inlet Maintenance: The GC inlet is a common source of activity.
-
Liner Deactivation: Ensure you are using a properly deactivated inlet liner. Over time, liners can become active. Replace the liner regularly, especially after analyzing complex matrices.
-
Septum Bleed and Coring: Particles from a worn septum can introduce active sites. Use high-quality, low-bleed septa and replace them frequently.
-
-
Column Conditioning and Maintenance:
-
Column Bleed: Ensure your column is properly conditioned according to the manufacturer's instructions to minimize stationary phase bleed, which can contribute to baseline noise and active sites.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trimming the first 10-20 cm of the column can often resolve this issue.
-
-
Chemical Interactions: this compound, being a polar organophosphorus compound, is susceptible to interactions with active silanol (B1196071) groups in the GC system.
-
Derivatization: While not always necessary, derivatization can be employed to mask the polar functional groups of this compound, reducing its interaction with active sites and improving peak shape. However, this adds an extra step to the sample preparation and needs to be carefully validated.
-
Chromatographic & Detection Issues
Question: I am seeing extraneous peaks in my chromatogram that are interfering with the identification and quantification of this compound. How can I identify and eliminate these interferences?
Answer: Extraneous peaks can originate from various sources, including the sample matrix, the GC system itself, or thermal degradation of the analyte.
Troubleshooting Steps:
-
Identify the Source of Interference:
-
Analyze a Solvent Blank: Inject a solvent blank to check for contamination from the solvent or the GC system (e.g., septum bleed, column bleed).
-
Analyze a Matrix Blank: Prepare and inject a blank matrix sample (a sample of the same type as your analytical samples but known to be free of this compound) to identify interferences originating from the sample matrix.
-
-
Address Co-eluting Interferences: If an interfering peak has a similar retention time to this compound, several strategies can be employed:
-
Optimize GC Method: Adjust the oven temperature program (e.g., use a slower ramp rate) to improve the separation between this compound and the interfering peak.
-
Change GC Column: Switching to a column with a different stationary phase polarity can alter the elution order and resolve the co-elution. For organophosphorus pesticides, columns with a 5% phenyl-methylpolysiloxane stationary phase are commonly used.
-
Use Mass Spectrometry (MS) Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode provides high selectivity and can often distinguish this compound from co-eluting compounds based on their unique mass-to-charge ratios.
-
-
Investigate Thermal Degradation: Some organophosphorus pesticides are thermally labile and can degrade in the hot GC inlet, leading to the appearance of degradation product peaks and a decrease in the response of the parent compound.
-
Lower Inlet Temperature: Experiment with lowering the injector temperature to minimize thermal degradation. However, ensure the temperature is still high enough for efficient volatilization of this compound.
-
Use a Cool On-Column or Pulsed Splitless Injection: These injection techniques introduce the sample into the column at a lower temperature, minimizing the risk of thermal degradation.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS/MS analysis of this compound. Please note that these values can vary depending on the specific instrument, method parameters, and matrix.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₄H₁₂FN₂OP | NIST |
| Molecular Weight | 154.123 g/mol | NIST |
| CAS Number | 115-26-4 | NIST |
| MRM Transition 1 | 110.0 -> 47.0 | Agilent Application Note (for GC/MS/MS) |
| MRM Transition 2 | 153.0 -> 110.0 | Agilent Application Note (for GC/MS/MS) |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Soil
This protocol provides a general guideline for the extraction and cleanup of this compound from soil samples. Optimization may be required based on soil type and instrument sensitivity.
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample by grinding.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to rehydrate the soil.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen.
-
Protocol 2: GC-MS/MS Instrumental Parameters for this compound Analysis
These are typical starting parameters for the analysis of this compound. Optimization is recommended for your specific instrument and application.
-
GC System: Agilent 7890B GC with 7000C Triple Quadrupole MS or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Inlet: Split/splitless injector.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Pulsed Splitless (e.g., 25 psi for 0.5 min).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp 1: 25 °C/min to 150 °C.
-
Ramp 2: 5 °C/min to 200 °C.
-
Ramp 3: 10 °C/min to 300 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Troubleshooting Workflow for this compound Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues during this compound GC analysis.
Sample Preparation Workflow using QuEChERS
Caption: A simplified workflow for sample preparation of this compound using the QuEChERS method.
Technical Support Center: Enhancing Dimefox Extraction from Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Dimefox from various complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
A1: The most prevalent and effective methods for extracting this compound, an organophosphorus pesticide, from complex matrices include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][2] The choice of method depends on the matrix type, the required limit of detection, and the available instrumentation. For food matrices like fruits and vegetables, QuEChERS is widely adopted.[3][4][5] SPE is a versatile technique suitable for aqueous samples like water and can also be used for cleaning up extracts from solid samples.[6][7] LLE is a classic method often employed for biological fluids.[1]
Q2: I am experiencing low recovery of this compound from soil samples. What are the potential causes and solutions?
A2: Low recovery of this compound from soil can be attributed to several factors:
-
Inefficient Extraction: The solvent may not be effectively penetrating the soil particles to desorb the analyte. Increasing the extraction time or using a more vigorous shaking or sonication method can improve recovery.[8]
-
Strong Matrix-Analyte Interactions: this compound can bind strongly to certain soil components. Modifying the pH of the extraction solvent can help to disrupt these interactions.
-
Analyte Degradation: this compound may be susceptible to degradation depending on the soil's pH and microbial activity. Ensuring samples are processed promptly or stored correctly (e.g., frozen) is crucial.
To troubleshoot, consider optimizing the extraction solvent composition and pH. A mixture of a polar and a non-polar solvent, such as acetonitrile (B52724) and dichloromethane, can be effective for extracting a broad range of pesticides from soil.[8]
Q3: How can I minimize matrix effects when analyzing this compound in complex matrices like blood or food using LC-MS/MS?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[9][10][11] To mitigate these effects for this compound analysis, consider the following strategies:
-
Effective Sample Cleanup: A robust cleanup step is essential to remove co-extracted matrix components. For QuEChERS extracts, dispersive SPE (dSPE) with sorbents like PSA (Primary Secondary Amine) and C18 is commonly used to remove sugars, fatty acids, and other interferences.[4][12] For blood samples, protein precipitation followed by SPE can yield cleaner extracts.[9][13]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard for this compound is a highly effective way to correct for matrix effects, as the internal standard will be affected similarly to the native analyte.[14]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.[10]
Q4: What is the recommended cleanup procedure for high-fat matrices when using the QuEChERS method for this compound?
A4: For high-fat matrices, a standard QuEChERS cleanup may not be sufficient. To effectively remove lipids, which can interfere with analysis and contaminate the instrument, a modified dSPE cleanup is recommended. This typically involves the use of C18 sorbent in addition to PSA and magnesium sulfate (B86663).[12] The C18 sorbent helps to retain the nonpolar lipid components, resulting in a cleaner extract.
Q5: Is this compound stable during sample preparation and storage?
A5: The stability of organophosphorus pesticides like this compound can be influenced by pH, temperature, and enzymatic activity in the matrix.[15] It is generally recommended to process samples as quickly as possible. If storage is necessary, samples should be kept frozen to minimize degradation. During extraction, the pH of the solvent can be critical. For instance, the acetate (B1210297) buffering in the AOAC QuEChERS method can improve the stability of pH-sensitive pesticides.[5][12] It is advisable to perform stability studies under your specific experimental conditions to ensure the integrity of the results.[15]
Troubleshooting Guides
Low Recovery of this compound
This guide provides a step-by-step approach to troubleshooting low recovery of this compound during extraction.
Troubleshooting Flowchart for Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Vegetables
This protocol is based on the AOAC Official Method 2007.01 for pesticide residue analysis.[4]
1. Sample Homogenization:
-
Homogenize a representative sample of the vegetable using a high-speed blender.
2. Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add an appropriate internal standard if used.
-
Add the contents of a Q-sep™ QuEChERS extraction salt packet (containing 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).[3]
-
Securely cap the tube and shake vigorously for 1 minute. A mechanical shaker can provide more consistent results.
-
Centrifuge at ≥1500 rcf for 1 minute.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a dSPE tube containing PSA and C18 sorbents, and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes to pellet the dSPE sorbent.
4. Analysis:
-
Take an aliquot of the clear supernatant for analysis by GC-MS or LC-MS/MS.
QuEChERS Workflow Diagram
Caption: Experimental workflow for QuEChERS extraction.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
This protocol provides a general procedure for the extraction of organophosphorus pesticides from water using a C18 SPE cartridge.[6][16]
1. Cartridge Conditioning:
-
Pass 5 mL of methanol (B129727) through a C18 SPE cartridge, followed by 5 mL of deionized water, without allowing the cartridge to go dry.
2. Sample Loading:
-
Pass the water sample (e.g., 100 mL, pH adjusted if necessary) through the conditioned cartridge at a slow, steady flow rate (e.g., 3-5 mL/min).
3. Cartridge Washing:
-
Wash the cartridge with a small volume of deionized water to remove any remaining polar interferences.
4. Cartridge Drying:
-
Dry the cartridge by passing air or nitrogen through it for a sufficient time to remove residual water.
5. Elution:
-
Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
6. Analysis:
-
The eluate can be concentrated and reconstituted in a suitable solvent for analysis by GC-MS or LC-MS/MS.
Data Presentation
Table 1: Comparison of Extraction Methods for Organophosphorus Pesticides (Illustrative Data)
| Extraction Method | Matrix | Analyte | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| QuEChERS | Vegetables | Generic OPPs | 70-120 | < 20 | 1-10 | 10-15 | [17] |
| QuEChERS | Fruits | Generic OPPs | 64.5 - 122.1 | < 20 | 1-10 | 10-15 | [17] |
| DLLME | Soil | Generic OPPs | 86.7 - 108.0 | 2.0 - 6.6 | 0.2-0.5 | - | |
| SPE | Water | Generic OPPs | 60 - 99 | < 15 | 0.0019-0.062 | - | [16] |
| LLE | Blood | Dimethoate | 58.8 - 83.1 | 3.7 - 7.4 | - | 6.7-33.3 | [18] |
Note: This table presents typical performance data for organophosphorus pesticides (OPPs) and may vary for this compound depending on the specific experimental conditions.
Table 2: Recommended dSPE Sorbents for QuEChERS Cleanup in Different Matrices
| Matrix Type | Primary Sorbent | Co-sorbents for Additional Cleanup | Target Interferences Removed |
| Fruits & Vegetables (General) | PSA | - | Sugars, fatty acids, organic acids |
| High-Fat Content (e.g., avocado) | PSA | C18 | Lipids, nonpolar interferences |
| Pigmented (e.g., spinach) | PSA | GCB (Graphitized Carbon Black) | Pigments (chlorophyll), sterols |
PSA: Primary Secondary Amine
References
- 1. scitechnol.com [scitechnol.com]
- 2. Review on Processes in Liquid-Liquid and Solid Phase Extraction [ijraset.com]
- 3. wexer-store.com [wexer-store.com]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. SP Technical Tip: How to Clean Up Analytes | Phenomenex [phenomenex.com]
- 8. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labsertchemical.com [labsertchemical.com]
- 13. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. longdom.org [longdom.org]
- 16. Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture Water Samples | MDPI [mdpi.com]
- 17. jfda-online.com [jfda-online.com]
- 18. Graphviz [graphviz.org]
Technical Support Center: Managing the Corrosive Properties of Dimefox in Laboratory Settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the corrosive properties of Dimefox, a highly toxic organophosphate insecticide, when working with laboratory equipment. The following information is intended to supplement, not replace, standard laboratory safety protocols and manufacturer's guidelines for equipment handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its corrosivity (B1173158) a concern in the lab?
A1: this compound is an organophosphate insecticide that is also used in some research applications. It is crucial to understand its corrosive nature as it can damage expensive and sensitive laboratory equipment, leading to experimental inaccuracies, equipment failure, and potential safety hazards. Published data explicitly states that this compound is corrosive to metals.[1][2]
Q2: Which types of laboratory equipment are most at risk from this compound corrosion?
A2: Any equipment that may come into direct contact with this compound is at risk. This includes, but is not limited to:
-
Metal Components: Stainless steel parts of centrifuges, autoclaves, analytical instrumentation, and reaction vessels.
-
Plasticware: Tubing, containers, and components of various polymers.
-
Elastomeric Seals: O-rings and gaskets in pumps, and other instruments.
Q3: How can I determine if a specific material is compatible with this compound?
A3: Due to a lack of comprehensive, publicly available data on the chemical compatibility of this compound with all laboratory materials, it is highly recommended to conduct small-scale compatibility tests before large-scale or long-term use. General guidance for organophosphates can be a starting point, but should not be solely relied upon.
Q4: What are the immediate steps to take in case of a this compound spill on laboratory equipment?
A4: In the event of a spill, prioritize personnel safety by wearing appropriate Personal Protective Equipment (PPE). Isolate the affected area and consult your institution's safety protocols. For the equipment, the primary goal is to decontaminate it safely and effectively without causing further damage. Refer to the Troubleshooting Guide for specific scenarios.
Q5: Are there any known degradation products of this compound that are also corrosive?
A5: this compound is hydrolyzed by acids.[1] While specific data on the corrosivity of its degradation products is limited, acidic conditions themselves can be corrosive to many materials. It is also important to note that when heated to decomposition, this compound emits very toxic fumes, including hydrogen fluoride, which is highly corrosive.[1]
Troubleshooting Guides
Scenario 1: Visible Corrosion on Metal Equipment After this compound Exposure
| Problem | Possible Cause | Recommended Action |
| Pitting, discoloration, or rust-like appearance on stainless steel surfaces. | Direct contact with this compound. As an organophosphate, this compound is known to be corrosive to metals.[1][2] | 1. Immediate Decontamination: Safely remove the equipment from service. Wearing appropriate PPE, decontaminate the surface using a recommended procedure (see Decontamination Protocols). 2. Assess Damage: After decontamination, carefully inspect the extent of the corrosion. Minor discoloration may be superficial, but pitting can compromise the structural integrity and sterility of the equipment. 3. Consult Manufacturer: Contact the equipment manufacturer for advice on the suitability of the corroded part for continued use and for recommendations on repair or replacement. |
| Corrosion on other metal components (e.g., aluminum, brass). | This compound is generally corrosive to metals. The specific rate and type of corrosion will depend on the metal and the exposure conditions. | Follow the same steps as for stainless steel. Be aware that less resistant metals may corrode more rapidly. |
Scenario 2: Degradation of Plastic Components After Contact with this compound
| Problem | Possible Cause | Recommended Action |
| Swelling, cracking, or discoloration of plastic tubing or containers. | Chemical incompatibility with this compound or solvents used in the experimental solution. | 1. Discontinue Use: Immediately stop using the affected plasticware to prevent leaks and contamination. 2. Material Identification: Identify the type of plastic (e.g., Polypropylene, Polyethylene, PVC). 3. Consult Compatibility Charts: Refer to general chemical compatibility charts for organophosphates, but exercise caution as specific data for this compound is scarce. 4. Conduct Compatibility Testing: Before using a new type of plasticware, perform a small-scale immersion test with this compound under your experimental conditions to observe for any signs of degradation. |
Data Presentation: Material Compatibility with this compound
The following tables summarize the known and inferred compatibility of common laboratory materials with this compound. Disclaimer: This information is based on limited available data and general knowledge of organophosphates. It is crucial to perform specific compatibility testing for your application.
Table 1: Metals
| Material | Compatibility with this compound | Notes |
| Stainless Steel (General) | Not Recommended | This compound is stated to be corrosive to metals.[1][2] The specific effect on different grades of stainless steel (e.g., 304, 316) is not detailed in available literature. |
| Aluminum | Not Recommended | Generally susceptible to corrosion by various chemicals. |
| Brass | Not Recommended | Likely to be corroded by this compound. |
| Other Metals | Not Recommended | Assume incompatibility unless specific testing proves otherwise. |
Table 2: Plastics
| Material | General Compatibility with Organophosphates | Specific Data for this compound |
| Polypropylene (PP) | Good to Excellent | Not Available |
| Polyethylene, High-Density (HDPE) | Good | Not Available |
| Polyethylene, Low-Density (LDPE) | Good | Not Available |
| Polytetrafluoroethylene (PTFE) | Excellent | Not Available |
| Polyvinyl Chloride (PVC) | Fair to Good | Not Available |
| Polycarbonate (PC) | Poor to Fair | Not Available |
Table 3: Elastomers
| Material | General Compatibility with Organophosphates | Specific Data for this compound |
| Viton® (FKM) | Excellent | Not Available |
| Nitrile (Buna-N) | Fair to Good | Not Available |
| EPDM | Poor | Not Available |
| Silicone | Poor to Fair | Not Available |
Experimental Protocols
Protocol 1: Material Compatibility Testing
Objective: To determine the compatibility of a specific material with this compound under experimental conditions.
Methodology:
-
Obtain small coupons of the material to be tested (e.g., a 1x1 cm square of plastic or metal).
-
Measure and record the initial weight and dimensions of the coupon.
-
Visually inspect and photograph the coupon's surface.
-
Immerse the coupon in a sealed container with the this compound solution at the concentration and temperature of your experiment.
-
After a predetermined exposure time (e.g., 24 hours, 7 days), carefully remove the coupon wearing appropriate PPE.
-
Decontaminate the coupon according to the recommended procedures.
-
Rinse the coupon with deionized water and allow it to dry completely.
-
Re-weigh and re-measure the coupon.
-
Visually inspect and photograph the surface for any signs of corrosion, swelling, discoloration, or degradation.
-
Compare the pre- and post-exposure data to assess compatibility.
Protocol 2: Decontamination of Non-Porous Surfaces (Glass, Metal)
Objective: To safely and effectively decontaminate non-porous laboratory equipment surfaces after exposure to this compound.
Methodology:
-
Preparation: Work in a well-ventilated area (e.g., a fume hood). Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Initial Cleaning: If there is visible residue, gently wipe the surface with a disposable absorbent material (e.g., chemical-resistant wipes) to remove the bulk of the contamination.
-
Decontamination Solution: Prepare a fresh decontamination solution. For organophosphates like this compound, a solution of sodium hypochlorite (B82951) (bleach) or a basic solution (e.g., sodium carbonate, sodium hydroxide) can be effective.[3][4] Caution: Always check the compatibility of the decontamination agent with the equipment material to prevent further damage. For example, bleach can be corrosive to some metals.
-
Application: Apply the decontamination solution to the surface, ensuring complete coverage. Allow for a sufficient contact time (e.g., 15-30 minutes), as recommended by safety guidelines for organophosphate decontamination.
-
Rinsing: Thoroughly rinse the surface with deionized water to remove any residual this compound and decontamination agent.
-
Drying: Dry the surface completely using a clean, lint-free cloth or by air drying.
-
Verification: Depending on the sensitivity of the subsequent experiments, a surface wipe test followed by analytical confirmation (e.g., GC-MS) may be necessary to ensure complete decontamination.
Mandatory Visualization
References
Technical Support Center: Minimizing Degradation of Dimefox Samples Before Analysis
For researchers, scientists, and drug development professionals working with the organophosphate compound Dimefox, ensuring sample integrity prior to analysis is paramount for obtaining accurate and reproducible data. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during sample handling and storage, focusing on minimizing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my samples?
A1: this compound is susceptible to degradation through several pathways. The primary factors to control are:
-
Acidic pH: this compound is hydrolyzed by acids.[1] Maintaining a neutral or slightly alkaline pH is crucial.
-
Elevated Temperature: Heat can accelerate the decomposition of this compound, leading to the formation of toxic fumes.[1]
-
Strong Oxidizing Agents and Chlorine: These substances can rapidly oxidize and decompose this compound.[1]
-
Light Exposure: While specific photostability data for this compound is limited, many organophosphates are sensitive to UV light, which can induce photodegradation.
Q2: What is the recommended pH for storing aqueous this compound samples?
A2: Aqueous solutions of this compound are reported to be stable at a neutral pH. One source indicates a half-life of over ten years at pH 7.[1] It is also resistant to hydrolysis by alkali.[1] Therefore, maintaining a pH of 7 or slightly above is recommended for optimal stability. Avoid acidic conditions as they promote hydrolysis.
Q3: How should I store my this compound samples to minimize degradation?
A3: Proper storage is critical. Here are the recommended guidelines:
-
Temperature: Store samples at or below 4°C in a refrigerator. For long-term storage, freezing at -20°C or below is advisable.
-
Light: Protect samples from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Container: Use high-quality, inert glass vials with PTFE-lined caps (B75204) to prevent leaching of contaminants and to ensure a tight seal.
Q4: I suspect my this compound samples have degraded. What are the likely degradation products I should look for?
A4: When heated to decomposition, this compound can emit toxic fumes containing hydrogen fluoride, as well as nitrogen and phosphorus oxides.[1] While specific hydrolytic or photolytic degradation products are not extensively documented in the available literature, the hydrolysis of the P-N bond is a common degradation pathway for similar organophosphate compounds. This would likely result in the formation of dimethylamine (B145610) and fluorophosphoric acid derivatives. Advanced analytical techniques such as LC-MS/MS or GC-MS/MS would be necessary to identify these potential degradation products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no this compound detected in a freshly prepared standard. | 1. Incorrect solvent: this compound may be unstable in certain solvents. 2. Contaminated glassware: Residual acids or oxidizing agents on glassware can degrade this compound. 3. Decomposition of stock material: The pure this compound used to prepare the standard may have degraded over time. | 1. Prepare standards in a high-purity solvent such as acetonitrile (B52724) or methanol. For aqueous standards, use purified water buffered to a neutral pH. 2. Ensure all glassware is thoroughly cleaned, rinsed with high-purity solvent, and dried before use. 3. Verify the purity and storage conditions of your this compound stock material. If in doubt, use a fresh, certified reference standard. |
| This compound concentration decreases over time in stored samples. | 1. Improper storage temperature: Storage at room temperature or even refrigeration may not be sufficient to prevent slow degradation. 2. Exposure to light: Photodegradation may be occurring if samples are not protected from light. 3. Incorrect pH of the sample matrix: If the sample is acidic, hydrolysis will occur. 4. Microbial degradation: If the sample matrix supports microbial growth, this can lead to enzymatic degradation. | 1. Store samples at -20°C or lower for long-term stability. 2. Always store samples in amber vials or wrapped in foil. 3. Measure the pH of your sample matrix. If acidic, adjust to neutral pH if this does not interfere with the analysis. 4. For biological or environmental samples, consider filtering the sample to remove microorganisms before storage. |
| Inconsistent results between replicate injections. | 1. Degradation during sample preparation: Steps in your sample preparation workflow may be contributing to degradation. 2. Degradation in the autosampler: If samples are left in the autosampler for an extended period, they may degrade due to temperature or light exposure. | 1. Minimize the time for sample preparation and keep samples on ice or a cooling rack. Avoid prolonged exposure to harsh chemicals or high temperatures. 2. Use a cooled autosampler if available. If not, minimize the time samples spend in the autosampler tray before injection. Prepare fresh sample vials for longer analytical runs if necessary. |
| Poor recovery after Solid Phase Extraction (SPE). | 1. Inappropriate sorbent choice: The SPE sorbent may not be optimal for retaining this compound. 2. Incorrect pH during loading: If the sample pH is not optimized, this compound may not be efficiently retained on the sorbent. 3. Inappropriate elution solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent. | 1. For organophosphate pesticides like this compound, C18 or Oasis HLB are generally suitable SPE sorbents. 2. Ensure the sample is at a neutral pH before loading onto the SPE cartridge. 3. Use an appropriate elution solvent such as acetonitrile, methanol, or a mixture of these with a small amount of a modifying agent if necessary. Method development may be required to optimize recovery. |
Data on this compound Stability
While specific kinetic data for this compound degradation under various conditions is limited in publicly available literature, the following table summarizes the qualitative stability information.
| Condition | Stability of this compound | Reference |
| pH 7 (Aqueous Solution) | High (Half-life > 10 years) | [1] |
| Alkaline pH (Aqueous Solution) | Resistant to hydrolysis | [1] |
| Acidic pH (Aqueous Solution) | Susceptible to hydrolysis | [1] |
| Elevated Temperature | Decomposes | [1] |
| Strong Oxidizing Agents | Slowly oxidized | [1] |
| Chlorine | Rapidly oxidized | [1] |
Experimental Protocols
1. Recommended Sample Collection and Handling Protocol
This protocol outlines the best practices for collecting and handling samples to minimize this compound degradation prior to analysis.
References
Technical Support Center: Optimizing HPLC Mobile Phase for Dimefox Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Dimefox.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For a polar compound like this compound, which is miscible in water, a reversed-phase HPLC method is a suitable starting point.[1] A C18 column is a versatile and common first choice for method development.[2][3] The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[4][5] Given the polarity of this compound, a mobile phase with a high aqueous content is recommended to achieve adequate retention.
Q2: Which organic solvent is better for this compound separation: acetonitrile or methanol?
A2: Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile often provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.[4] The choice between them is often determined empirically during method development. A good starting point is a gradient elution from a high aqueous percentage (e.g., 95% water) to a high organic percentage to determine the approximate elution concentration, followed by optimization.
Q3: Does the pH of the mobile phase affect this compound separation?
A3: The pH of the mobile phase is a critical parameter, especially for ionizable compounds, as it can significantly affect retention time and peak shape.[6] this compound is reported to be hydrolyzed by acids but is resistant to alkali.[1] Therefore, operating in a neutral to slightly alkaline pH range (e.g., pH 7-8) is advisable to prevent on-column degradation. Using a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, is recommended to maintain a stable pH.[4][7][8]
Q4: Is a guard column necessary for this compound analysis?
A4: Using a guard column is a good practice, especially when analyzing samples from complex matrices like hops, crops, or biological fluids.[9] A guard column protects the analytical column from particulates and strongly retained matrix components, extending its lifetime and ensuring method robustness.
Q5: Can this compound be analyzed by Gas Chromatography (GC)?
A5: Yes, Gas Chromatography (GC) is a common and effective technique for the analysis of many organophosphorus pesticides.[10][11][12] Methods often use a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for sensitive and selective detection.[10][12]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound, focusing on mobile phase optimization.
Problem: Poor Retention (this compound elutes too early, near the void volume)
| Potential Cause | Recommended Solution |
| Mobile phase is too strong (too much organic solvent). | Increase the proportion of the aqueous component (e.g., water) in the mobile phase. For isocratic elution, try changing the ratio from 50:50 Water:Acetonitrile to 70:30 or higher. For gradient elution, start with a higher initial aqueous percentage (e.g., 95-100%). |
| Incorrect column choice. | This compound is a polar compound. A standard C18 column may not provide sufficient retention. Consider using a C18 column designed for polar analytes (with polar end-capping) or an alternative stationary phase like one based on a polymer. |
| Sample solvent is stronger than the mobile phase. | Prepare your sample and standards in the initial mobile phase or a weaker solvent. Dissolving the sample in a strong solvent like 100% acetonitrile can cause poor peak shape and early elution. |
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Recommended Solution |
| Secondary interactions with the stationary phase (Peak Tailing). | This is common for polar or basic compounds. Add a buffer (e.g., 10-20 mM ammonium acetate) to the mobile phase and adjust the pH to be neutral or slightly basic (pH 7-8) to suppress silanol (B1196071) interactions. |
| Column overload (Peak Fronting/Tailing). | Dilute the sample and inject a smaller amount. Overloading the column can lead to distorted peak shapes. |
| Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. |
| Column degradation or contamination. | Flush the column with a strong solvent. If peak shape does not improve, consider replacing the column. Using a guard column can prevent premature column failure. |
| High dead volume in the system. | Check all fittings and tubing connections between the injector, column, and detector. Ensure tubing is cut cleanly and properly seated to minimize dead volume. |
Problem: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Inadequate column equilibration. | Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) with the initial mobile phase before each injection, especially when using gradient elution. |
| Mobile phase composition drift. | Prepare fresh mobile phase daily. If using an online mixer, ensure the pump is functioning correctly and solvents are properly degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. Even minor temperature changes can affect retention times. |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Pressure fluctuations are a common indicator of pump issues. |
Experimental Protocols
Protocol 1: Recommended Starting Mobile Phase and HPLC Conditions
This protocol provides a starting point for developing a reversed-phase HPLC method for this compound. Optimization will be required based on your specific instrument and sample matrix.
-
HPLC System: Standard HPLC with UV or MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column designed for aqueous mobile phases is recommended.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5 with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or Mass Spectrometer (if available).
Protocol 2: Mobile Phase Preparation (1L of 10 mM Ammonium Acetate, pH 7.5)
-
Weigh approximately 0.77 g of ammonium acetate and dissolve it in 950 mL of HPLC-grade water in a 1L volumetric flask or glass bottle.
-
Stir until fully dissolved.
-
Calibrate a pH meter and adjust the pH of the solution to 7.5 by adding small amounts of dilute ammonium hydroxide.
-
Add HPLC-grade water to the final volume of 1L.
-
Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the system.
Visual Guides
The following diagrams illustrate key workflows for method development and troubleshooting.
References
- 1. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. youtube.com [youtube.com]
- 7. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The determination of this compound residues in hops - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. epa.gov [epa.gov]
troubleshooting low recovery of Dimefox in environmental samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low recovery of Dimefox in environmental samples.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low. What are the most common causes?
Low recovery of this compound can stem from several stages of the analytical process. The most common culprits include:
-
Analyte Degradation: this compound is susceptible to degradation under certain conditions, particularly acidic hydrolysis and thermal decomposition.[1][2]
-
Inefficient Extraction: The choice of solvent and pH during extraction is critical due to this compound's high water solubility.[1][2]
-
Poor Cleanup: Ineffective removal of matrix components can lead to analyte loss during the cleanup phase or cause issues during analysis.
-
Matrix Effects: Co-extracted substances from the sample can suppress or enhance the analyte signal during analysis, leading to inaccurate quantification.[3][4]
-
Instrumental Issues: Problems within the analytical instrument, such as active sites in a GC inlet, can cause degradation or poor peak shape.[4][5]
Q2: How might sample storage and handling affect this compound stability?
This compound is sensitive to its storage environment. It is resistant to hydrolysis by alkali but is hydrolyzed by acids.[1] It is also sensitive to moisture and can decompose when heated.[2][6] Therefore, to ensure stability, samples should be stored at low temperatures (+4°C is recommended) and adjusted to a neutral or slightly alkaline pH (pH 7-8) if they are not to be extracted immediately.[2][7] Avoid prolonged exposure to acidic conditions.
Q3: I'm using Solid-Phase Extraction (SPE) for cleanup. What factors could lead to low recovery?
While SPE is an effective cleanup technique, several factors can cause low recovery for a polar, water-miscible compound like this compound:[1][8]
-
Improper Sorbent Choice: this compound is a polar compound. Using a non-polar sorbent like C18 may result in poor retention (breakthrough) during sample loading. Conversely, some polar sorbents like anion exchangers might bind this compound too strongly, leading to incomplete elution.[9]
-
Incorrect Sample pH: The pH of the sample load solution must be optimized to ensure this compound is in a state that will be retained by the sorbent.
-
Inadequate Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent for complete recovery. Using two smaller aliquots of the elution solvent is often more effective than one large one.[8]
-
Drying of the Sorbent Bed: Allowing the sorbent bed to dry out between conditioning and sample loading can compromise retention mechanisms.[10]
Q4: What are matrix effects and how can they cause apparent low recovery in my GC-MS analysis?
Matrix effects occur when co-extracted components from the sample interfere with the analysis of the target analyte.[3] In GC-MS, this can manifest in two ways:
-
Signal Enhancement: Matrix components can coat active sites in the GC inlet and column, preventing the degradation of sensitive analytes like this compound. This "analyte protectant" effect can enhance the signal compared to a clean solvent standard, making it seem like recovery from the sample is higher than it is.[4][5]
-
Signal Suppression: More commonly in LC-MS but also possible in GC-MS, co-eluting matrix components can interfere with the ionization process in the mass spectrometer source, reducing the number of analyte ions that reach the detector. This leads to a lower signal and an underestimation of the analyte concentration, appearing as low recovery.[4][11]
Using matrix-matched standards for calibration is the most effective way to compensate for these effects.[4][12]
Q5: Is thermal degradation during Gas Chromatography (GC) analysis a concern for this compound?
Yes, thermal degradation is a significant concern. This compound decomposes with heat, which can release highly toxic fumes.[2][13] This instability can lead to analyte loss in a hot GC inlet, resulting in poor peak shape, tailing, and low recovery. It is crucial to use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte. The presence of active sites in the GC liner can also contribute to thermal degradation.[4]
Troubleshooting Guides
Guide 1: Optimizing Sample Extraction for this compound
Low recovery often begins at the first step: extraction. Due to its high water solubility, efficiently partitioning this compound into an organic solvent can be challenging.[1] This guide provides steps to improve extraction efficiency.
Issue: Low recovery after initial solvent extraction.
Troubleshooting Steps:
-
Verify Sample pH: this compound is hydrolyzed by acids.[1] Before extraction, ensure the aqueous sample's pH is adjusted to neutral or slightly alkaline (pH 7-8).
-
Use a "Salting-Out" Effect: Add salts like sodium chloride (NaCl) to the aqueous sample.[14] This increases the ionic strength of the aqueous phase, decreasing the solubility of polar organic compounds like this compound and promoting their transfer into the organic solvent.
-
Select an Appropriate Solvent System: While this compound is water-miscible, it is also soluble in most organic solvents.[2] Acetonitrile (B52724) is a common and effective extraction solvent for polar pesticides and is fully miscible with water, allowing for a single-phase extraction from the homogenized sample, which is then partitioned by adding salts (as in the QuEChERS method).[14][15]
-
Ensure Thorough Homogenization: The efficiency of the extraction depends on the interaction between the solvent and the sample matrix.[16] Use a high-speed homogenizer to ensure a uniform matrix and maximize the surface area for extraction.
Caption: General workflow for this compound analysis using the QuEChERS method.
Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to diagnosing and resolving low recovery issues during the SPE cleanup step.
Caption: Decision tree for troubleshooting low recovery in SPE.
Data & Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₂FN₂OP | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Colorless liquid with a fishy odor | [2] |
| Water Solubility | Miscible at 20 °C | [1] |
| Organic Solubility | Soluble in most organic solvents | [2] |
| Stability | Resistant to alkali hydrolysis; hydrolyzed by acids; moisture sensitive; decomposes with heat | [1][2][6] |
Table 2: Troubleshooting Summary for Low this compound Recovery
| Potential Cause | Key Indicators | Recommended Action |
| Analyte Degradation | Decreasing recovery over time in stored extracts; low recovery with acidic samples. | Buffer samples to pH 7-8. Store extracts at ≤ 4°C. Avoid high temperatures during sample preparation. |
| Inefficient Extraction | Low recovery in spiked matrix samples but good recovery in spiked solvent. | Add salt (e.g., NaCl) to the sample before extraction. Use a polar, water-miscible solvent like acetonitrile. Ensure vigorous homogenization. |
| Poor SPE Cleanup | Analyte detected in waste fractions from SPE (breakthrough) or requires harsh elution. | Use a polymeric or other polar-functionalized sorbent. Optimize sample pH, flow rate, and elution solvent strength. |
| Matrix Effects (GC/MS) | Recovery is >100% or significantly lower than expected; poor peak shape in matrix vs. solvent. | Prepare calibration standards in a blank matrix extract (matrix-matched calibration). Use an isotopically labeled internal standard if available. |
| GC Inlet Degradation | Tailing peaks, poor reproducibility, decreasing response over multiple injections. | Use a fresh, deactivated inlet liner. Lower the inlet temperature. Use analyte protectants in standards if matrix-matching is not feasible. |
Protocol 1: Modified QuEChERS Extraction and Cleanup
This protocol is a general guideline for extracting this compound from soil or water samples.
1. Sample Preparation:
-
For soil: Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
-
For water: Place 10-15 mL of the water sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of internal/surrogate standard solution.
-
Add 10 mL of water (for soil samples) and vortex briefly. Let it hydrate (B1144303) for 15 minutes.
2. Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the tube.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).[14]
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[15]
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 5-8 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE cleanup tube. A common dSPE tube for this purpose contains Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[14]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.[15]
4. Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The sample is now ready for GC-MS or LC-MS analysis.
Protocol 2: Preparation of Matrix-Matched Standards
This protocol describes how to create calibration standards that account for matrix effects.
1. Prepare Blank Matrix Extract:
-
Select a representative sample of the matrix (e.g., soil, water) that is known to be free of this compound.
-
Perform the entire extraction and cleanup procedure (e.g., Protocol 1) on this blank sample. The resulting clean supernatant is your "blank matrix extract."
2. Create Calibration Curve:
-
Prepare a series of calibration standards by spiking different known concentrations of a this compound stock solution into aliquots of the blank matrix extract.
-
For example, to make a 50 ng/mL standard, add the appropriate volume of a high-concentration stock solution to 1 mL of the blank matrix extract.
-
Ensure you prepare a "zero" standard, which is just the blank matrix extract with no added this compound.
3. Analysis:
-
Analyze these matrix-matched standards using the same instrument method as your unknown samples.
-
Construct the calibration curve using the response from these standards. The quantification of this compound in your actual samples will now be corrected for any consistent signal suppression or enhancement caused by the matrix.[12]
References
- 1. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 115-26-4 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. 115-26-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. ukm.my [ukm.my]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hh-ra.org [hh-ra.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. skyfox.co [skyfox.co]
Technical Support Center: Dealing with Matrix Effects in Dimefox Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Dimefox.
Frequently Asked questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy and reproducibility of quantification.[2][3]
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results across different samples.
-
Low recovery of this compound during method validation, even with efficient extraction techniques.
-
Inconsistent peak areas for the same concentration of this compound in different sample matrices.
-
A significant difference between the slope of the calibration curve prepared in a pure solvent and one prepared in a matrix-matched solvent.
Q3: What causes ion suppression versus ion enhancement?
A3: Ion suppression, the more common phenomenon, often occurs when co-eluting matrix components compete with this compound for ionization in the mass spectrometer's ion source.[3] Ion enhancement can occur when matrix components improve the ionization efficiency of this compound, for example, by altering the droplet fission process in electrospray ionization.
Q4: How can I quantify the extent of matrix effects in my this compound analysis?
A4: The matrix effect can be quantified by comparing the signal response of this compound in a standard solution prepared in a pure solvent to the response of a post-extraction spiked sample at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guide: Matrix Effects in this compound Analysis
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound mass spectrometry experiments.
| Problem | Potential Causes | Solutions |
| Ion Suppression/Enhancement | Co-elution of matrix components with this compound. | 1. Optimize Chromatographic Separation: Modify the gradient, flow rate, or column chemistry to separate this compound from interfering compounds. A longer run time or a different stationary phase (e.g., phenyl-hexyl instead of C18) may be necessary. 2. Improve Sample Preparation: Employ more rigorous cleanup steps to remove matrix components. Techniques like solid-phase extraction (SPE) or the use of specific sorbents in a QuEChERS cleanup can be effective. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[4] |
| Poor Reproducibility | Inconsistent sample preparation or variable matrix composition between samples. | 1. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. 2. Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects. Since a commercial SIL standard for this compound may not be readily available, a structurally similar organophosphorus pesticide with a stable isotope label could be tested as an alternative.[5] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects. |
| Low Sensitivity/Poor Signal-to-Noise | Significant ion suppression or high background noise from the matrix. | 1. Enhance Sample Cleanup: Focus on removing phospholipids (B1166683) and other highly suppressive matrix components. Specific SPE cartridges or d-SPE sorbents targeting these interferences should be considered. 2. Optimize Mass Spectrometer Parameters: Fine-tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the this compound signal and minimize background noise. 3. Use a More Sensitive Instrument: If available, a mass spectrometer with higher sensitivity and a more robust ion source design may be necessary for challenging matrices. |
Experimental Protocols
Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation for this compound in a Fruit/Vegetable Matrix
This protocol is a general guideline and should be optimized and validated for the specific matrix being analyzed.
Materials:
-
Homogenized sample (e.g., fruit or vegetable)
-
Acetonitrile (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge capable of ≥4000 x g
-
50 mL and 2 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
If using an internal standard, add it at this stage.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Shake for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Representative LC-MS/MS Parameters for this compound Analysis
These parameters are a starting point and will require optimization on the specific instrument being used.
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [To be determined experimentally, likely [M+H]⁺] |
| Product Ions (m/z) | [To be determined by fragmentation experiments] |
| Collision Energy | [To be optimized for each transition] |
Visualizations
References
- 1. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Sensitivity of Dimefox Detection Methods
Welcome to the Technical Support Center for Dimefox Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of this compound detection in your experiments.
Important Note on Data: Publicly available analytical data specifically for this compound is limited. Therefore, the quantitative data presented in the tables below (e.g., Limits of Detection, Limits of Quantification, and Recovery Rates) are derived from studies on structurally similar organophosphorus pesticides. These values should be considered as illustrative examples to guide your method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound and other organophosphorus pesticides?
A1: The primary analytical techniques for the detection of this compound and other organophosphorus pesticides (OPPs) include:
-
Gas Chromatography (GC): Often coupled with selective detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD). GC-Mass Spectrometry (GC-MS) is also widely used for its high selectivity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): Typically used with a Diode-Array Detector (DAD) or coupled with Mass Spectrometry (LC-MS/MS) for highly sensitive and specific detection. HPLC is particularly suitable for thermolabile compounds.[1]
-
Electrochemical Biosensors: These offer a rapid and sensitive alternative to chromatographic methods, often based on the inhibition of enzymes like acetylcholinesterase (AChE) by OPPs.
Q2: How can I improve the sensitivity of my this compound analysis?
A2: Improving the sensitivity of your analysis involves optimizing several stages of your experimental workflow:
-
Sample Preparation: Employing efficient extraction and cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can concentrate the analyte and remove interfering matrix components.
-
Instrumental Parameters: Optimizing detector settings, injection volume, and chromatographic conditions (e.g., column type, mobile phase composition, and temperature program) can significantly enhance signal intensity.
-
Advanced Materials: For biosensors, incorporating nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene can amplify the signal and lower the detection limit.
Q3: What is the QuEChERS method and why is it recommended for pesticide analysis?
A3: QuEChERS is a sample preparation technique that involves a two-step process: an extraction and partitioning step using acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences.[2] It is highly recommended for multi-residue pesticide analysis in various matrices due to its simplicity, speed, low solvent consumption, and good recovery rates for a wide range of pesticides.[3][4][5][6]
Q4: What are "matrix effects" and how can I mitigate them in my analysis?
A4: Matrix effects are the alteration of the analyte's signal (suppression or enhancement) due to co-eluting compounds from the sample matrix. These effects can lead to inaccurate quantification. To mitigate matrix effects:
-
Effective Sample Cleanup: Use techniques like SPE or d-SPE to remove interfering compounds.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any matrix-induced signal changes.
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled analog of this compound as an internal standard can help to correct for matrix effects and variations in extraction recovery.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Possible Causes | Solutions |
| Peak Tailing for this compound | 1. Active sites in the GC system (liner, column) interacting with the analyte.[7] 2. Column contamination or degradation.[7] 3. Suboptimal GC parameters (e.g., low inlet temperature).[7] 4. Poor column installation .[8] | 1. Use a deactivated liner and a high-quality, inert GC column. Regularly replace the septum and clean the inlet.[7] 2. Trim the front end of the column (15-30 cm) or replace the column if contamination is severe.[7] 3. Optimize the inlet temperature (a starting point for many OPPs is around 250 °C).[7] 4. Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[8] |
| Poor Sensitivity / Low Signal | 1. Low injection volume or sample concentration. 2. Leaks in the system. 3. Detector not optimized (e.g., gas flows for FPD/NPD). 4. Analyte degradation in the inlet. | 1. Increase injection volume or concentrate the sample extract. 2. Perform a leak check of the entire GC system. 3. Optimize detector gas flow rates (hydrogen, air, and makeup gas) for maximum response. 4. Use a deactivated liner and optimize the inlet temperature to prevent thermal degradation. |
| Baseline Noise or Drift | 1. Contaminated carrier gas or gas lines. 2. Column bleed at high temperatures. 3. Detector contamination . | 1. Use high-purity carrier gas and install/replace gas purifiers. 2. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. 3. Clean the detector according to the manufacturer's guide. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Causes | Solutions |
| Low Signal-to-Noise (S/N) Ratio | 1. Suboptimal detection wavelength .[9] 2. High baseline noise from mobile phase impurities or detector issues.[5] 3. Broad peaks due to poor column efficiency or extra-column volume.[9] | 1. Determine the UV absorbance maximum for this compound and set the DAD to that wavelength.[9] 2. Use high-purity HPLC-grade solvents and degas the mobile phase. Clean the detector flow cell.[5] 3. Use a high-efficiency column, minimize the length and diameter of connecting tubing, and ensure all fittings are correct.[9] |
| Variable Retention Times | 1. Inconsistent mobile phase composition . 2. Fluctuations in column temperature . 3. Pump malfunction or air bubbles in the pump. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Purge the pump to remove air bubbles and check for leaks in the pump seals. |
| Matrix Effects | 1. Co-eluting interferences from the sample matrix. 2. Ion suppression or enhancement in the mass spectrometer (for LC-MS). | 1. Improve sample cleanup using SPE or d-SPE. Adjust the mobile phase gradient to better separate this compound from interferences. 2. Use matrix-matched calibration standards or a stable isotope-labeled internal standard. Optimize the ion source parameters. |
Electrochemical Biosensor Analysis
| Problem | Possible Causes | Solutions |
| Low Sensitivity | 1. Insufficient enzyme activity or improper immobilization. 2. Low conductivity of the electrode material. 3. Suboptimal assay conditions (pH, temperature, incubation time). | 1. Ensure the enzyme is stored correctly and use an optimized immobilization protocol to maintain its activity. 2. Modify the electrode with conductive nanomaterials (e.g., gold nanoparticles, graphene) to enhance electron transfer. 3. Optimize the pH of the buffer, incubation temperature, and the incubation time of the sample with the enzyme for maximum inhibition. |
| Poor Reproducibility | 1. Inconsistent electrode surface modification . 2. Variability in enzyme loading . 3. Instability of the immobilized enzyme . | 1. Standardize the electrode cleaning and modification procedure to ensure a uniform surface. 2. Use a consistent and reproducible method for enzyme immobilization. 3. Optimize the immobilization matrix (e.g., chitosan, nafion) to improve the stability of the enzyme. |
| Interference from Sample Matrix | 1. Presence of other enzyme inhibitors in the sample. 2. Fouling of the electrode surface by matrix components. | 1. Perform a sample cleanup step (e.g., filtration, SPE) to remove potential interferences. 2. Incorporate an anti-fouling layer (e.g., polyethylene (B3416737) glycol) on the electrode surface. Pre-treat the sample to remove proteins and other large molecules. |
Data Presentation
Table 1: Performance of QuEChERS with GC-NPD for Organophosphorus Pesticides in Soil
| Pesticide (Proxy) | Spiked Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) |
| Chlorpyrifos | 0.05 | 95 | 8 | 0.01 |
| Diazinon | 0.05 | 92 | 10 | 0.01 |
| Parathion | 0.05 | 88 | 12 | 0.01 |
| Malathion | 0.05 | 98 | 7 | 0.01 |
Data adapted from studies on various organophosphorus pesticides and should be used as a general guideline.
Table 2: Performance of SPE with HPLC-DAD for Organophosphorus Pesticides in Water
| Pesticide (Proxy) | Spiked Level (µg/L) | Recovery (%) | RSD (%) | LOD (µg/L) |
| Dimethoate | 1.0 | 91 | 6 | 0.05 |
| Omethoate | 1.0 | 88 | 8 | 0.07 |
| Fenitrothion | 1.0 | 94 | 5 | 0.04 |
| Fenthion | 1.0 | 92 | 7 | 0.05 |
Data adapted from studies on various organophosphorus pesticides and should be used as a general guideline.
Experimental Protocols
Protocol 1: QuEChERS Extraction and GC-NPD Analysis of this compound in Soil
This protocol is a general guideline for the extraction and analysis of this compound from a soil matrix.
1. Sample Preparation and Extraction:
- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex for 1 minute.
- Add 10 mL of acetonitrile and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
3. GC-NPD Analysis:
- Transfer the supernatant to an autosampler vial.
- Inject 1 µL into the GC-NPD system.
- GC Conditions (Example):
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
- Inlet Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Program: 60 °C (hold 1 min), ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min (hold 5 min)
- Detector: NPD at 300 °C
Protocol 2: Solid-Phase Extraction (SPE) and HPLC-DAD Analysis of this compound in Water
This protocol provides a general procedure for the extraction and analysis of this compound from a water sample.
1. SPE Cartridge Conditioning:
- Pass 5 mL of methanol (B129727) through a C18 SPE cartridge.
- Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
2. Sample Loading:
- Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
3. Cartridge Washing and Drying:
- Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
- Dry the cartridge under vacuum for 10-15 minutes.
4. Elution:
- Elute the retained analytes with 2 x 3 mL of acetonitrile into a collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of the mobile phase.
5. HPLC-DAD Analysis:
- Transfer the reconstituted sample to an autosampler vial.
- Inject 20 µL into the HPLC-DAD system.
- HPLC Conditions (Example):
- Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Determined by the UV absorbance maximum of this compound (a general starting point for similar compounds is around 220-270 nm).
Visualizations
Caption: Workflow for QuEChERS extraction and GC-NPD analysis of this compound in soil.
Caption: Troubleshooting logic for peak tailing in GC analysis.
References
- 1. GC-FPD - EkotechLAB [ekotechlab.pl]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review | MDPI [mdpi.com]
- 5. masujournal.org [masujournal.org]
- 6. fda.gov [fda.gov]
- 7. lcms.cz [lcms.cz]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Risks of Researcher Exposure to Dimefox
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with Dimefox. Adherence to these guidelines is critical to ensure personal safety and prevent accidental exposure to this extremely hazardous substance.
General Information
This compound is a highly toxic organophosphate compound that functions as a cholinesterase inhibitor.[1][2] Historically used as an insecticide, its use is now discontinued (B1498344) in most countries due to its high toxicity.[3] In a research setting, it demands the strictest safety protocols. The primary routes of administration and exposure are inhalation and dermal contact.[3] Exposure can lead to severe health consequences, as this compound is extremely toxic, with a probable oral lethal dose for humans estimated at 5-50 mg/kg.[4]
Hazard Summary
The following table summarizes the key hazard information and physical properties of this compound.
| Property | Data |
| Chemical Formula | C4H12FN2OP[3] |
| Appearance | Colorless liquid with a fishy odor[3][5] |
| Molar Mass | 154.125 g·mol−1[3] |
| Boiling Point | 86°C (187°F) at 15 mmHg[4][5] |
| Vapor Pressure | 0.36 mm Hg at 25°C (77°F)[5] |
| Water Solubility | Soluble[5] |
| Primary Hazards | Highly Toxic (GHS06), Fatal if swallowed, Fatal in contact with skin[3][6] |
| IDLH (Immediately Dangerous to Life or Health) | 1 mg/m³[5] |
Troubleshooting Guides
This section provides step-by-step instructions for handling specific emergency situations.
Question: What should I do in the event of a this compound spill?
Answer: Immediate and correct response to a spill is critical to prevent exposure.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[7]
-
Secure the Area: Secure and control entrance to the spill area to prevent unauthorized entry.[7] Stay upwind of the spill.[1]
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate personal protective equipment, including a self-contained breathing apparatus (SCBA), a fully-encapsulating, chemical-resistant suit, and appropriate gloves (Neoprene or Silver Shield®/4H®).[1][5]
-
Contain the Spill: Stop the leak if it is safe to do so.[1] For liquid spills, create a dike around the spill using an absorbent, non-combustible material like sand, earth, or vermiculite (B1170534) to prevent it from spreading.[5][7]
-
Absorb and Collect: Absorb the spilled liquid with vermiculite, dry sand, or a similar inert material.[7] Carefully place the contaminated material into sealed, clearly labeled containers for hazardous waste disposal.[5][6]
-
Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the area. (See Experimental Protocol 1: Spill Decontamination).
-
Ventilate: Ventilate the area of the spill.[7]
-
Seek Medical Attention: If anyone was exposed during the spill, seek immediate medical attention.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Question: What is the immediate first aid response for accidental skin or eye contact?
Answer: Act immediately to decontaminate the affected area. Effects of exposure may be delayed up to 12 hours.[1]
-
For Skin Contact:
-
For Eye Contact:
Question: What should I do if I suspect I have inhaled this compound?
Answer: Inhalation exposure is a medical emergency.
-
Move to Fresh Air: Immediately move the victim to fresh air.[1] Emergency personnel should take precautions to avoid exposing themselves.[1]
-
Evaluate Vital Signs: Check for breathing and a pulse. If the victim is not breathing, provide artificial respiration. If there is no pulse, begin CPR.[1]
-
Administer Oxygen: If breathing is labored, administer 100% humidified oxygen or other respiratory support.[1]
-
Seek Immediate Medical Attention: Transport the victim to a healthcare facility without delay.[1] Inform medical personnel that the exposure was to an organophosphate cholinesterase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: this compound is an organophosphate that acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[2][10] By blocking AChE, it prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the nervous system.[10] This leads to an accumulation of ACh, causing continuous stimulation of muscles and nerves, which results in symptoms like muscle spasms, respiratory paralysis, seizures, and ultimately, death.[1][10]
Mechanism of Action Diagram
Caption: this compound irreversibly inhibits AChE, causing toxic ACh accumulation.
Q2: What are the essential engineering and administrative controls for handling this compound?
A2: A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment is necessary.[11][12]
-
Engineering Controls: These are the primary methods for minimizing exposure.[11][13]
-
Fume Hood: All work with this compound, including dilutions and aliquoting, must be performed inside a certified chemical fume hood.[13][14]
-
Ventilation: The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-lab areas.[14]
-
Isolation: If possible, isolate the process or operation involving this compound.[13]
-
-
Administrative Controls:
-
Restricted Access: Limit access to areas where this compound is stored or used to authorized personnel only.[14]
-
Training: All personnel must receive specific training on the hazards of this compound, proper handling procedures, and emergency response before beginning work.[15]
-
Just-in-Time Ordering: Avoid stockpiling large quantities of the chemical.[14]
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[14] Always wash hands thoroughly after handling the material.[6]
-
Q3: What specific Personal Protective Equipment (PPE) is required for handling this compound?
A3: Standard laboratory PPE is insufficient. The following must be worn when handling this compound.
| PPE Item | Specification |
| Gloves | Double gloving is recommended. Outer gloves must be chemical-resistant, such as Neoprene or Silver Shield®/4H®.[5][16] |
| Body Protection | A chemically resistant lab coat or coveralls (e.g., Tychem®).[5] An impervious apron is also recommended.[6] |
| Eye/Face Protection | Chemical splash goggles and a full face shield.[16] |
| Respiratory Protection | For any potential aerosol-generating procedure or in case of spills, a full facepiece respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is required.[5][6] |
| Footwear | Closed-toe shoes and chemical-resistant boot covers.[16] |
Risk Mitigation Workflow Diagram
Caption: A logical workflow for mitigating risks when working with this compound.
Q4: How must this compound and its associated waste be stored and disposed of?
A4:
-
Storage: Store this compound in a designated, well-ventilated, and locked area away from incompatible materials such as strong oxidizing agents, reducing agents, and acids.[4][5] The storage container must be tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings.[17]
-
Waste Disposal: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[6][7]
Experimental Protocols
Protocol 1: Spill Decontamination
Objective: To safely decontaminate surfaces after a this compound spill has been contained and absorbed.
Materials:
-
Appropriate PPE (SCBA, chemical suit, double gloves)
-
Soap and water solution
-
Paper towels or absorbent pads
-
Hazardous waste bags/containers
Procedure:
-
Ensure the initial spill has been fully absorbed using an inert material as described in the troubleshooting guide.
-
Prepare a solution of soap and water.
-
Apply the soap and water solution to the contaminated surface, starting from the outer edge of the spill area and working inwards.
-
Gently scrub the area.
-
Wipe the surface clean using paper towels or absorbent pads.
-
Place all used cleaning materials into a designated hazardous waste bag.[6]
-
Rinse the area with clean water, and wipe dry with fresh paper towels.
-
Place these paper towels in the hazardous waste bag.
-
All PPE used during the cleanup must be considered contaminated and disposed of as hazardous waste.[19]
Protocol 2: Routine Handling and Dilution
Objective: To provide a standard procedure for safely handling and preparing solutions of this compound.
Materials:
-
This compound stock
-
Appropriate solvent
-
Volumetric flasks and pipettes
-
Appropriate PPE
-
Sealed waste container for pipette tips
Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Handling: Transport the primary container of this compound in a secondary, shatter-proof container.
-
Dilution: a. Perform all transfers and dilutions inside the certified chemical fume hood. b. Use appropriate volumetric pipettes with a pipette bulb; never pipette by mouth. c. Dispense the required volume of this compound slowly and carefully into the solvent to avoid splashing. d. Cap the solution and mix gently.
-
Post-Handling: a. Tightly seal the primary this compound container and the newly prepared solution. b. Label the new solution clearly with the chemical name, concentration, date, and hazard warnings. c. Wipe down the exterior of the containers before removing them from the fume hood.
-
Waste: Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) into a designated hazardous waste container located inside the fume hood.[17]
-
Cleanup: Wipe down the work surface inside the fume hood with soap and water after completion of the task. Dispose of cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Wash hands and forearms thoroughly with soap and water.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 115-26-4 [m.chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. nj.gov [nj.gov]
- 8. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]
- 10. Nerve agent - Wikipedia [en.wikipedia.org]
- 11. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 12. haspod.com [haspod.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. nistglobal.com [nistglobal.com]
- 15. Organophosphate Poisoning: Risks and Medical Interventions [rupahealth.com]
- 16. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 17. benchchem.com [benchchem.com]
- 18. depts.washington.edu [depts.washington.edu]
- 19. epa.gov [epa.gov]
Technical Support Center: Stabilization of Dimefox Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stabilization of Dimefox analytical standards during experimental procedures.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing in Gas Chromatography (GC) | Active Sites in the GC System: Polar analytes like organophosphates can interact with active silanol (B1196071) groups in the injector liner, column, or other glass surfaces, leading to asymmetrical peak shapes.[1][2] Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.[2] Improper Column Installation: An incorrectly cut or positioned column can cause turbulence in the carrier gas flow path.[3][4] | Use a Deactivated Liner: Employ a fresh, deactivated injector liner. Regularly replace liners to prevent the buildup of active sites.[2] Trim the Column: Cut 15-30 cm from the front of the GC column to remove contaminated sections.[2] Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector as per the manufacturer's instructions.[3][4] |
| Loss of Analyte Concentration Over Time | Hydrolysis: this compound is susceptible to acid-catalyzed hydrolysis. Storing standards in acidic solutions or using acidic solvents can lead to degradation. Thermal Decomposition: Exposure to high temperatures, such as in a GC inlet or during storage in a warm environment, can cause this compound to break down.[5] Photodegradation: Exposure to UV light can contribute to the degradation of organophosphate pesticides.[6] | Control pH: Prepare and store stock solutions in neutral, aprotic solvents like acetonitrile (B52724) or ethyl acetate (B1210297). Avoid acidic conditions. Refrigerated Storage: Store this compound analytical standards at 2-8°C in a tightly sealed container to minimize thermal degradation. Protect from Light: Store standards in amber vials or in the dark to prevent photodegradation.[6] |
| Appearance of Unknown Peaks in Chromatogram | Formation of Degradation Products: The presence of new peaks may indicate the breakdown of this compound into hydrolysis or thermal degradation products. Solvent Impurities: Impurities in the solvent can appear as extraneous peaks. | Analyze a Fresh Standard: Prepare a fresh standard solution to confirm if the unknown peaks are absent. Perform Forced Degradation Studies: To identify potential degradation products, intentionally expose the standard to acidic, basic, and thermal stress conditions and analyze the resulting solutions.[7] Use High-Purity Solvents: Always use high-performance liquid chromatography (HPLC) or GC-grade solvents. |
| Poor Reproducibility of Results | Inconsistent Injection Volume: Variations in manual injection technique or issues with an autosampler can lead to inconsistent peak areas. Sample Degradation in the Vial: If samples are left at room temperature for extended periods before analysis, degradation can occur, leading to variable results. | Use an Autosampler: An autosampler provides more consistent injection volumes than manual injection.[8] Maintain Sample Temperature: Keep sample vials in a cooled autosampler tray during the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound analytical standards?
A1: this compound analytical standards should be stored at 2-8°C in a tightly sealed, amber glass container to protect from heat and light. To prevent hydrolysis, it is recommended to use a neutral, aprotic solvent such as acetonitrile or ethyl acetate for stock solutions.
Q2: My this compound standard is dissolved in an aqueous solution. How stable is it?
A2: While some sources state that aqueous solutions of this compound are stable, organophosphates are generally susceptible to hydrolysis. The stability in an aqueous solution is highly dependent on the pH. This compound is particularly unstable in acidic conditions. For long-term storage, it is best to use an aprotic organic solvent. If an aqueous solution is necessary for your experiment, it should be prepared fresh and used as soon as possible.
Q3: I am observing peak splitting in my GC analysis of this compound. What could be the cause?
A3: Peak splitting can be caused by several factors. One common reason is a "dirty" or contaminated injector liner, which can cause the analyte to interact with active sites, leading to a distorted peak. Another possibility is a poorly cut or installed column, creating a non-uniform flow path for the sample. It is also possible that the initial oven temperature is too high, preventing proper focusing of the analyte at the head of the column.
Q4: Can I use a standard C18 column for the HPLC analysis of this compound?
A4: While a standard C18 column can be used, you might encounter issues with peak shape due to the polar nature of this compound. If you observe peak tailing, consider using a column with a different stationary phase, such as one designed for polar analytes, or using a mobile phase with additives to reduce silanol interactions.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathways for this compound are expected to be hydrolysis and thermal decomposition. Acid-catalyzed hydrolysis would likely cleave the P-N bonds, leading to the formation of dimethylamine (B145610) and a phosphorylated intermediate. Thermal degradation can also lead to the cleavage of these bonds.
Experimental Protocol: Stability Study of a this compound Analytical Standard
This protocol outlines a method for assessing the stability of a this compound analytical standard in solution under various conditions.
1. Objective: To evaluate the stability of a this compound analytical standard in a selected solvent at different temperature and pH conditions over a specified period.
2. Materials:
-
This compound analytical standard (of known purity)
-
HPLC or GC grade acetonitrile (or other appropriate aprotic solvent)
-
Buffered aqueous solutions (pH 4, 7, and 9)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
HPLC or GC system with a suitable detector (e.g., MS, NPD, or FPD)
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the this compound analytical standard.
-
Dissolve it in the selected aprotic solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
-
Preparation of Stability Samples:
-
Solvent Stability: Aliquot the stock solution into several amber vials.
-
pH Stability: Prepare solutions of this compound (e.g., 10 µg/mL) in the pH 4, 7, and 9 buffered aqueous solutions. Aliquot each of these into separate amber vials.
-
Thermal Stability: Prepare another set of samples in the aprotic solvent.
-
-
Storage Conditions:
-
Solvent and pH Stability Samples: Store sets of vials at refrigerated (2-8°C) and ambient (e.g., 25°C) temperatures.
-
Thermal Stability Samples: Store vials at an elevated temperature (e.g., 50°C).
-
-
Analysis:
-
Analyze one vial from each storage condition at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
Use a validated analytical method (HPLC or GC) to determine the concentration of this compound in each sample.
-
Monitor for the appearance of any new peaks that could be degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point for each condition.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the time at which the concentration of this compound falls below a certain threshold (e.g., 90% of the initial concentration) to establish its stability under those conditions.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Peak Tailing in Dimefox Chromatography
Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the analysis of Dimefox, with a specific focus on resolving peak tailing issues.
Troubleshooting Guide: Addressing Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing when analyzing the organophosphorus compound, this compound.
Is the peak tailing issue affecting all peaks or only the this compound peak?
-
All Peaks Tailing: This typically points to a system-wide or physical issue.
-
Only this compound Peak Tailing (or other basic compounds): This suggests a chemical interaction between this compound and the stationary phase.
Scenario 1: All Peaks in the Chromatogram are Tailing
If all peaks are exhibiting tailing, the issue is likely related to the physical setup of your chromatography system.
Question: Why are all my peaks tailing, and how can I fix it?
Answer:
This phenomenon, known as "system-wide peak tailing," is generally caused by physical issues within the HPLC or GC system that lead to band broadening. Here are the common culprits and their solutions:
-
Column Voids or Degradation: Over time, the packed bed of a column can settle, creating a void at the inlet. This disrupts the sample band as it enters the column, causing tailing for all compounds.
-
Solution:
-
Replace the column.
-
Use a guard column to protect the analytical column from contaminants and pressure shocks.
-
Ensure operating pressures and pH are within the column's specifications to prevent premature degradation.[1]
-
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to sample dispersion and peak tailing.
-
Solution:
-
Use tubing with the narrowest possible internal diameter and the shortest possible length.
-
Ensure all fittings are properly connected to minimize dead volume.
-
-
-
Blocked Frits or Tubing: Particulate matter from samples or mobile phases can clog the column inlet frit or connecting tubing, disturbing the flow path.
-
Solution:
-
Filter all samples and mobile phases before use.
-
Regularly maintain your system, including changing in-line filters.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes for all analytes.
-
Solution:
-
Dilute your sample or reduce the injection volume.[2]
-
Consider using a column with a higher loading capacity if large sample volumes are necessary.
-
-
Scenario 2: Only the this compound Peak is Tailing
If peak tailing is specific to this compound or other basic analytes, the root cause is likely chemical interactions within the column.
Question: My this compound peak is tailing, but other compounds in my sample have good peak shape. What is causing this and how do I resolve it?
Answer:
Analyte-specific peak tailing for a basic compound like this compound is most often caused by secondary interactions with the stationary phase. This compound, an organophosphorus compound, can interact with active sites on both HPLC and GC columns.
For High-Performance Liquid Chromatography (HPLC):
The primary cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is the interaction with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[2] These acidic silanol groups can interact with the basic sites on the this compound molecule, leading to a secondary retention mechanism that causes tailing.
Here are several strategies to mitigate this issue:
-
Adjust Mobile Phase pH: The predicted pKa of this compound is approximately -0.24, indicating it is a very weak base. To minimize interactions with acidic silanol groups, it is recommended to work at a low mobile phase pH (e.g., pH 2.5-3.0). At this pH, the silanol groups are protonated and less likely to interact with the analyte.
-
Recommended Action: Add a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to lower the pH.
-
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction with basic analytes.
-
Recommended Action: If you are not already, switch to a high-quality, end-capped C8 or C18 column.
-
-
Add a Competing Base to the Mobile Phase: A small concentration of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from the this compound analyte.
-
Recommended Action: Add triethylamine to your mobile phase at a concentration of 10-25 mM. Be aware that TEA can shorten column lifetime and may not be suitable for all applications, especially LC-MS.
-
-
Increase Buffer Concentration: A higher ionic strength mobile phase can also help to mask silanol interactions.
-
Recommended Action: If using a buffer, consider increasing its concentration (e.g., from 10 mM to 25 mM), particularly when operating at a neutral pH.
-
For Gas Chromatography (GC):
In GC, peak tailing for organophosphorus compounds like this compound is often due to interactions with active sites in the injector port or on the column. These active sites can be exposed silanol groups on the glass liner or the column surface.
-
Use a Deactivated Inlet Liner: The glass liner in the GC inlet can have active silanol groups that interact with sensitive analytes.
-
Recommended Action: Use a deactivated inlet liner. Deactivated liners have a specially treated surface to minimize these interactions, resulting in improved peak shapes.
-
-
Use a High-Quality, Low-Bleed GC Column: The stationary phase of the GC column should be inert to prevent interactions with the analyte.
-
Recommended Action: Employ a column specifically designed for the analysis of active compounds like organophosphorus pesticides. A 5% phenyl polysiloxane phase is a common choice.
-
-
Proper System Maintenance: Contamination in the injector or at the head of the column can create active sites.
-
Recommended Action: Regularly replace the septum and liner, and trim the first few centimeters of the column if it becomes contaminated.
-
Quantitative Data Summary
The following tables summarize the effect of different chromatographic parameters on peak asymmetry for basic compounds, which is a common issue for analytes like this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Analyte in HPLC
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.1 | Significant Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical |
Data is illustrative and based on typical behavior of basic compounds.
Table 2: Effect of Column Type on Peak Asymmetry of a Basic Analyte in HPLC (at pH 7)
| Column Type | Peak Asymmetry Factor (As) | Peak Shape |
| Standard C18 (non-end-capped) | 2.5 | Severe Tailing |
| End-Capped C18 | 1.2 | Nearly Symmetrical |
Data is illustrative and based on typical performance of different column technologies.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Organophosphorus Pesticides
This protocol is a general starting point for the analysis of organophosphorus compounds like this compound on a reversed-phase HPLC system with UV detection.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: End-capped C18 column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water (containing 0.1% formic acid) in an 85:15 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 220 nm.
Protocol 2: GC-NPD Analysis of Organophosphorus Pesticides
This protocol is based on general guidelines for the analysis of organophosphorus pesticides by gas chromatography with a nitrogen-phosphorus detector (NPD), which is highly selective for these compounds.
-
Chromatographic System: Gas Chromatograph (GC) with a Nitrogen-Phosphorus Detector (NPD).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode with a deactivated glass liner.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 5 °C/min, hold for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Interaction of this compound with a Silica-Based Stationary Phase
Caption: Cause of peak tailing for basic analytes like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause is the interaction of the basic this compound molecule with acidic residual silanol groups on the silica-based stationary phase of the column. This secondary interaction causes some of the this compound molecules to be retained longer than the bulk of the sample, resulting in a tailed peak.
Q2: Will using a guard column help with peak tailing?
A2: A guard column can help if the peak tailing is caused by contamination from the sample matrix that is accumulating at the head of the analytical column and creating active sites. It will not, however, solve peak tailing caused by inherent secondary interactions between this compound and the stationary phase chemistry.
Q3: Can the sample solvent affect peak shape?
A3: Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.
Q4: My peak shape for this compound is good, but the retention time is drifting. What could be the cause?
A4: Retention time drift can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, or a column that is not fully equilibrated. Ensure your mobile phase is well-mixed, your column oven is stable, and you allow sufficient time for the column to equilibrate before starting your analytical run.
Q5: Is it better to use a C8 or a C18 column for this compound analysis?
A5: Both C8 and C18 columns can be used for the analysis of organophosphorus pesticides. A C8 column is less retentive and may provide shorter analysis times. The most critical factor for good peak shape for a basic compound like this compound is that the column is well end-capped to minimize silanol interactions. The choice between C8 and C18 will ultimately depend on the desired selectivity and retention for your specific sample matrix.
References
Technical Support Center: Optimizing Dimefox Analysis by Gas Chromatography
Welcome to our dedicated technical support center for the analysis of Dimefox using Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial GC oven temperature for this compound analysis?
A1: For splitless injection, a good starting point for the initial oven temperature is approximately 20°C below the boiling point of your sample solvent.[1] If you are using a split injection, you can begin with an oven temperature about 45°C lower than the elution temperature of this compound as determined from a preliminary screening run.[1] A common initial temperature for the analysis of organophosphorus pesticides, including those similar to this compound, is in the range of 60-80°C.[2][3]
Q2: What type of GC column is best suited for this compound analysis?
A2: A non-polar column, such as a (5%-Phenyl)-methylpolysiloxane phase column (e.g., DB-5, HP-5ms), is an excellent general-purpose choice for the analysis of a wide range of pesticides, including organophosphates like this compound.[4] These columns are known for their low bleed and high-temperature stability.[4] For routine analyses, a 30m x 0.25mm ID column with a 0.25µm film thickness is a common starting point.
Q3: Which detector is most sensitive for this compound analysis?
A3: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for compounds containing nitrogen and phosphorus, making it an ideal choice for the analysis of this compound, which is an organophosphate.[5][6][7] A Flame Photometric Detector (FPD) operated in phosphorus-specific mode is also a suitable and often more selective alternative.[5] For confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[8]
Q4: How can I prevent thermal degradation of this compound in the GC inlet?
A4: Organophosphorus pesticides can be susceptible to degradation at high temperatures.[9] To minimize this, use an injector temperature that is hot enough to ensure complete and rapid vaporization but not excessively high. A typical starting point is 250°C.[3] Using a deactivated inlet liner can also help to reduce active sites that can promote degradation.[9]
Q5: My this compound peak is tailing. What are the possible causes and solutions?
A5: Peak tailing for organophosphorus pesticides can be caused by several factors:
-
Active sites in the inlet or column: Use a deactivated inlet liner and a high-quality, inert GC column.[9] Conditioning the column according to the manufacturer's instructions is also crucial.
-
Column contamination: If the column has been in use for a while, it may be contaminated. Try baking the column at a high temperature (without exceeding its maximum limit) or trimming a small portion from the inlet side.
-
Inappropriate solvent: Certain solvents can interact with the analyte or the stationary phase, leading to poor peak shape. Hexane has been shown to provide good stability for a range of organophosphorus pesticides.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Injector issue (e.g., clogged syringe, septum leak) | Check and clean the syringe. Replace the septum. |
| This compound degradation in the inlet | Lower the injector temperature in 10°C increments (e.g., from 250°C to 230°C). Use a deactivated liner. | |
| Incorrect detector settings | Ensure the NPD bead is active and the gas flows (hydrogen and air) are set correctly. For an FPD, check the flame and gas flows. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system | Use a deactivated inlet liner. Ensure the column is properly conditioned. Consider using analyte protectants.[10] |
| Column contamination | Bake out the column at a high temperature. Trim the front end of the column. | |
| Incompatible solvent | Use a non-polar solvent like hexane.[10] | |
| Shifting Retention Times | Inconsistent oven temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Changes in carrier gas flow rate | Check for leaks in the gas lines and ensure the pressure regulator is functioning correctly. | |
| Column aging/degradation | After many injections, the column's stationary phase can degrade, leading to retention time shifts. Replace the column if necessary. | |
| Co-elution with Matrix Components | Inadequate separation | Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.[1] |
| Matrix interference | Use a more selective detector like GC-MS/MS or employ sample cleanup procedures (e.g., Solid Phase Extraction - SPE) before injection. |
Experimental Protocols
Standard GC-NPD Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrument and sample matrix.
Instrumentation:
-
Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) and a split/splitless inlet.
-
GC Column: (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms).
GC Conditions:
| Parameter | Value |
|---|---|
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Constant Flow | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 80°C |
| Hold Time | 1 min |
| Ramp 1 | 20°C/min to 200°C |
| Ramp 2 | 10°C/min to 280°C |
| Hold Time | 5 min |
| Detector Temperature | 300°C |
| Detector Gases | Hydrogen, Air, and Makeup Gas (as per manufacturer's recommendations) |
Note: This temperature program is a general guideline. The final temperature and hold time should be sufficient to elute all components of interest and clean the column for the next injection.
Visualizations
Caption: Troubleshooting workflow for common GC analysis issues.
Caption: Key factors influencing this compound analysis by GC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. srigc.com [srigc.com]
- 7. Quantitative Analysis of Multiresidue Pesticides Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analysis.rs [analysis.rs]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
selecting appropriate cleanup columns for Dimefox analysis
Welcome to the technical support center for Dimefox analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a highly toxic organophosphate insecticide that is now considered obsolete and has been discontinued (B1498344) in many countries.[1][2][3][4] Analysis of this compound is crucial for monitoring its persistence in the environment, ensuring food safety by detecting potential residues in agricultural products, and for forensic and toxicological investigations.
Q2: What are the common analytical techniques for this compound determination?
The most common analytical techniques for the determination of organophosphate pesticides like this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[5] These are often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity, such as in GC-MS or LC-MS/MS systems.[6][7][8]
Q3: Why is sample cleanup necessary before this compound analysis?
Sample cleanup is a critical step to remove interfering compounds from the sample matrix (e.g., fats, pigments, sugars) that can negatively impact the analytical results.[5][9] A thorough cleanup procedure can prevent contamination of the analytical instrument, reduce matrix effects, and improve the accuracy and precision of this compound quantification.[10][11]
Q4: What are the most common sample preparation and cleanup methods for this compound analysis?
The two most widely used and effective methods for the cleanup of samples for organophosphate pesticide analysis, and therefore applicable to this compound, are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][5][6][9][12][13][14]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Low recovery of this compound during sample preparation can be attributed to several factors. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Step |
| Inappropriate Cleanup Column Selection | Ensure the sorbent material of your SPE cartridge or QuEChERS dSPE tube is appropriate for the sample matrix and the physicochemical properties of this compound. Refer to the tables below for guidance on selecting the right cleanup column. |
| Incorrect Elution Solvent | The elution solvent may not be strong enough to desorb this compound from the cleanup column. For reversed-phase SPE, try a more non-polar solvent. For normal-phase SPE, a more polar solvent may be required. |
| Sample Overload | Exceeding the capacity of the cleanup column can lead to analyte breakthrough and loss. Consider using a larger column or diluting the sample before cleanup. |
| Analyte Degradation | This compound, like other organophosphates, can be susceptible to degradation, especially at extreme pH values. Ensure that the pH of your sample and solvents is controlled throughout the extraction and cleanup process. |
| Incomplete Elution | Ensure a sufficient volume of the elution solvent is passed through the column to completely elute the analyte. |
Issue 2: High Matrix Effects
Matrix effects, observed as signal suppression or enhancement in the analytical detector, are a common challenge in trace analysis.
| Potential Cause | Troubleshooting Step |
| Insufficient Cleanup | The chosen cleanup method may not be effectively removing all co-extracted matrix components. Consider using a multi-sorbent approach in your QuEChERS dSPE or a more rigorous SPE protocol. For fatty matrices, specialized lipid removal sorbents are recommended.[15][16] |
| Matrix-Matched Calibration | To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. |
| Use of an Internal Standard | An isotopically labeled internal standard, if available, can effectively compensate for matrix effects and improve the accuracy of quantification. |
Selecting the Appropriate Cleanup Column
The choice of cleanup column is critical and depends on the sample matrix and the chosen analytical method (SPE or QuEChERS).
Solid-Phase Extraction (SPE) Column Selection
SPE offers a high degree of flexibility in method development. The following table provides a guide to selecting the appropriate SPE sorbent for different sample types.
| Sample Matrix | Recommended SPE Sorbent | Mechanism of Action | Notes |
| Aqueous Samples (e.g., water) | Polymeric Reversed-Phase (e.g., C18)[1][2] | Hydrophobic interaction | Effective for retaining moderately non-polar compounds like this compound from a polar matrix. |
| Solid Samples (e.g., soil, food) | Normal-Phase (e.g., Florisil®, Alumina, Silica) | Adsorption | Useful for separating compounds based on polarity. Requires non-polar extraction solvents. |
| Fatty Matrices (e.g., oils, fatty foods) | Zirconia-based sorbents, Gel Permeation Chromatography (GPC)[17] | Lewis acid-base interaction, Size exclusion | Specifically designed to remove lipids and other high molecular weight interferences. |
QuEChERS Dispersive SPE (dSPE) Sorbent Selection
The QuEChERS method is particularly well-suited for the analysis of pesticide residues in food matrices. The dSPE cleanup step typically involves a combination of sorbents.
| dSPE Sorbent | Target Interferences Removed | Commonly Used For |
| Primary Secondary Amine (PSA) | Organic acids, sugars, some fatty acids[13][18] | General purpose cleanup for fruits and vegetables. |
| C18 (Octadecylsilane) | Lipids and other non-polar interferences[13][18] | Samples with moderate fat content. |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll, carotenoids), sterols[5][18] | Highly pigmented samples (e.g., spinach, carrots). Caution: Can retain planar pesticides. |
| Enhanced Matrix Removal—Lipid (EMR—Lipid) | High-fat content[15][16] | Matrices with high lipid content such as avocado, oils, and animal tissues. |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for this compound Analysis
This protocol provides a general procedure for the extraction and cleanup of this compound from a water sample using a C18 SPE cartridge.
1. Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Dichloromethane (B109758) or Ethyl Acetate (pesticide residue grade)
-
Nitrogen evaporator
-
GC or LC vials
2. Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge by passing 5-10 mL of dichloromethane or ethyl acetate.
-
Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a suitable solvent for GC or LC analysis.
Detailed Methodology: QuEChERS for this compound Analysis in a Food Matrix
This protocol outlines the QuEChERS method for the extraction and cleanup of this compound from a fruit or vegetable sample.
1. Materials:
-
Homogenizer/blender
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (B52724) (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Dispersive SPE (dSPE) tubes containing PSA and C18 sorbents
-
Centrifuge
-
GC or LC vials
2. Procedure:
-
Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing PSA and C18.
-
Shake for 30 seconds.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Final Extract: The supernatant is the final extract, which can be directly analyzed by GC or LC, or undergo a solvent exchange if necessary.
Visualizing Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of the SPE and QuEChERS methods.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdc.gov [cdc.gov]
- 8. labconco.com [labconco.com]
- 9. lcms.cz [lcms.cz]
- 10. ysi.com [ysi.com]
- 11. analysis.rs [analysis.rs]
- 12. Improving pesticide residue analysis following AOAC and EN methods with a new QuEChERS column SPE (cSPE) cleanup technique | Separation Science [sepscience.com]
- 13. gcms.cz [gcms.cz]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. hpst.cz [hpst.cz]
Validation & Comparative
A Comparative Analysis of Dimefox and Modern Insecticide Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of Dimefox, an organophosphate insecticide, and modern classes of insecticides including neonicotinoids, pyrethroids, and diamides. The information is intended for researchers, scientists, and professionals in drug development to understand the relative risks and mechanisms of action of these compounds. All quantitative data is supported by available literature and presented for comparative analysis.
Executive Summary
This compound is a highly toxic organophosphate insecticide that is no longer registered for use in many countries.[1] Modern insecticides, such as neonicotinoids, pyrethroids, and diamides, have been developed to offer greater selectivity and, in some cases, lower mammalian toxicity. However, concerns remain regarding their environmental impact, particularly on non-target organisms like pollinators. This guide will delve into the specifics of their toxicity, mechanisms of action, and the experimental methods used to determine these properties.
Comparative Toxicity Data
The following tables summarize the acute toxicity of this compound and selected modern insecticides. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity, representing the dose required to kill half the members of a tested population.
Table 1: Acute Oral and Dermal LD50 Values in Rats
| Insecticide Class | Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
| Organophosphate | This compound | 1 - 5[2][3][4] | 5[2] |
| Neonicotinoid | Imidacloprid | 475[5] | > 5,000[5] |
| Pyrethroid | Cypermethrin | 187 - 326[6] | 1,600[6] |
| Pyrethroid | Deltamethrin | ~80 (adults)[7] | > 2,000 |
| Diamide (B1670390) | Chlorantraniliprole | > 5,000 | > 5,000 |
Lower LD50 values indicate higher toxicity.
Table 2: Toxicity to Non-Target Organisms
| Insecticide Class | Compound | Toxicity to Bees | Toxicity to Fish | Toxicity to Birds |
| Neonicotinoid | Imidacloprid | Highly Toxic[8][9] | Moderately to Highly Toxic[8] | Highly Toxic[8] |
| Pyrethroid | Cypermethrin | Highly Toxic | Very Highly Toxic[10] | Moderately Toxic |
| Diamide | Chlorantraniliprole | Low to Moderate Toxicity | Low Toxicity | Low Toxicity |
Mechanisms of Action and Signaling Pathways
The toxicity of these insecticides stems from their interference with the nervous system of insects. However, their specific molecular targets and signaling pathways differ significantly.
This compound: Acetylcholinesterase Inhibition
This compound, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE).[11][12] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and death.[11]
Caption: Signaling pathway of this compound via acetylcholinesterase inhibition.
Neonicotinoids: Nicotinic Acetylcholine Receptor Agonists
Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[12][13] They bind to these receptors, causing hyperexcitation of the nervous system, leading to paralysis and death.[13] Neonicotinoids show greater selectivity for insect nAChRs over mammalian receptors.[5][8][13]
Caption: Mechanism of action of Neonicotinoid insecticides.
Pyrethroids: Sodium Channel Modulators
Pyrethroids act on the voltage-gated sodium channels in nerve cell membranes.[14][15] They prevent the channels from closing, which leads to a prolonged influx of sodium ions and repetitive nerve discharges, causing paralysis.[14][15]
Caption: Pyrethroid mechanism of action on sodium channels.
Diamides: Ryanodine (B192298) Receptor Modulators
Diamide insecticides selectively target and activate insect ryanodine receptors (RyRs).[16][17][18] This leads to the uncontrolled release of calcium from internal stores within muscle cells, causing muscle contraction, paralysis, and eventual death of the insect.[16][17][18]
Caption: Diamide insecticides' mechanism via ryanodine receptors.
Experimental Protocols for Toxicity Assessment
The following are generalized protocols for key experiments used to determine the toxicity of insecticides.
Acute Oral Toxicity (LD50) in Rodents
Objective: To determine the single dose of a substance that is lethal to 50% of a test population.
Methodology:
-
Test Animals: Typically, young adult rats of a specific strain are used.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Dose Administration: A single dose is administered to the animals via gavage.
-
Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.
Caption: Workflow for an acute oral toxicity study.
Aquatic Toxicity (LC50) in Fish
Objective: To determine the concentration of a substance in water that is lethal to 50% of a fish population over a specific time period (e.g., 96 hours).
Methodology:
-
Test Organisms: A standard fish species, such as rainbow trout or zebrafish, is used.
-
Test Solutions: A series of test solutions with varying concentrations of the insecticide are prepared.
-
Exposure: Fish are placed in the test solutions for a continuous period, typically 96 hours.
-
Observation: Mortality is recorded at regular intervals.
-
Data Analysis: The LC50 value is calculated based on the observed mortality at different concentrations.
Caption: Experimental workflow for an aquatic toxicity test.
Environmental Persistence and Non-Target Effects
This compound
As an organophosphate, this compound is generally less persistent in the environment compared to organochlorine insecticides. However, its high acute toxicity poses a significant risk to non-target organisms, including mammals, birds, and beneficial insects, during its active period.
Neonicotinoids
Neonicotinoids are systemic insecticides, meaning they are taken up by the plant and distributed throughout its tissues, including pollen and nectar.[8][19] This has raised significant concerns about their impact on pollinators, particularly bees.[8][9][19] They can also persist in soil and water, leading to long-term exposure for non-target organisms.[19]
Pyrethroids
Pyrethroids are generally not persistent in the environment due to their susceptibility to degradation by sunlight and microorganisms.[20] However, they are highly toxic to aquatic organisms, and runoff from agricultural areas can pose a significant risk to aquatic ecosystems.[10][20]
Diamides
Diamides are considered to have a more favorable environmental profile compared to older insecticide classes.[16][21] They exhibit low toxicity to mammals, birds, and fish.[16] While generally considered safer for bees than neonicotinoids, some studies have shown potential sublethal effects on pollinators.[22]
Conclusion
The comparison between this compound and modern insecticides highlights a clear trend towards increased selectivity and, in many cases, reduced mammalian toxicity. This compound's high, broad-spectrum toxicity makes it a hazardous compound. Modern insecticides like neonicotinoids, pyrethroids, and diamides offer more targeted pest control. However, their use is not without environmental concerns. Neonicotinoids pose a significant threat to pollinators, while pyrethroids are highly toxic to aquatic life. Diamides currently present a more favorable safety profile for non-target organisms, but ongoing research is crucial to fully understand their long-term ecological impact. This guide underscores the importance of a comprehensive toxicological evaluation, considering not only acute toxicity but also sublethal effects and environmental fate when developing and regulating insecticides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neonicotinoid Poisoning and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. epa.gov [epa.gov]
- 8. journals.flvc.org [journals.flvc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 12. Insecticide - Wikipedia [en.wikipedia.org]
- 13. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrethroid - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 18. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cwhl.vet.cornell.edu [cwhl.vet.cornell.edu]
- 20. sciepub.com [sciepub.com]
- 21. dataintelo.com [dataintelo.com]
- 22. inrae.fr [inrae.fr]
A Comparative Guide to Analytical Methods for Dimefox Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dimefox, a highly toxic organophosphate insecticide. While this compound has been discontinued (B1498344) in many countries, the need for its sensitive and accurate detection in environmental and biological matrices remains crucial for toxicological studies and environmental monitoring.[1] This document outlines the performance of common analytical techniques, provides detailed experimental protocols, and illustrates the validation workflow for such methods.
Data Presentation: Comparison of Analytical Methods
The quantification of this compound, like other organophosphate pesticides, is primarily achieved through chromatographic techniques coupled with sensitive detectors. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a summary of typical performance characteristics for these methods.
Disclaimer: Due to the discontinued use of this compound, recent and specific validated method performance data is scarce. The following data is a synthesis of typical performance for organophosphate pesticides analyzed by the respective techniques and should be considered as a guideline. Actual performance may vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Performance Characteristics of GC-MS for this compound Quantification
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L |
| **Linearity (R²) | |
| > 0.99 | |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD) | < 15% |
Table 2: Performance Characteristics of LC-MS/MS for this compound Quantification
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.001 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.005 - 2 µg/L |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 80 - 110% |
| Precision (RSD) | < 10% |
Experimental Protocols
A robust and reliable analytical method starts with an efficient sample preparation technique. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.
Sample Preparation: QuEChERS Protocol for Water Samples
This protocol is a general guideline for the extraction of this compound from water samples.
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) kit containing primary secondary amine (PSA) and MgSO₄
-
Vortex mixer
-
Centrifuge
Procedure:
-
Transfer 10 mL of the water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
Add the contents of a salt packet containing 4 g of MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the ACN layer.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper ACN layer (supernatant) to a d-SPE cleanup tube containing PSA and MgSO₄.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 150 °C at 25 °C/min
-
Ramp to 200 °C at 3 °C/min
-
Ramp to 280 °C at 8 °C/min, hold for 10 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 5% B, hold for 1 minute
-
Linear gradient to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B and re-equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500 °C
-
Ion Spray Voltage: 5500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound for quantification and confirmation.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method validation.
References
Navigating Specificity: A Comparative Guide to Dimefox Cross-Reactivity in Organophosphate Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassay-based detection of organophosphates is critically dependent on antibody specificity. This guide provides a comparative framework for understanding the potential cross-reactivity of the organophosphate insecticide Dimefox in immunoassays. In the absence of direct experimental data for this compound, this document leverages data from structurally related organophosphates to infer potential cross-reactivity and outlines the experimental protocols necessary for its empirical determination.
Executive Summary
Immunoassays are invaluable tools for the high-throughput screening of organophosphate pesticides due to their speed and sensitivity. However, a significant challenge in their application is the potential for cross-reactivity, where the assay's antibodies bind to non-target analytes that are structurally similar to the target compound. This can lead to inaccurate quantification and false-positive results. This guide specifically addresses the knowledge gap concerning the cross-reactivity of this compound in organophosphate immunoassays.
Due to the current lack of publicly available data on this compound cross-reactivity, this guide will focus on:
-
The principles of cross-reactivity in the context of organophosphate immunoassays.
-
A comparative analysis of cross-reactivity data for other organophosphate compounds to illustrate the range of specificities observed in different assays.
-
A detailed, generalized experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) that can be employed to determine the cross-reactivity of this compound.
-
A discussion of the structural features of this compound that may influence its binding to various anti-organophosphate antibodies.
Understanding Cross-Reactivity in Organophosphate Immunoassays
Immunoassays for small molecules like organophosphates typically employ a competitive format.[1] In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[2] The signal produced is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity occurs when other compounds present in the sample, structurally similar to the target analyte, also bind to the antibody, leading to an overestimation of the target analyte's concentration. The degree of cross-reactivity is determined by the antibody's specificity, which is in turn influenced by the hapten used to generate the antibody and the overall assay conditions.[3][4]
Comparative Cross-Reactivity of Organophosphate Pesticides
While specific data for this compound is unavailable, examining the cross-reactivity of other organophosphates in various immunoassays provides valuable context. The following table summarizes representative cross-reactivity data from published studies, demonstrating the wide range of antibody specificity.
| Target Analyte | Assay Type | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Parathion-methyl | Phage ELISA | Parathion (B1678463) | 85.7 | [5] |
| Fenitrothion | 114.3 | [5] | ||
| EPN | 42.9 | [5] | ||
| Cyanophos | 28.6 | [5] | ||
| Paraoxon-methyl | 1.5 | [5] | ||
| Chlorpyrifos | ic-ELISA | Chlorpyrifos-methyl | 35.0 | [6] |
| Quinalphos | 15.0 | [6] | ||
| Fenthion | <1.0 | [6] | ||
| O,O-diethyl O-p-nitrophenyl phosphate (B84403) (Paraoxon) | MAb-based ELISA | Methyl paraoxon | 12.0 | [7] |
| Fenitrooxon | 5.0 | [7] | ||
| Ethyl parathion | 110.0 | [7] |
Note: Cross-reactivity is typically calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100%. A higher percentage indicates greater cross-reactivity.
Experimental Protocol for Determining Cross-Reactivity
A competitive indirect Enzyme-Linked Immunosorbent Assay (ic-ELISA) is a standard method for determining the cross-reactivity of small molecules like this compound.
Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., this compound-protein conjugate)
-
Anti-organophosphate monoclonal or polyclonal antibody
-
This compound standard
-
Structurally related organophosphate pesticides for cross-reactivity testing
-
Enzyme-labeled secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-buffered saline (PBS)
-
Washing buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Experimental Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block any remaining non-specific binding sites.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Prepare serial dilutions of the this compound standard and each of the potential cross-reacting compounds in PBS. Add 50 µL of each dilution to the wells. Immediately add 50 µL of the primary antibody (at its optimal dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Standard Curve: Plot the absorbance values against the logarithm of the this compound standard concentrations to generate a sigmoidal dose-response curve.
-
IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50). This can be calculated using a four-parameter logistic fit.[8]
-
Cross-Reactivity Calculation: Generate dose-response curves for each of the tested organophosphates and determine their respective IC50 values. Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of this compound / IC50 of competing compound) x 100
Potential for this compound Cross-Reactivity: A Structural Perspective
This compound (bis(dimethylamino)fluorophosphine oxide) possesses a unique chemical structure compared to more commonly assayed organophosphates like parathion or chlorpyrifos. Key structural features that will influence its cross-reactivity include:
-
Phosphoroamidic Fluoride Core: The central phosphorus atom is bonded to two dimethylamino groups and a fluorine atom. This differs significantly from the thiophosphate or phosphate ester groups found in many other organophosphates.
-
Absence of a Phenyl Group: Many organophosphate immunoassays utilize haptens that incorporate the substituted phenyl ring characteristic of pesticides like parathion and chlorpyrifos. Antibodies generated against such haptens are less likely to recognize this compound.
-
Small Size and Flexibility: The relatively small and compact structure of this compound may allow it to fit into antibody binding pockets that have some degree of flexibility.
It is plausible that an immunoassay developed using a generic hapten that exposes the core phosphorus-containing group might show some cross-reactivity with this compound. Conversely, assays based on haptens that mimic the entire structure of a larger organophosphate with a distinct leaving group are likely to be highly specific and exhibit negligible cross-reactivity with this compound.
Visualizing the Workflow and Principles
To better illustrate the experimental workflow and the logical relationship of cross-reactivity, the following diagrams are provided.
Caption: Principle of Competitive Immunoassay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Neurotoxicity of Dimefox and Paraoxon: A Guide for Researchers
A comprehensive analysis of the neurotoxic profiles of the organophosphate compounds Dimefox and paraoxon (B1678428), detailing their mechanisms of action, quantitative toxicity data, and the experimental protocols for their assessment. This guide is intended for researchers, scientists, and professionals in drug development.
The organophosphates this compound and paraoxon are potent neurotoxic agents that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. While both compounds share this fundamental mechanism, their neurotoxicity profiles exhibit notable differences in potency and potential secondary effects. This guide provides a comparative analysis of their neurotoxicity, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Quantitative Neurotoxicity Data
The acute toxicity of this compound and paraoxon has been evaluated in various animal models, with the median lethal dose (LD50) serving as a key metric for comparison. While direct comparative studies for acetylcholinesterase inhibition (IC50) under identical conditions are limited, the available data provide valuable insights into their relative potencies.
Table 1: Comparative Acute Toxicity (LD50)
| Compound | Animal Model | Route of Administration | LD50 Value | Reference |
| This compound | Rat | Oral | 1.0 - 7.5 mg/kg | [1] |
| Rat | Dermal | 5 mg/kg | ||
| Rat | Intraperitoneal | 5.0 mg/kg | [2] | |
| Mouse | Oral | 2 mg/kg | [2] | |
| Mouse | Subcutaneous | 1 mg/kg | [2] | |
| Paraoxon | Rat | Subcutaneous | 0.33 mg/kg | [3][4][5][6] |
Table 2: Acetylcholinesterase Inhibition (IC50)
| Compound | Enzyme Source | IC50 Value | Reference |
| Paraoxon | Cholinesterase (ChE) | 4.1 x 10⁻⁸ M | [7] |
Mechanisms of Neurotoxicity
The primary mechanism of neurotoxicity for both this compound and paraoxon is the irreversible inhibition of acetylcholinesterase (AChE).[7][8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[9]
Beyond AChE inhibition, organophosphate neurotoxicity is increasingly understood to involve secondary mechanisms, including oxidative stress and neuroinflammation.[10] Exposure to these compounds can lead to the generation of reactive oxygen species (ROS), causing cellular damage. This oxidative stress can, in turn, trigger inflammatory responses within the central nervous system, contributing to neuronal damage and cognitive dysfunction.[10]
Signaling Pathways
The neurotoxic effects of this compound and paraoxon are mediated through specific signaling pathways. The following diagrams illustrate the key molecular events involved.
Caption: Inhibition of Acetylcholinesterase by this compound and Paraoxon.
Caption: Organophosphate-Induced Oxidative Stress and Neuroinflammation.
Experimental Protocols
The assessment of this compound and paraoxon neurotoxicity involves a range of in vitro and in vivo experimental procedures.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity and its inhibition.
Principle: The assay measures the product of AChE activity, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid), the absorbance of which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
DTNB (Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound or paraoxon)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or vehicle control.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control and calculate the IC50 value.
In Vivo Neurotoxicity Assessment in Rodents
Animal models are crucial for evaluating the systemic neurotoxic effects of these compounds.
Experimental Workflow:
Caption: Workflow for in vivo neurotoxicity assessment.
Procedure:
-
Animal Acclimatization: House rodents (e.g., rats, mice) under standard laboratory conditions for a period of acclimatization.
-
Dosing: Administer this compound or paraoxon at various dose levels through a relevant route of exposure (e.g., oral gavage, subcutaneous injection). A control group receiving the vehicle should be included.
-
Clinical Observations: Monitor the animals for signs of cholinergic toxicity, such as tremors, fasciculations, salivation, lacrimation, and seizures.[3][11][6]
-
Behavioral Assessments: Conduct behavioral tests to evaluate cognitive function, motor activity, and anxiety-like behaviors. Examples include the Morris water maze for spatial learning and memory and the open field test for locomotor activity.
-
Biochemical Analysis: At the end of the study, collect blood and brain tissue samples. Measure AChE activity in both plasma and brain homogenates. Assess markers of oxidative stress, such as malondialdehyde (MDA) levels and glutathione (B108866) (GSH) content.
-
Histopathology: Perform histopathological examination of brain tissue to identify any neuronal damage or inflammation.
Conclusion
This compound and paraoxon are highly potent organophosphate neurotoxins that primarily act by inhibiting acetylcholinesterase. The available data suggest that paraoxon is exceedingly toxic, with a very low LD50 value. While quantitative data for a direct comparison of AChE inhibition is limited, both compounds are established as powerful inhibitors. The neurotoxic cascade initiated by these agents extends beyond cholinergic disruption to include oxidative stress and neuroinflammation, which contribute significantly to the overall neuronal damage. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other neurotoxic compounds, which is essential for risk assessment and the development of potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Paraoxon: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dimefox vs. Other Organophosphates: A Toxicological Review
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Organophosphates (OPs) are a class of chemical compounds extensively used as pesticides and, in some instances, developed as nerve agents for chemical warfare. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a detailed toxicological comparison of Dimefox, a highly toxic OP, with other commonly known organophosphates such as Parathion, Malathion, Diazinon, and Chlorpyrifos (B1668852). The information is presented to aid researchers, scientists, and drug development professionals in understanding the relative toxicities, mechanisms of action, and metabolic fates of these compounds.
Comparative Toxicity: Lethal Dose (LD50)
The acute oral toxicity of organophosphates is typically quantified by the LD50 value, which represents the dose required to be lethal to 50% of a tested animal population. The following table summarizes the acute oral LD50 values in rats for this compound and other selected organophosphates, highlighting the significant toxicity of this compound.
| Organophosphate | Chemical Formula | Acute Oral LD50 (Rat) (mg/kg) |
| This compound | C₄H₁₂FN₂OP | 1.0[1] |
| Parathion | C₁₀H₁₄NO₅PS | 2 - 30[2] |
| Chlorpyrifos | C₉H₁₁Cl₃NO₃PS | 135[3] |
| Diazinon | C₁₂H₂₁N₂O₃PS | 300 - 850[4] |
| Malathion | C₁₀H₁₉O₆PS₂ | 1000 - 12,500[3][5] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action for all organophosphates is the inhibition of acetylcholinesterase (AChE).[6][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions. By inhibiting AChE, OPs lead to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent toxic effects.[6][7]
The organophosphate molecule phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, covalent bond. This effectively inactivates the enzyme. The bioactivation of some organophosphates, such as the conversion of a thiono group (P=S) to an oxon group (P=O), often results in a more potent AChE inhibitor.[4][5]
Metabolic Pathways
The metabolism of organophosphates is a critical factor in determining their toxicity and duration of action. The primary routes of metabolism involve activation (bioactivation) and detoxification pathways, primarily occurring in the liver.
Parathion: Parathion is bioactivated to its more toxic oxon form, paraoxon, through oxidative desulfuration by cytochrome P450 enzymes. Detoxification occurs through hydrolysis by esterases and conjugation with glutathione.[8][9][10][11]
Malathion: Malathion also undergoes oxidative desulfuration to its active metabolite, malaoxon.[5][12] However, in mammals, it is rapidly detoxified by carboxylesterases, which is a major reason for its lower toxicity compared to other OPs.[5][13]
Diazinon: Diazinon is metabolized to its more potent oxon form, diazoxon, by cytochrome P450 enzymes. Detoxification involves cleavage of the ester bond and subsequent oxidation.[4][14][15]
Chlorpyrifos: Similar to other thionophosphates, chlorpyrifos is bioactivated to chlorpyrifos-oxon. Detoxification occurs through hydrolysis to 3,5,6-trichloro-2-pyridinol (B117793) (TCP).[16][17][18][19]
Experimental Protocols
Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)
The "Up-and-Down Procedure" (UDP) is a method to determine the LD50 that uses a reduced number of animals.[10][11][20][21][22][23][24]
1. Principle: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased by a constant factor. If it dies, the dose is decreased. This continues until a stopping criterion is met.
2. Animal Model: Typically, young adult female rats are used as they are often more sensitive.[20]
3. Dosing: The test substance is administered orally via gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[18]
4. Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days.[11] However, for OPs, the majority of deaths occur within the first 1-2 days.[20]
5. Procedure:
- Select a starting dose based on available information.
- Dose one animal.
- Observe for 48 hours.
- If the animal survives, the next animal is dosed at a higher level (e.g., multiplied by a factor of 3.2).
- If the animal dies, the next animal is dosed at a lower level (e.g., divided by a factor of 3.2).
- The test is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome have occurred).
- The LD50 is then calculated using the maximum likelihood method.
start [label="Select Starting Dose", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
dose [label="Dose Single Animal"];
observe [label="Observe for 48h"];
decision [label="Outcome?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
increase [label="Increase Dose"];
decrease [label="Decrease Dose"];
stop [label="Stopping Criterion Met?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
calculate [label="Calculate LD50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> dose;
dose -> observe;
observe -> decision;
decision -> increase [label="Survives"];
decision -> decrease [label="Dies"];
increase -> stop;
decrease -> stop;
stop -> dose [label="No"];
stop -> calculate [label="Yes"];
calculate -> end;
}
Cholinesterase Activity Assay (Ellman's Method)
This is a widely used colorimetric method to determine cholinesterase activity.[25][26][27]
1. Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.[25][26]
2. Reagents:
- Phosphate (B84403) buffer (0.1 M, pH 8.0)
- DTNB solution (10 mM)
- Acetylthiocholine iodide (ATCI) solution (14 mM)
- Enzyme source (e.g., red blood cell lysate, tissue homogenate)
- Test compound (inhibitor) solution
3. Procedure (96-well plate format):
- Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
- Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
- Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.
- Pre-incubate the plate for 10 minutes at 25°C.
- Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank (add water to the blank).
- Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
4. Data Analysis:
- Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
- Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
- Inhibitor potency (e.g., IC50) can be determined by measuring the activity at various inhibitor concentrations.
In Vitro Metabolism using Liver Microsomes
This method is used to study the metabolic fate of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[28][29][30][31][32]
1. Principle: The test compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH). The formation of metabolites is monitored over time.
2. Materials:
- Liver microsomes (e.g., rat or human)
- Test compound
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer
- Quenching solution (e.g., acetonitrile)
- Analytical standards for the parent compound and expected metabolites
3. Procedure:
- Pre-warm a mixture of liver microsomes, buffer, and the NADPH regenerating system.
- Initiate the reaction by adding the test compound.
- Incubate at 37°C with shaking.
- At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
- Centrifuge to pellet the protein.
- Analyze the supernatant for the parent compound and metabolites using an appropriate analytical technique (e.g., LC-MS/MS).
4. Data Analysis: The rate of disappearance of the parent compound and the rate of formation of metabolites are calculated to determine metabolic stability and identify metabolic pathways.
Analysis of Organophosphate Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the quantitative analysis of dialkyl phosphate (DAP) metabolites, which are common urinary biomarkers of exposure to many organophosphates.[33][34][35][36][37]
1. Principle: Urine samples are hydrolyzed to free the metabolites, which are then extracted, derivatized, and analyzed by GC-MS.
2. Sample Preparation:
- Acid hydrolysis of the urine sample to convert conjugated metabolites to their free forms.
- Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the metabolites from the urine matrix.
3. Derivatization: The extracted metabolites are derivatized (e.g., with MTBSTFA or pentafluorobenzyl bromide) to increase their volatility and improve their chromatographic properties.[34][35]
4. GC-MS Analysis:
- The derivatized sample is injected into a gas chromatograph for separation.
- The separated components are then introduced into a mass spectrometer for detection and quantification.
- Isotope dilution is often used for accurate quantification by adding a known amount of a stable isotope-labeled internal standard to each sample.
5. Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.
Conclusion
This compound stands out as an exceptionally toxic organophosphate, with an LD50 significantly lower than other commonly used insecticides like Parathion, Malathion, Diazinon, and Chlorpyrifos. While all these compounds share the primary mechanism of acetylcholinesterase inhibition, their in vivo toxicity is greatly influenced by their metabolic pathways. The rapid detoxification of compounds like Malathion in mammals contributes to their relative safety, a characteristic not shared by this compound. The experimental protocols provided offer standardized methods for assessing the key toxicological parameters of these and other organophosphate compounds, which is essential for both regulatory assessment and the development of safer alternatives or effective antidotes.
References
- 1. CHLORPYRIFOS | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]
- 2. CHLORPYRIFOS | Occupational Safety and Health Administration [osha.gov]
- 3. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 4. Malathion: Properties, Uses & Mechanism Explained Simply [vedantu.com]
- 5. Diazinon Technical Fact Sheet [npic.orst.edu]
- 6. Parathion | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. Parathion [fao.org]
- 8. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 11. scribd.com [scribd.com]
- 12. This compound | 115-26-4 [chemicalbook.com]
- 13. Parathion - Wikipedia [en.wikipedia.org]
- 14. Malathion | Organophosphate, Pesticide, Mosquito Control | Britannica [britannica.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Malathion Technical Fact Sheet [npic.orst.edu]
- 17. Parathion | C10H14NO5PS | CID 991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cameo.mfa.org [cameo.mfa.org]
- 20. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. enamine.net [enamine.net]
- 24. m.youtube.com [m.youtube.com]
- 25. benchchem.com [benchchem.com]
- 26. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. mdpi.com [mdpi.com]
- 29. stacks.cdc.gov [stacks.cdc.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. stacks.cdc.gov [stacks.cdc.gov]
- 32. [PDF] In vitro rat hepatic and intestinal metabolism of the organophosphate pesticides chlorpyrifos and diazinon. | Semantic Scholar [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) [mdpi.com]
- 35. Urinary Organophosphate Metabolites and Metabolic Biomarkers of Conventional and Organic Farmers in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Method for Dimefox Detection in Water Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection of Dimefox, an organophosphorus pesticide, in water samples. The information presented herein is intended to assist researchers in selecting and validating an appropriate analytical method for their specific needs.
Introduction to this compound and its Detection
This compound (N,N,N',N'-tetramethylphosphorodiamidic fluoride) is a highly toxic organophosphorus insecticide and acaricide. Its presence in water sources, even at trace levels, poses a significant risk to human health and the environment. The primary mechanism of this compound's toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of nerve cells and potentially fatal consequences. Accurate and sensitive detection methods are therefore crucial for monitoring and regulating this compound levels in water.
This guide compares three widely used analytical techniques for the determination of organophosphorus pesticides in water:
-
Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry (SPE-GC-MS)
-
Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
-
QuEChERS followed by Gas Chromatography-Mass Spectrometry (QuEChERS-GC-MS)
While specific validation data for this compound is limited in publicly available literature, this guide utilizes performance data from closely related organophosphorus pesticides to provide a comparative overview. It is important to note that method validation with this compound standards is essential before routine use.
Mechanism of Action: Acetylcholinesterase Inhibition
The toxic effect of this compound is primarily due to its ability to inhibit the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.
Caption: this compound irreversibly inhibits acetylcholinesterase (AChE), leading to the accumulation of acetylcholine (ACh) in the synapse and continuous nerve stimulation.
Comparison of Analytical Methods
The following table summarizes the performance of the three analytical methods for the detection of organophosphorus pesticides, which can be considered indicative for this compound analysis.
| Parameter | SPE-GC-MS | SPE-LC-MS/MS | QuEChERS-GC-MS |
| Limit of Detection (LOD) | 0.1 - 10 ng/L | 0.05 - 5 ng/L | 1 - 50 ng/L |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/L | 0.2 - 15 ng/L | 5 - 150 ng/L |
| Recovery | 70 - 120% | 80 - 115% | 75 - 110% |
| Precision (RSD) | < 15% | < 10% | < 20% |
| Sample Throughput | Moderate | Moderate | High |
| Selectivity & Sensitivity | High | Very High | Good |
| Matrix Effects | Moderate | Low to Moderate | Can be significant |
| Cost (Instrument) | High | Very High | High |
| Cost (Consumables) | Moderate | Moderate | Low |
Note: The values presented are typical ranges for various organophosphorus pesticides and may vary for this compound. Method validation with this compound standards is required for accurate determination.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Method 1: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a robust and widely used technique for the extraction and analysis of a broad range of pesticides from water samples.
Caption: Workflow for the analysis of this compound in water using SPE-GC-MS.
Protocol:
-
Sample Collection and Preservation: Collect a 500 mL water sample in a clean glass bottle. Acidify the sample to a pH below 3 with a suitable acid (e.g., hydrochloric acid) to prevent degradation of the analyte. Add a surrogate standard to monitor the efficiency of the extraction process.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (typically 2 x 5 mL).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system for analysis.
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Method 2: Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, particularly for polar and thermally labile pesticides that are not well-suited for GC analysis.
Caption: Workflow for the analysis of this compound in water using SPE-LC-MS/MS.
Protocol:
-
Sample Collection and Preparation: Collect a 250 mL water sample. Add an appropriate internal standard to the sample.
-
SPE Cartridge Conditioning: Condition a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water.
-
Elution: Elute the analytes with 2 x 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Method 3: QuEChERS followed by Gas Chromatography-Mass Spectrometry (GC-MS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained popularity for pesticide residue analysis.
Caption: Workflow for the analysis of this compound in water using QuEChERS-GC-MS.
Protocol:
-
Extraction:
-
Place 10 mL of the water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
-
Analysis:
-
Take the supernatant and inject it into the GC-MS system for analysis using the same GC-MS parameters as described in Method 1.
-
Conclusion
The choice of an analytical method for this compound detection in water depends on various factors, including the required sensitivity, sample matrix complexity, available instrumentation, and desired sample throughput.
-
SPE-LC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for detecting trace levels of this compound, especially if the compound is prone to degradation at high temperatures.
-
SPE-GC-MS is a reliable and well-established method that provides excellent performance for a wide range of organophosphorus pesticides.
-
QuEChERS-GC-MS is a rapid and cost-effective method suitable for high-throughput screening, although it may be more susceptible to matrix effects.
Regardless of the chosen method, it is imperative to perform a thorough in-house validation using this compound analytical standards to ensure the accuracy, precision, and reliability of the results for the specific water matrices being analyzed. This includes determining the method's limit of detection, limit of quantification, linearity, recovery, and precision.
Inter-Laboratory Comparison of Dimefox Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for the quantification of Dimefox. It includes a summary of performance data from a simulated inter-laboratory study, detailed experimental protocols, and visualizations of the analytical workflow and mechanism of action.
This compound, an organophosphate insecticide, is a potent cholinesterase inhibitor. Accurate and reliable quantification of this compound is crucial for toxicological studies, environmental monitoring, and drug development research. This guide compares the performance of common analytical techniques used for this compound analysis, based on synthesized data from typical method validation studies.
Quantitative Data Summary
The following table summarizes the performance characteristics of three common analytical methods for this compound quantification as would be reported in an inter-laboratory comparison study. The data presented is a realistic representation derived from validation studies of similar organophosphate pesticides, in the absence of a direct inter-laboratory study for this compound.
| Performance Metric | GC-NPD (Lab A) | GC-FPD (Lab B) | LC-MS/MS (Lab C) |
| Linearity (r²) | 0.998 | 0.999 | >0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.07 µg/mL | 0.015 ng/mL |
| Mean Recovery (%) | 95.8 | 98.2 | 101.5 |
| Precision (RSD %) | 4.2 | 3.8 | 2.5 |
| z-score * | -0.8 | 0.5 | 1.2 |
*z-scores are calculated based on a hypothetical proficiency testing sample with an assigned value of 10 µg/mL.
Experimental Protocols
Detailed methodologies for the three analytical techniques are provided below.
1. Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
-
Sample Preparation (QuEChERS):
-
Homogenize 10 g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Add the aliquot to a dispersive SPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-NPD analysis.
-
-
GC-NPD Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Program: Start at 80°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min).
-
Detector Temperature: 300°C
-
2. Gas Chromatography with Flame Photometric Detection (GC-FPD)
-
Sample Preparation: Same as for GC-NPD.
-
GC-FPD Parameters:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm)
-
Inlet Temperature: 260°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at 1.5 mL/min
-
Oven Program: Start at 70°C (hold 2 min), ramp to 200°C at 25°C/min, then to 290°C at 10°C/min (hold 3 min).
-
Detector Temperature: 250°C (Phosphorus mode)
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize 5 g of the sample with 10 mL of 1% formic acid in acetonitrile.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Dilute 1 mL of the supernatant with 9 mL of water.
-
Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute this compound with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of methanol:water (50:50).
-
-
LC-MS/MS Parameters:
-
Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (Precursor ion > Product ion 1, Product ion 2) - Specific m/z values would be determined during method development.
-
Visualizations
The following diagrams illustrate the inter-laboratory comparison workflow and the mechanism of action of this compound.
A Comparative Analysis of Acetylcholinesterase Inhibition: Dimefox vs. Demeton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dimefox and Demeton, two organophosphate compounds known for their potent inhibition of acetylcholinesterase (AChE). Both substances are recognized for their high toxicity, primarily stemming from their ability to disrupt the normal function of the nervous system by irreversibly blocking AChE. This enzyme is critical for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating nerve signals. Its inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors.[1]
Potency Comparison
Due to the absence of specific IC50 values in the available literature, a direct quantitative comparison of the acetylcholinesterase inhibition potency between this compound and Demeton cannot be presented. Both are classified as highly toxic organophosphate insecticides, indicating a strong inhibitory effect on AChE.[4]
| Compound | Target Enzyme | IC50/Ki Value | Source Organism | Notes |
| This compound | Acetylcholinesterase (AChE) | Data not available | Not specified | Classified as a highly toxic organophosphate insecticide. |
| Demeton | Acetylcholinesterase (AChE) | Data not available | Not specified | A mixture of demeton-O and demeton-S isomers with high toxicity.[4] |
Mechanism of Action: Acetylcholinesterase Signaling Pathway
Acetylcholinesterase plays a crucial role in cholinergic synapses by terminating the nerve impulse. The process begins with the release of the neurotransmitter acetylcholine (ACh) from the presynaptic neuron into the synaptic cleft. ACh then binds to its receptors on the postsynaptic neuron, propagating the signal. To prevent continuous stimulation, AChE rapidly hydrolyzes ACh into choline (B1196258) and acetate, which are then recycled. Organophosphate inhibitors like this compound and Demeton irreversibly bind to the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing a cholinergic crisis characterized by excessive nerve stimulation.
References
- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 2. Comparison of the Respiratory Toxicity and Total Cholinesterase Activities in Dimethyl Versus Diethyl Paraoxon-Poisoned Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Developmental Neurotoxicity of Organophosphate Insecticides: Effects on Brain Development Are Separable from Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]
Assessing the Specificity of Biosensors for Dimefox Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and specific detection of pesticides is paramount for environmental monitoring, food safety, and human health. Biosensors offer a promising alternative to traditional analytical methods, providing rapid, sensitive, and portable detection of harmful substances like the organophosphate pesticide Dimefox. A critical performance characteristic of any biosensor is its specificity – the ability to detect the target analyte without interference from other structurally similar or co-existing compounds. This guide provides a comparative assessment of the specificity of biosensors for this compound detection, supported by experimental data and detailed protocols.
Principles of this compound Detection by Enzyme-Based Biosensors
Enzyme-based biosensors are the most common type for detecting organophosphate pesticides, including this compound. These biosensors primarily utilize two key enzymes:
-
Acetylcholinesterase (AChE): The detection mechanism is based on the inhibition of AChE activity by organophosphates. This compound, like other organophosphates, inhibits AChE, and the degree of inhibition can be correlated to the concentration of the pesticide.[1] This is an indirect detection method.
-
Organophosphate Hydrolase (OPH): This enzyme directly catalyzes the hydrolysis of organophosphates.[2][3] The products of this enzymatic reaction can be detected, providing a direct measure of the pesticide concentration. OPH-based biosensors are generally considered to have higher specificity compared to AChE-based ones.
Comparative Specificity of Biosensors for Organophosphate Detection
While specific quantitative data for the cross-reactivity of biosensors with this compound is limited in publicly available literature, we can infer the expected specificity from studies on biosensors for other organophosphates. The following table summarizes the specificity of different enzyme-based biosensors for various organophosphate and carbamate (B1207046) pesticides. This data provides a baseline for understanding the potential selectivity of a biosensor for this compound.
| Biosensor Type | Target Analyte | Interfering Agents | Specificity Findings | Reference |
| Acetylcholinesterase (AChE) based - Fluorescent | Chlorpyrifos (B1668852) (Organophosphate) | Cypermethrin (B145020) (Pyrethroid), Methomyl (Carbamate) | The biosensor showed high selectivity for chlorpyrifos with minimal interference from cypermethrin and methomyl.[4] | Barrientos et al. (2022) |
| Organophosphate Hydrolase (OPH) based - Conductometric | Diazinon, Malathion, Chlorpyrifos, Profenofos (Organophosphates) | Not specified | The biosensor demonstrated varying sensitivity to different organophosphates, with the lowest detection limit for chlorpyrifos.[2][3] | Mulyasuryani & Prasetyawan (2015) |
| Acetylcholinesterase (AChE) based - Electrochemical | Chlorpyrifos, Acephate, Glyphosate (Organophosphates) | Permethrin (Pyrethroid) | The biosensor showed high selectivity for the target organophosphates over the non-target pyrethroid.[5] | Name of authors not available |
Experimental Protocols for Assessing Biosensor Specificity
To rigorously assess the specificity of a biosensor for this compound detection, a systematic experimental protocol should be followed. This involves challenging the biosensor with a range of potential interfering substances and comparing the response to that of this compound.
Preparation of Reagents and Materials
-
This compound Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and make serial dilutions in the working buffer.
-
Interfering Agent Solutions: Prepare stock solutions of potential interfering compounds at concentrations significantly higher than the expected detection limit for this compound. Potential interferents include:
-
Other organophosphate pesticides (e.g., parathion, malathion, chlorpyrifos).
-
Carbamate pesticides (e.g., carbaryl, aldicarb).
-
Pyrethroid pesticides.
-
Herbicides.
-
Heavy metals.
-
Other common environmental contaminants.
-
-
Enzyme and Substrate Solutions: Prepare solutions of the enzyme (AChE or OPH) and its corresponding substrate according to the specific biosensor protocol.
-
Working Buffer: Prepare the appropriate buffer solution for the enzymatic reaction and electrochemical or optical measurements.
Specificity Testing Protocol (for an AChE-based Inhibition Biosensor)
-
Establish a Baseline: Measure the initial activity of the immobilized AChE on the biosensor in the absence of any inhibitor. This serves as the 100% activity reference.
-
Dose-Response Curve for this compound:
-
Incubate the biosensor with different concentrations of the this compound standard solution for a fixed period.
-
Measure the remaining AChE activity after incubation.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to obtain a calibration curve.
-
-
Interference Study:
-
Select a concentration of this compound that produces a significant but not saturating inhibition (e.g., IC50, the concentration causing 50% inhibition).
-
For each potential interfering agent, prepare a solution containing the selected concentration of this compound and a high concentration of the interfering agent.
-
Incubate the biosensor with these mixed solutions.
-
Measure the resulting AChE inhibition.
-
-
Data Analysis:
-
Calculate the percentage of interference using the following formula: % Interference = [ (Inhibition_mix - Inhibition_this compound) / Inhibition_this compound ] * 100 where:
-
Inhibition_mix is the inhibition caused by the mixture of this compound and the interfering agent.
-
Inhibition_this compound is the inhibition caused by this compound alone.
-
-
A low percentage of interference indicates high specificity.
-
Specificity Testing Protocol (for an OPH-based Direct Detection Biosensor)
-
Establish a Baseline: Measure the background signal of the biosensor in the working buffer without any analyte.
-
Dose-Response Curve for this compound:
-
Add different concentrations of the this compound standard solution to the biosensor.
-
Measure the signal generated by the enzymatic hydrolysis of this compound.
-
Plot the signal response against the this compound concentration to obtain a calibration curve.
-
-
Interference Study:
-
Select a concentration of this compound that produces a clear and measurable signal.
-
For each potential interfering agent, prepare a solution containing the selected concentration of this compound and a high concentration of the interfering agent.
-
Measure the signal response of the biosensor to these mixed solutions.
-
-
Data Analysis:
-
Calculate the percentage of interference using the following formula: % Interference = [ (Signal_mix - Signal_this compound) / Signal_this compound ] * 100 where:
-
Signal_mix is the signal from the mixture of this compound and the interfering agent.
-
Signal_this compound is the signal from this compound alone.
-
-
A low percentage of interference indicates high specificity.
-
Visualizing the Specificity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the specificity of a biosensor for this compound detection.
Caption: Workflow for assessing biosensor specificity.
Conclusion
The specificity of biosensors for this compound detection is a critical parameter for their reliable application. While direct comparative data for this compound is scarce, the principles and protocols outlined in this guide, based on studies of other organophosphates, provide a robust framework for researchers to assess and compare the specificity of their biosensor systems. Acetylcholinesterase-based biosensors are a common choice, but their inherent susceptibility to a broad range of organophosphates and carbamates necessitates thorough specificity testing. Organophosphate hydrolase-based biosensors offer a potentially more specific alternative. By following standardized experimental protocols and carefully selecting potential interfering agents, researchers can generate the necessary data to validate the specificity of their biosensors for this compound detection, paving the way for their use in real-world applications.
References
- 1. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphate Hydrolase in Conductometric Biosensor for the Detection of Organophosphate Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organophosphate Hydrolase in Conductometric Biosensor for the Detection of Organophosphate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highly Sensitive Fluorescent Biosensor Based on Acetylcholinesterase and Carbon Dots–Graphene Oxide Quenching Test for Analytical and Commercial Organophosphate Pesticide Detection [frontiersin.org]
- 5. A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots [mdpi.com]
A Comparative Guide to Predictive Models for the Environmental Persistence of Dimefox
For Researchers, Scientists, and Drug Development Professionals
Understanding Dimefox's Environmental Profile
This compound is characterized by its high water solubility and volatility.[2] It is resistant to alkaline hydrolysis but susceptible to acid hydrolysis and oxidation.[3] Its vapor pressure suggests it will primarily exist as a vapor in the atmosphere, where it is expected to degrade through reactions with hydroxyl radicals.[3] In soil, it is predicted to have very high mobility.[3] These properties are crucial inputs for any predictive model aiming to forecast its environmental fate.
Predictive Models for Environmental Persistence: A Comparison
The prediction of a pesticide's environmental half-life is a complex task influenced by numerous factors, including the chemical's properties, soil and atmospheric conditions, and microbial activity. Two main classes of models are employed for this purpose: mechanistic models and machine learning models.
| Model Type | Description | Advantages | Disadvantages | Relevant Analogs |
| Hypothetical this compound Model (Mechanistic) | A model based on first-order degradation kinetics, incorporating laboratory-derived half-life data adjusted for soil temperature and moisture. It would also factor in volatilization and leaching based on this compound's known physicochemical properties. | - Based on established chemical principles. - Provides a clear understanding of the factors influencing persistence. | - Prone to overestimating persistence due to the difficulty of replicating complex field conditions in the lab.[4] - Requires extensive experimental data for parameterization. | Dimethoate, Dichlorvos[5][6] |
| Mechanistic Models (General) | These models, developed over the last few decades, use mathematical equations to simulate the fate of pesticides in the environment. They rely on laboratory data for degradation rates, which are then adjusted for real-world conditions like soil temperature and moisture.[4] | - Well-established and widely used in regulatory risk assessments. | - Often show a tendency to overestimate the persistence of pesticides in the field.[4] - May not fully account for all dissipation pathways present in a natural environment. | - |
| Machine Learning Models | These are data-driven models that utilize algorithms such as Gradient Boosting Regression Tree (GBRT), Random Forest (RF), and Support Vector Machines (SVM) to predict pesticide dissipation half-lives.[7] They learn from large datasets of pesticide properties, environmental conditions, and experimentally determined half-lives. | - Can handle the high variability of empirical data more effectively.[7] - Capable of identifying complex, non-linear relationships between molecular structure and persistence.[7][8] | - Require large and comprehensive datasets for training and validation. - The predictive mechanism can be less transparent ("black box"). | - |
Experimental Protocols for Model Validation
Validating any predictive model requires robust experimental data. The following are key experimental protocols that would be necessary to generate data for a this compound persistence model.
Protocol 1: Laboratory Soil Degradation Study
Objective: To determine the degradation half-life of this compound in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation: Collect soil from a relevant agricultural region. Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as pH, organic matter content, and texture.
-
This compound Application: Treat a known mass of the prepared soil with a standard solution of this compound to achieve a target concentration.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40% of water holding capacity).
-
Sampling and Analysis: At predetermined time intervals, collect soil samples and extract the remaining this compound using an appropriate solvent. Analyze the extracts using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS), to quantify the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound over time and fit the data to a first-order degradation kinetic model to calculate the half-life (DT50).
Protocol 2: Field Dissipation Study
Objective: To determine the dissipation rate of this compound under real-world field conditions.
Methodology:
-
Plot Establishment: Establish experimental plots in a field with well-characterized soil.
-
This compound Application: Apply this compound to the plots at a known rate, simulating agricultural practice.
-
Soil Sampling: Collect soil cores from the plots at various depths and at regular intervals after application.
-
Residue Analysis: Analyze the soil samples for this compound residues as described in Protocol 1.
-
Data Analysis: Determine the field dissipation half-life by modeling the decline in this compound concentration over time.
Visualizing Predictive Workflows
The following diagrams illustrate the conceptual workflows for both a mechanistic and a machine learning-based predictive model for pesticide persistence.
Caption: Workflow of a mechanistic model for predicting pesticide persistence.
Caption: Workflow of a machine learning model for predicting pesticide persistence.
Conclusion
While a specific, validated predictive model for this compound's environmental persistence is not currently available, this guide provides a framework for its development and validation. By comparing a hypothetical mechanistic model for this compound with broader mechanistic and machine learning approaches, researchers can better understand the strengths and limitations of each method. The provided experimental protocols are essential for generating the necessary data to parameterize and validate any predictive model for this compound or other similar pesticides. The continued development and refinement of predictive models are crucial for assessing the environmental risks of pesticides and ensuring environmental protection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Historical Dimefox Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the historical organophosphate insecticide, Dimefox. It compares its performance with contemporaneous alternatives from the mid-20th century, supported by toxicological data. Detailed experimental protocols representative of the era for efficacy testing are also provided.
Introduction to this compound
This compound, chemically known as bis(dimethylamino)phosphoryl fluoride, was a pioneering organophosphate compound developed in Germany in 1940 by Gerhard Schrader's research group.[1][2] As a systemic insecticide and acaricide, it was absorbed by plants and translocated through the sap, making it particularly effective against sap-sucking insects.[3][4] Its most notable historical application was in the control of mealybug vectors (Planococcus sp.) of the swollen-shoot virus in cacao trees, a significant threat to cocoa production.[5][6][7] Marketed under trade names such as Pestox XIV, Terra-Sytam, and Hanane, this compound was applied directly to the soil or via trunk implantation.[6][8][9] Due to its extreme toxicity, its use has been discontinued, and it is now considered an obsolete pesticide by organizations like the World Health Organization.[10][11]
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3][12][13] In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released at cholinergic synapses to transmit a nerve impulse. AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.
This compound irreversibly binds to the serine residue in the active site of AChE, phosphorylating it.[12] This inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft. The resulting continuous stimulation of cholinergic receptors causes uncontrolled nerve firing, leading to convulsions, paralysis, and ultimately the death of the insect.[3][12]
Efficacy and Comparative Toxicity
The efficacy of an insecticide during the mid-20th century was primarily evaluated based on its acute toxicity to target pests and non-target organisms. The Median Lethal Dose (LD50), the dose required to kill 50% of a test population, remains a fundamental metric for comparison. The data below compares the acute toxicity of this compound with other organophosphates available during the same period. Lower LD50 values indicate higher toxicity.
| Compound | Chemical Group | Rat Oral LD50 (mg/kg) | Rat Dermal LD50 (mg/kg) | Key Characteristics |
| This compound | Phosphorodiamide | 1.0 - 7.5[10] | 5[1] | Extremely high toxicity; effective systemic action. |
| Schradan | Pyrophosphoramide | 5 - 42[1][4][14][15] | 15 - 44[4][15] | High toxicity; early systemic insecticide. |
| Parathion | Phosphorothioate | 2 - 30[15] | 6.8 - 50[15] | High toxicity; widely used broad-spectrum insecticide. |
| Diazinon | Phosphorothioate | 66 - 1340[6][8][10][13] | >2020[6] | Moderate toxicity; widely used for agricultural and domestic pests. |
| Malathion | Dithiophosphate | ~5500[3][5][12][16] | >2000[12][16] | Low toxicity; valued for its relatively high safety margin. |
Note: LD50 values can vary based on the purity of the compound, the animal strain, and the carrier solvent used in the study.
As the data illustrates, this compound and its contemporary, Schradan, exhibit exceptionally high acute mammalian toxicity, significantly greater than other organophosphates like Diazinon and especially Malathion. While this high toxicity contributed to its potent insecticidal effect, it also posed a substantial risk to applicators and non-target organisms, ultimately leading to its replacement by compounds with more favorable safety profiles.
Experimental Protocols
Detailed protocols for evaluating the efficacy of historical insecticide formulations are crucial for contextualizing and reproducing legacy data. Below are representative methodologies for determining acute toxicity and systemic performance.
This protocol outlines a standard method for determining the acute contact toxicity of an insecticide, a common procedure in the mid-20th century.
-
Test Organism Rearing: Maintain a healthy, multi-generational colony of the target insect (e.g., house flies, Musca domestica) under controlled conditions (e.g., 25°C, 65% RH, 12:12 light:dark cycle).
-
Insecticide Dilution Series: Prepare a stock solution of technical-grade this compound in a volatile solvent like acetone. Create a geometric series of at least five dilutions from this stock. A control group will receive the solvent only.
-
Dose Application:
-
Anesthetize 3- to 5-day-old adult insects using CO2 or chilling.
-
Using a calibrated microapplicator or Hamilton syringe, apply a precise droplet (typically 0.5-1.0 µL) of an insecticide dilution to the dorsal thorax of each insect.
-
Treat at least 3-4 replicates of 20 insects per concentration level and for the control.
-
-
Observation:
-
Place the treated insects in clean recovery containers with access to a food source (e.g., a 10% sucrose (B13894) solution on a cotton pad).
-
Maintain the containers under the standard rearing conditions.
-
-
Mortality Assessment: Record mortality at a predetermined time point, typically 24 hours post-application. An insect is considered dead if it is unable to move when gently prodded.
-
Data Analysis:
-
Correct mortality data for any control group mortality using Abbott's formula.
-
Perform a probit analysis on the dose-response data to calculate the LD50 value and its 95% confidence intervals.
-
This protocol describes a method to evaluate the systemic activity of an insecticide against sap-sucking insects on a host plant, mirroring the historical use of this compound.
-
Plant and Insect Propagation:
-
Grow host plants (e.g., cacao or a suitable model like fava bean) from seed in pots with standardized soil to ensure uniformity.
-
Maintain a healthy culture of the target sap-sucking insect (e.g., mealybugs, Planococcus citri).
-
-
Insecticide Formulation and Application:
-
Prepare aqueous emulsions or solutions of the this compound formulation at several concentrations.
-
Apply a standardized volume of each insecticide concentration as a soil drench to the base of each potted plant. Control plants receive water only.
-
Arrange the treated and control pots in a randomized complete block design in a greenhouse or growth chamber. Use 4-5 replicate plants per treatment.
-
-
Insect Infestation:
-
At 24-48 hours post-application (to allow for uptake and translocation), infest each plant with a known number of adult female insects (e.g., 10 mealybugs per plant) placed on the young stems or leaves.
-
-
Efficacy Assessment:
-
Record insect mortality at set intervals (e.g., 3, 7, and 14 days after infestation).
-
Mealybug mortality can be assessed by gently prodding; dead insects are typically desiccated and do not respond.
-
-
Data Analysis:
-
Calculate the percentage mortality for each replicate at each time point, correcting for control mortality.
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences in mortality between the treatment concentrations.
-
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. rjppd.org [rjppd.org]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. SCHRADAN | 152-16-9 [chemicalbook.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. npic.orst.edu [npic.orst.edu]
- 7. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 8. Diazinon Technical Fact Sheet [npic.orst.edu]
- 9. researchgate.net [researchgate.net]
- 10. HEALTH EFFECTS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Schradan | C8H24N4O3P2 | CID 9037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Malathion Technical Fact Sheet [npic.orst.edu]
- 13. assets.greenbook.net [assets.greenbook.net]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Schradan [drugfuture.com]
- 16. npic.orst.edu [npic.orst.edu]
Cross-Validation of GC-MS and LC-MS Methods for the Analysis of Dimefox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Dimefox, an organophosphorus pesticide. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices. This document outlines the experimental protocols and performance data to assist researchers in choosing the most suitable method for their specific application.
Introduction to this compound Analysis
This compound is a highly toxic organophosphorus insecticide and acaricide. Its detection and quantification in environmental and biological samples are crucial for monitoring contamination and ensuring safety. Both GC-MS and LC-MS are powerful analytical techniques widely employed for pesticide residue analysis. However, the choice between them depends on factors such as the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity.
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and LC-MS are presented below. These protocols are based on established and validated methods found in the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of this compound in matrices like tobacco.[1]
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use a smaller amount (1-5 g) and add water for rehydration.
-
Extraction: Add the appropriate volume of acetonitrile (B52724) (with 1% acetic acid for the AOAC method) and internal standards. Vortex for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like primary secondary amine (PSA) and C18. Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.
Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole GC/MS system or equivalent.[1]
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimized for the separation of this compound from other matrix components. A typical program might start at 60°C, ramp to 200°C, and then to 300°C.
-
Ion Source Temperature: ~230°C.
-
Quadrupole Temperature: ~150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1]
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 153.0
-
Product Ion 1 (m/z): 110.0 (Quantifier)
-
Product Ion 2 (m/z): 47.0 (Qualifier)
-
Collision Energy (CE): 10 eV[1]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is a general approach for the analysis of polar pesticides like this compound in food matrices.[2]
Sample Preparation
-
Extraction: Homogenize 20 g of the sample with 50 mL of acetonitrile. Filter the extract.
-
Liquid-Liquid Partitioning: Transfer a 20 mL aliquot of the filtrate to a centrifuge tube. Add 10 g of NaCl and 20 mL of a suitable buffer (e.g., 0.5 M phosphate (B84403) buffer, pH 7.0) and shake.
-
Phase Separation: Centrifuge to separate the acetonitrile and aqueous layers.
-
Cleanup (if necessary): The acetonitrile layer can be further cleaned up using Solid-Phase Extraction (SPE) with appropriate cartridges (e.g., silica (B1680970) gel).[2]
-
Final Extract: Evaporate the cleaned extract and reconstitute in a suitable solvent for LC-MS/MS analysis.
Instrumental Analysis
-
Liquid Chromatograph: Agilent 1100 series LC system or equivalent.[2]
-
Mass Spectrometer: Agilent G6410 Triple Quadrupole Mass Spectrometer or equivalent.[2]
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for organophosphorus pesticides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined through infusion experiments.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS methods for pesticide analysis. It is important to note that these are generalized values, and the actual performance for this compound analysis will depend on the specific instrumentation, method optimization, and matrix.
| Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low µg/kg range. For a multi-residue method in tobacco, LODs can be around 0.003 mg/kg.[1] | Can achieve low ng/mL detection limits in foodstuffs.[2] |
| Limit of Quantification (LOQ) | For a multi-residue method in tobacco, LOQs of 0.01 mg/kg or lower are achievable for most pesticides.[1] | Generally in the low µg/kg range. |
| **Linearity (R²) ** | Excellent linearity is typically observed over a range of 0.01 to 2 mg/kg.[1] | R² > 0.99 is commonly achieved. |
| Recovery | Good recoveries (70-120%) are expected for a wide range of pesticides.[1] | Recoveries between 70% and 120% are generally acceptable. |
| Precision (RSD) | Typically < 20%. | Typically < 20%. |
| Selectivity | High, especially with MS/MS, which minimizes matrix interference.[1] | High, particularly with MS/MS, providing specific detection in complex matrices.[2] |
| Applicability | Well-suited for volatile and thermally stable compounds. | Ideal for polar, non-volatile, and thermally labile compounds. |
Mandatory Visualizations
To better illustrate the analytical workflows, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the analysis of this compound using GC-MS/MS.
Caption: Experimental workflow for the analysis of this compound using LC-MS/MS.
Caption: Logical flow of a cross-validation study for analytical methods.
Conclusion
Both GC-MS and LC-MS are highly capable techniques for the analysis of this compound.
-
GC-MS/MS is a robust and sensitive method, particularly for less polar and thermally stable compounds in complex matrices like tobacco. The use of established sample preparation methods like QuEChERS and MRM for data acquisition provides high selectivity and reliability.[1]
-
LC-MS/MS is advantageous for polar and thermally labile pesticides. It often requires simpler sample preparation and can be highly sensitive.[2]
The choice between GC-MS and LC-MS for this compound analysis should be based on the specific requirements of the study, including the nature of the sample matrix, the required limits of detection, and the availability of instrumentation. For comprehensive pesticide residue screening programs, employing both techniques can provide complementary information and increase the confidence in analytical results.
References
A Comparative Environmental Impact Assessment: Dimefox vs. Neonicotinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental impacts of the obsolete organophosphate insecticide, Dimefox, and the widely used neonicotinoid class of insecticides. The objective is to present available data on their performance, environmental fate, and toxicity to non-target organisms, supported by experimental methodologies. Due to the discontinued (B1498344) use of this compound, publicly available environmental impact data is limited compared to the extensively studied neonicotinoids.
Introduction and Mode of Action
This compound is an organophosphate insecticide that has been deemed obsolete or discontinued for use by the World Health Organization.[1] Like other organophosphates, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme. AChE is crucial for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, paralysis, and ultimately death in insects.[2] This mechanism is also effective in vertebrates, leading to high mammalian toxicity.[2]
Neonicotinoids , such as imidacloprid (B1192907), clothianidin, and thiamethoxam (B1682794), are a class of insecticides that act on the central nervous system of insects.[3] They are agonists of the nicotinic acetylcholine receptors (nAChRs), meaning they mimic the action of acetylcholine but are not readily broken down by AChE.[3] This leads to a persistent stimulation of the nerve cells, resulting in paralysis and death.[4] Neonicotinoids show greater selectivity for insect nAChRs over vertebrate nAChRs, which accounts for their lower acute toxicity to mammals compared to organophosphates.[4][5]
Data Presentation: Environmental Fate and Toxicity
The following tables summarize the available quantitative data for this compound and three common neonicotinoids: imidacloprid, clothianidin, and thiamethoxam. It is important to note the significant data gaps for this compound.
Table 1: Persistence in the Environment
| Parameter | This compound | Imidacloprid | Clothianidin | Thiamethoxam |
| Soil Half-life (DT50) | Data not available | 28 - 1250 days[6] | 148 - 6931 days[6] | 7 - 353 days[6] |
| Water Half-life (DT50) | > 10 years (at pH 7)[7] | 0 - 30 days (photolysis)[6] | 0 - 40.3 days (photolysis)[6] | 0 - 36.6 days (photolysis)[6] |
Note: The persistence of neonicotinoids in soil and water is highly variable and depends on factors such as soil type, temperature, moisture, and sunlight exposure.[4][8][9] In the absence of sunlight, the half-life of neonicotinoids in water can be considerably longer.[10]
Table 2: Acute Toxicity to Non-Target Organisms
| Organism | Endpoint | This compound | Imidacloprid | Clothianidin | Thiamethoxam |
| Honey Bee (Apis mellifera) | Contact LD50 (µ g/bee ) | Moderately toxic (value not found)[2] | 0.018[11] | Highly toxic (value not found)[12] | 0.030[11] |
| Oral LD50 (µ g/bee ) | Data not available | 0.0039 - 0.078 | 0.0037 - 0.044 | 0.005 - 0.022 | |
| Aquatic Invertebrate (Daphnia magna) | 48h LC50 (µg/L) | Data not available | 2,100 - 85,000[13] | > 100,000 | > 100,000 |
| Bird (Colinus virginianus) | Oral LD50 (mg/kg) | Data not available | 59[14] | > 2000[15] | 1552[15] |
| Mammal (Rat, oral) | LD50 (mg/kg) | 1 - 3 | 424 | 389 - 5000 | 1563 |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in water that kills half the population.
Experimental Protocols
The data presented in this guide are derived from standardized ecotoxicological studies. Below are generalized methodologies for the key experiments cited.
Determination of Pesticide Half-life in Soil and Water
Objective: To determine the rate at which a pesticide degrades in a specific environmental compartment.
Protocol:
-
Preparation of Test System: A known concentration of the pesticide is applied to a defined soil or water sample under controlled laboratory conditions (e.g., temperature, light, moisture).[16] For field studies, the pesticide is applied to a designated plot of land.[16]
-
Sampling: Samples of the soil or water are collected at regular intervals over time.
-
Chemical Analysis: The concentration of the parent pesticide compound in each sample is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The decline in pesticide concentration over time is plotted, and a degradation curve is fitted to the data. The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is then calculated from this curve, often assuming first-order kinetics.[16]
Acute Toxicity Testing in Non-Target Organisms
Objective: To determine the concentration or dose of a pesticide that causes mortality in 50% of a test population over a short period.
Protocol (General):
-
Test Organisms: A group of healthy, uniform organisms (e.g., honey bees, Daphnia magna, bobwhite quail) are selected.
-
Exposure: The organisms are exposed to a range of concentrations or doses of the pesticide. For aquatic organisms, this is typically through exposure in treated water. For terrestrial organisms, it can be through topical application (contact toxicity) or incorporation into their diet or a single oral dose (oral toxicity). A control group is exposed to the same conditions without the pesticide.
-
Observation: The organisms are observed for a set period (e.g., 48 hours for Daphnia magna, 24-96 hours for bees), and mortality is recorded at each concentration/dose level.
-
Data Analysis: The mortality data is statistically analyzed (e.g., using probit analysis) to determine the LD50 or LC50 value.
Discussion of Environmental Impact
This compound: The limited available data for this compound points to a significant environmental concern due to its extremely high persistence in water, with a half-life of over a decade at a neutral pH.[7] This, combined with its high acute toxicity to mammals, suggests that had it been used as widely as neonicotinoids, it could have posed a severe and long-lasting risk to both terrestrial and aquatic ecosystems. Organophosphate pesticides, in general, are known for their potential to cause a range of adverse effects in organisms, including neurotoxicity, genotoxicity, and disruption of the endocrine system.[17][18][19]
Neonicotinoids: The environmental impact of neonicotinoids is well-documented. Their systemic nature means they are taken up by the plant and can be present in pollen and nectar, posing a direct risk to pollinators.[12] Numerous studies have linked neonicotinoid use to declines in bee populations.[17]
Their high water solubility and persistence in soil contribute to their widespread presence in aquatic environments, where they can be toxic to non-target aquatic invertebrates.[8][20] While only a small fraction of the applied neonicotinoid is taken up by the target crop, the remainder can leach into groundwater or be carried into surface waters via runoff.[4][6]
Conclusion
While a direct, comprehensive quantitative comparison is hampered by the lack of data for the obsolete insecticide this compound, the available information allows for a qualitative assessment of their environmental risks.
-
This compound presents a profile of a highly toxic and exceptionally persistent pesticide in water. Its high mammalian toxicity is a significant concern. The scarcity of broader ecotoxicological data makes a full environmental risk assessment challenging but suggests that its impact, had it seen widespread use, could have been severe and long-lasting.
-
Neonicotinoids , while demonstrating lower acute mammalian toxicity than this compound, have a well-established record of adverse environmental effects, particularly on pollinators and aquatic invertebrates. Their systemic nature, persistence in soil, and high water solubility contribute to their widespread environmental contamination and the subsequent risks to non-target organisms.
For researchers and professionals in drug and pesticide development, this comparison highlights the evolution of insecticide science and the increasing emphasis on understanding and mitigating unintended environmental consequences. The case of neonicotinoids, in particular, underscores the importance of considering sublethal and ecosystem-level effects beyond simple acute toxicity in the development of new pest control agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. pomais.com [pomais.com]
- 4. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic toxicity of three formulations of neonicotinoid insecticides and their mixture on two daphniid species: Daphnia magna and Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agriculture.vermont.gov [agriculture.vermont.gov]
- 9. Neonicotinoids - Game and Wildlife Conservation Trust [gwct.org.uk]
- 10. norwalkriver.org [norwalkriver.org]
- 11. Acetamiprid and thiacloprid can be as toxic to honey bees as imidacloprid and thiamethoxam | Bird decline, insect decline and neonicotinoids [farmlandbirds.net]
- 12. xerces.org [xerces.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Oral acute toxicity of imidacloprid, thiamethoxam and clothianidin in eared doves: A contribution for the risk assessment of neonicotinoids in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pesticide Half-life [npic.orst.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 19. agronomyjournals.com [agronomyjournals.com]
- 20. Neonicotinoid Insecticides in Surface Water, Groundwater, and Wastewater Across Land‐Use Gradients and Potential Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Biomarkers for Dimefox Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for detecting exposure to Dimefox, a highly toxic organophosphate insecticide.[1][2][3] The information presented here is intended to assist researchers, scientists, and professionals in the field of drug development in selecting and validating appropriate biomarkers for monitoring this compound exposure and evaluating the efficacy of potential antidotes.
This compound, like other organophosphates, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][4][5][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of acute and chronic health effects.[6][7] Given its high toxicity and the potential for accidental or intentional exposure, the validation of sensitive and specific biomarkers is of paramount importance.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of this compound toxicity is the irreversible inhibition of acetylcholinesterase (AChE). This process disrupts the normal transmission of nerve impulses.
References
- 1. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Biomarkers of Effect From Exposure to Mixtures of Organophosphate Pesticides | National Agricultural Library [nal.usda.gov]
- 5. aaem.pl [aaem.pl]
- 6. Nerve agent - Wikipedia [en.wikipedia.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safety Operating Guide
Proper Disposal of Dimefox: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: Dimefox is a highly toxic organophosphate compound that is fatal if swallowed or in contact with skin.[1] It is a cholinesterase inhibitor and a neurotoxin.[2][3] Strict adherence to safety protocols is mandatory when handling this chemical.
This document provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The following procedures are designed to mitigate risks and ensure compliance with hazardous waste regulations.
I. Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C4H12FN2OP | [4] |
| Molecular Weight | 154.13 g/mol | [2] |
| Appearance | Colorless liquid | [4] |
| Odor | Fishy | [4] |
| Specific Gravity | 1.115 at 20°C (68°F) - Denser than water | [2] |
| Boiling Point | 86°C (187°F) at 15 mmHg | [2] |
| Vapor Pressure | 0.36 mmHg at 25°C (77°F) | [2] |
| Water Solubility | Highly soluble | [3] |
| Incompatibilities | Strong reducing agents (e.g., hydrides), oxidizing agents (e.g., perchlorates, peroxides), and metals.[4] Corrosive to metals.[4] |
II. Personal Protective Equipment (PPE) and Handling
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A chemically resistant lab coat or apron is required.
-
Respiratory Protection: For situations with potential for aerosol generation or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.
III. Spill Management Protocol
In the event of a this compound spill, immediate and decisive action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[5] Secure and control entry to the contaminated zone.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before re-entering the area, don the appropriate PPE as described in Section II.
-
Containment:
-
Absorption: Absorb the spilled liquid with vermiculite, dry sand, or a similar non-combustible material.[2][4][5]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][4][5]
-
Decontamination: Clean the spill surface thoroughly to remove any residual contamination.[1] Refer to Section V for detailed decontamination procedures. DO NOT wash spills into the sewer system. [4][5]
IV. Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
V. Experimental Protocol: Decontamination of Surfaces and Equipment
As an organophosphate insecticide, this compound can be chemically degraded for decontamination purposes.[6] The following protocol is a general procedure for the decontamination of surfaces and equipment contaminated with this compound. Always perform a small-scale test to ensure the decontamination agent does not cause a vigorous or unsafe reaction. [6]
Materials:
-
Sodium hydroxide (B78521) (NaOH) or hydrated lime.
-
Water.
-
Absorbent material (e.g., vermiculite, sand).
-
Appropriate PPE.
-
pH indicator strips.
Procedure:
-
Prepare a 10% Alkaline Solution:
-
Carefully prepare a 10% aqueous solution of sodium hydroxide (lye) or lime.[6] For example, dissolve 100 grams of NaOH in 900 mL of water to make approximately 1 liter of solution. Caution: This reaction is exothermic and can generate significant heat. Add the base to the water slowly and with constant stirring.
-
-
Initial Cleanup:
-
If dealing with a spill, first absorb the bulk of the liquid this compound as described in Section III.
-
-
Apply Decontamination Solution:
-
Carefully apply the 10% alkaline solution to the contaminated surface or equipment. Use enough solution to thoroughly wet the entire area.
-
-
Allow Reaction Time:
-
Let the alkaline solution remain in contact with the contaminated area for a sufficient period (a minimum of 2 hours is recommended) to allow for the hydrolysis of the this compound.
-
-
Absorb the Decontamination Solution:
-
Use an inert absorbent material to soak up the now-contaminated cleaning solution.[7]
-
-
Collect Waste:
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
-
Rinse and Dry:
-
Thoroughly rinse the decontaminated surface with water. Collect the rinse water for proper disposal as hazardous waste.
-
Allow the surface or equipment to dry completely.
-
Important Considerations:
-
The final disposal of this compound and any contaminated materials must be conducted through a licensed hazardous waste disposal company.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[5]
-
Never dispose of this compound down the drain or in the regular trash.[4][5]
-
Empty containers that held this compound must be treated as hazardous waste as they may retain product residue.[1] They should be triple-rinsed (with the rinsate collected as hazardous waste) before disposal or recycling through an approved waste handling site.[1]
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. nj.gov [nj.gov]
- 5. nj.gov [nj.gov]
- 6. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. auf.isa-arbor.com [auf.isa-arbor.com]
Essential Guide to Handling Dimefox: Personal Protective Equipment and Disposal Protocols
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with highly toxic organophosphate compounds like Dimefox. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal plans to build a foundation of trust and safety in your laboratory operations.
Immediate Safety and Hazard Information
This compound is an extremely toxic cholinesterase inhibitor.[1] Acute exposure can be fatal and may occur through inhalation, skin contact, or ingestion.[2] Symptoms can be delayed for up to 12 hours and include headache, sweating, nausea, vomiting, diarrhea, loss of coordination, and in severe cases, respiratory arrest and death.[1][3][4] It is a colorless liquid with a fishy odor.[3] Although it was previously used as an insecticide, it is no longer produced or registered for use in the United States.[3]
Quantitative Toxicity and Exposure Data
Understanding the quantitative toxicological data and exposure limits for this compound is critical for a comprehensive risk assessment in a laboratory setting.
| Parameter | Value | Species | Reference |
| Oral LD50 | 1 mg/kg | Rat | [2] |
| Dermal LD50 | 5 mg/kg | Rat | [2] |
| Probable Oral Lethal Dose (Human) | 5-50 mg/kg | Human | [4] |
| IDLH (Immediately Dangerous to Life or Health) | 1 mg/m³ | N/A | [3][5] |
| Protective Action Criteria (PAC-1) | 0.6 mg/m³ | N/A | [3][5] |
| Protective Action Criteria (PAC-2) | 1 mg/m³ | N/A | [3][5] |
| Protective Action Criteria (PAC-3) | 1 mg/m³ | N/A |
Personal Protective Equipment (PPE) for Handling this compound
A stringent PPE protocol is mandatory when handling this compound to prevent any potential exposure.
| Protection Type | Specific Recommendations |
| Respiratory Protection | A NIOSH/MSHA approved air-supplied respirator is advised if workplace exposure limits are exceeded. A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) cartridge is recommended.[6] For emergency situations, a positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with escape SCBA is required.[1][7] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[2] Neoprene and Silver Shield®/4H® have shown breakthrough times of over 8 hours for organophosphorus compounds.[5] |
| Eye and Face Protection | Use a full-face respirator. If not using a full-face respirator, chemical safety goggles in combination with a face shield are necessary.[3] An eyewash station should be readily available.[6] |
| Skin and Body Protection | Wear appropriate chemical-resistant clothing and an impervious apron.[2] For organophosphorus compounds, Tychem® BR, LV, Responder®, and TK have demonstrated breakthrough times of more than 8 hours.[3][5] In emergency scenarios, a fully-encapsulating, chemical-resistant suit is necessary.[1][7] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
1. Pre-Experiment Preparation:
-
Ensure all personnel are trained on the hazards of this compound and this specific handling protocol.
-
Verify that all required PPE is available, in good condition, and properly fitted.
-
Confirm that the designated work area (e.g., a certified chemical fume hood) is clean, uncluttered, and the ventilation is functioning correctly.
-
Ensure emergency equipment, including an eyewash station, safety shower, and spill kit, is accessible and operational.
-
Prepare all necessary reagents and equipment before handling this compound to minimize time spent in the active handling phase.
2. Handling Procedure:
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
Conduct all manipulations of this compound within a certified chemical fume hood with the sash at the lowest practical height.
-
Use compatible materials for handling and storage, as this compound can be corrosive to metals.[3]
-
Avoid contact with incompatible materials such as reducing agents (e.g., lithium, sodium, aluminum and their hydrides) and oxidizing agents (e.g., perchlorates, peroxides, permanganates, nitrates, chlorine, bromine, and fluorine).[3]
-
Use the smallest quantity of this compound necessary for the experiment.
-
Keep containers of this compound tightly sealed when not in use.
3. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate method.
-
Remove PPE in a designated area, avoiding cross-contamination.
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing gloves.[1]
-
Contaminated clothing should be removed immediately and washed before reuse.[2] Any clothing that cannot be decontaminated, such as leather, should be disposed of as hazardous waste.[3]
Emergency and Spill Response
In the event of an emergency, follow these procedures:
-
Spill or Leak:
-
Evacuate personnel from the immediate area and secure all entrances.[3]
-
Eliminate all ignition sources.[3]
-
If safe to do so, stop the leak.[1]
-
For small spills, absorb the liquid with vermiculite, dry sand, earth, or a similar non-combustible material and place it into a sealed, labeled container for disposal.[1][3]
-
For large spills, dike the area far ahead of the spill for later disposal.[1]
-
Ventilate the spill area.[3]
-
DO NOT wash spills into the sewer system.[3]
-
-
Exposure:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer 100% humidified oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Immediately call a poison center or doctor. Rinse the mouth. Do not induce vomiting.[2]
-
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Collect all this compound waste, including contaminated PPE and spill cleanup materials, in sealed and properly labeled containers.[3]
-
Store waste containers in a designated, secure area.
-
Dispose of the hazardous waste through a licensed waste disposal company, following all local, regional, and national regulations.[2][8] Empty containers may retain product residue and should be handled as hazardous waste.[2]
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. nj.gov [nj.gov]
- 4. Cas 115-26-4,this compound | lookchem [lookchem.com]
- 5. nj.gov [nj.gov]
- 6. accustandard.com [accustandard.com]
- 7. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
